molecular formula C13H19N3O B069524 1-Benzylpiperidine-3-carbohydrazide CAS No. 182919-58-0

1-Benzylpiperidine-3-carbohydrazide

Cat. No.: B069524
CAS No.: 182919-58-0
M. Wt: 233.31 g/mol
InChI Key: WUDDEGZXFZWRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidine-3-carbohydrazide is a versatile and high-value chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine scaffold substituted at the nitrogen with a benzyl group and at the 3-position with a carbohydrazide functional group. The carbohydrazide moiety is a highly reactive handle, making this molecule a critical precursor for the synthesis of a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and other nitrogen-containing fused ring systems. These derivatives are frequently explored for their potential pharmacological activities. Researchers primarily utilize this compound as a key building block in the design and development of novel ligands for central nervous system (CNS) targets. The benzylpiperidine substructure is a common feature in compounds that interact with enzymes and receptors such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), positioning this intermediate as a cornerstone for projects aimed at developing potential therapeutic agents for neurodegenerative and neuropsychiatric disorders. Its mechanism of action is not intrinsic but is conferred by the bioactive molecules synthesized from it, which may act as enzyme inhibitors, receptor agonists/antagonists, or modulators of various neurochemical pathways. This product is intended for laboratory research use by qualified scientists in chemical synthesis, drug discovery, and biochemical screening applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpiperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDDEGZXFZWRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385774
Record name 1-benzylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182919-58-0
Record name 1-benzylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Benzylpiperidine-3-carbohydrazide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the piperidine heterocycle stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide array of biological receptors. Within this important class of molecules, 1-Benzylpiperidine-3-carbohydrazide emerges as a particularly valuable synthetic intermediate. While not an active pharmaceutical ingredient (API) in itself, its unique combination of a protected piperidine nitrogen, a reactive hydrazide moiety, and stereochemical potential makes it a critical launchpad for the synthesis of novel therapeutics.

This technical guide provides an in-depth analysis of this compound, moving beyond basic chemical data to explore its synthesis, validated applications, and the mechanistic rationale behind its use in drug development. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of new chemical entities.

Physicochemical and Structural Properties

This compound is a stable, solid organic compound. The benzyl group serves as a lipophilic moiety and a common protecting group for the piperidine nitrogen, which can be removed under standard hydrogenolysis conditions.[3] The carbohydrazide functional group at the 3-position is a versatile chemical handle, ready for transformation into various derivatives such as hydrazones, amides, and other heterocyclic systems.[3]

A summary of its key computed and reported properties is presented below.

PropertyValueSource(s)
CAS Number 182919-58-0[3][4][5]
Molecular Formula C₁₃H₁₉N₃O[4][5][6]
Molecular Weight 233.31 g/mol [4][7]
Boiling Point (Predicted) 415.3 ± 34.0 °C[4]
Density (Predicted) 1.149 ± 0.06 g/cm³[4]
pKa (Predicted) 13.23 ± 0.20[4]
LogP (Predicted) 2.367[4][6]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN[4][5]

Core Synthesis: From Ester to Hydrazide

The most direct and widely adopted method for preparing this compound is through the hydrazinolysis of a corresponding ester precursor, typically the methyl or ethyl ester. This nucleophilic acyl substitution reaction is efficient and generally high-yielding. The causality for this choice is clear: the high nucleophilicity of hydrazine hydrate and the stability of the resulting hydrazide make this a thermodynamically favorable transformation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[4][8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-methyl 1-benzylpiperidine-3-carboxylate (1.0 eq).

  • Solvent: Add a suitable alcohol solvent, such as methanol or ethanol, to dissolve the ester (approx. 5-10 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) in excess (typically 3.0 to 5.0 eq) to the solution. The large excess drives the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (typically 65-80°C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water to the residue and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.

Synthesis Workflow Diagram

G Ester 1-Benzylpiperidine-3-carboxylate (Ester Precursor) Product This compound (Target Compound) Ester->Product Reflux Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Product Solvent Ethanol/Methanol (Solvent) Solvent->Product

Caption: Core synthesis of the target carbohydrazide from its ester precursor.

Key Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate. Below are two field-proven applications that highlight its utility.

Application 1: Scaffold for Novel Antithrombotic Agents

Thrombotic diseases, such as stroke and myocardial infarction, are a leading cause of mortality worldwide. A primary strategy in antithrombotic therapy is the inhibition of platelet aggregation.[9] Researchers have successfully used this compound as a scaffold to synthesize a series of N'-benzylidenepiperidine-3-carbohydrazide derivatives with potent antiplatelet and anticoagulant activities.[9][10]

The synthesis involves a simple condensation reaction between the carbohydrazide and various substituted benzaldehydes to form a Schiff base (hydrazone). This modular approach allows for the rapid generation of a library of compounds with diverse electronic and steric properties, facilitating structure-activity relationship (SAR) studies.

The resulting derivatives were evaluated for their ability to inhibit platelet aggregation induced by different agonists (ADP, arachidonic acid, and collagen) and for their anticoagulant effects.[9] The studies revealed that these compounds were most effective at inhibiting the ADP pathway of platelet aggregation.[9][10]

Compound IDAggregation Inhibitor% Inhibition (at 0.5 mmol/L)Anticoagulant Activity (PT/PTT)Source(s)
Derivative 2f ADP87% -[9]
Series 1f-11f ADP, Collagen, AAEffective on ADP pathwayShowed higher PT & PTT vs control[9][10]

PT = Prothrombin Time; PTT = Partial Thromboplastin Time. Specific time values were not available in the abstract, but were reported as significantly higher than control.

Adenosine diphosphate (ADP) is a critical mediator of platelet activation and thrombus formation.[3][5] It functions by binding to two key G-protein coupled receptors on the platelet surface: P2Y₁ and P2Y₁₂. The P2Y₁₂ receptor, coupled to the Gαi subunit, is particularly crucial. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][7] This reduction in cAMP promotes the conformational change of the GPIIb/IIIa receptor, enabling it to bind fibrinogen and cause platelets to aggregate into a stable thrombus.[7] The derivatives of this compound likely exert their effect by antagonizing this P2Y₁₂ receptor, thereby maintaining higher cAMP levels and preventing platelet aggregation.

G cluster_platelet Platelet Membrane P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation ADP ADP ADP->P2Y12 cAMP->GPIIbIIIa_inactive Maintains Inactive State Fibrinogen Fibrinogen Fibrinogen->Aggregation Derivatives Carbohydrazide Derivatives Derivatives->P2Y12 Antagonizes

Caption: The ADP/P2Y12 pathway, a key target for antiplatelet therapy.

Application 2: Key Intermediate for the API Linagliptin

A significant industrial application of this compound is its role as a key intermediate in an improved synthesis of (R)-3-Boc-aminopiperidine.[8] This compound is a crucial building block for Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[11]

The process leverages the carbohydrazide as a precursor to an amine via a Curtius-type rearrangement, followed by protection of the newly formed amine with a tert-butyloxycarbonyl (Boc) group.

This workflow is based on a patented process.[8]

  • Amine Formation: (R)-1-benzylpiperidine-3-carbohydrazide is treated with sodium nitrite (NaNO₂) and an acid (e.g., trifluoroacetic acid) at low temperature (0°C). This in-situ formation of an acyl azide, which then rearranges (losing N₂) and is hydrolyzed, yields (R)-1-benzylpiperidin-3-amine. This step is a self-validating system; the successful formation of the amine is a prerequisite for the next step.

  • Boc Protection: The resulting amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate.

  • Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenolysis (e.g., using Palladium on carbon, Pd/C, with a hydrogen source like H₂ gas or ammonium formate) to yield the final product, (R)-3-Boc-aminopiperidine.

G Start (R)-1-Benzylpiperidine- 3-carbohydrazide Step1 Curtius Rearrangement (NaNO₂, Acid) Start->Step1 Amine (R)-1-Benzylpiperidin-3-amine Step1->Amine Step2 Boc Protection (Boc₂O, Base) Amine->Step2 BocProtected (R)-tert-butyl 1-benzyl- piperidin-3-ylcarbamate Step2->BocProtected Step3 Debenzylation (Pd/C, H₂) BocProtected->Step3 Final (R)-3-Boc-aminopiperidine (Linagliptin Precursor) Step3->Final

Caption: Synthetic pathway from the carbohydrazide to a key Linagliptin precursor.

Safety and Handling

While specific toxicology data for this compound is limited, it is classified as an irritant.[7] The parent structure, 1-benzylpiperidine, is known to cause skin and serious eye irritation. Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a prime example of a molecular scaffold whose value is defined by its potential. Its straightforward synthesis and the strategic placement of its functional groups provide medicinal chemists with a robust platform for generating diverse and complex molecules. As demonstrated by its successful application in the development of novel antithrombotic agents and in the streamlined synthesis of API intermediates like the precursor to Linagliptin, this compound is a proven asset in the drug discovery and development pipeline. Its continued use as a foundational building block in the search for new medicines is assured.

References

  • AHA Journals. (n.d.). Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:182919-58-0. [Link]

  • Quick Company. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. [Link]

  • PubMed. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagul Fibrinolysis. [Link]

  • Appchem. (n.d.). This compound | 182919-58-0. [Link]

  • National Center for Biotechnology Information. (n.d.). Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. [Link]

  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). P2Y12 receptor signaling pathways in platelets. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

Sources

An In-Depth Technical Guide to 1-Benzylpiperidine-3-carbohydrazide: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-benzylpiperidine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its structural attributes, physicochemical properties, a robust synthesis protocol, and its prospective applications, drawing upon established principles and data from closely related analogues. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding and practical insights into this promising chemical scaffold.

Molecular Structure and Physicochemical Profile

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. Its structure is characterized by three key functional components: a piperidine ring, a benzyl group attached to the piperidine nitrogen, and a carbohydrazide group at the 3-position of the piperidine ring.

The piperidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The benzyl group , a bulky and lipophilic substituent, can significantly influence the molecule's interaction with biological targets and its ability to cross cellular membranes.[3] The carbohydrazide functional group (-CONHNH2) is a versatile reactive handle for the synthesis of more complex molecules and is itself a pharmacophore found in various biologically active compounds, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5]

Physicochemical Data
PropertyValueSource
CAS Number 182919-58-0[6]
Molecular Formula C13H19N3O[6]
Molecular Weight 233.31 g/mol [6]
Predicted Boiling Point 415.3 ± 34.0 °C[6]
Predicted pKa 13.23 ± 0.20[6]
Predicted LogP 2.367[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 3[6]

Note: The properties listed above are predicted and should be confirmed experimentally.

Based on its structure, this compound is expected to be a weakly basic compound, with solubility in organic solvents and limited solubility in water. The presence of the carbohydrazide moiety may enhance its aqueous solubility compared to the corresponding ester or amide.

Synthesis and Spectroscopic Characterization

The most direct and widely employed method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding ester.[7] This approach is efficient and generally proceeds with high yield.

Proposed Synthetic Workflow

The synthesis of this compound can be logically envisioned as a two-step process starting from commercially available piperidine-3-carboxylic acid.

G A Piperidine-3-carboxylic acid B Esterification (e.g., with EtOH, H+) A->B D_alt 1-Benzylpiperidine-3-carboxylic acid A->D_alt C Ethyl 1-benzylpiperidine-3-carboxylate B->C D N-Benzylation (e.g., with Benzyl bromide, base) C->D Alternatively, N-benzylation first E Hydrazinolysis (e.g., with Hydrazine hydrate) C->E F This compound E->F B_alt Ethyl 1-benzylpiperidine-3-carboxylate D_alt->B_alt Esterification B_alt->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for similar transformations.[7]

Step 1: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

  • To a solution of ethyl nipecotate (ethyl piperidine-3-carboxylate) (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2-3 equivalents).

  • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl 1-benzylpiperidine-3-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve ethyl 1-benzylpiperidine-3-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Spectroscopic Characterization (Expected)

For a researcher synthesizing this compound, the following spectroscopic signatures would be anticipated for structural confirmation:

  • ¹H NMR:

    • Aromatic protons of the benzyl group appearing as a multiplet in the range of 7.2-7.4 ppm.

    • A singlet for the benzylic methylene protons (Ar-CH₂-N) around 3.5 ppm.

    • Broad signals for the N-H protons of the hydrazide group.

    • A complex set of multiplets for the piperidine ring protons between 1.5 and 3.0 ppm.

  • ¹³C NMR:

    • Signals for the aromatic carbons of the benzyl group between 127 and 140 ppm.

    • A signal for the benzylic carbon around 63 ppm.

    • Signals for the piperidine ring carbons in the range of 25-60 ppm.

    • A signal for the carbonyl carbon of the carbohydrazide group around 170-175 ppm.

  • IR Spectroscopy:

    • N-H stretching vibrations for the hydrazide group in the region of 3200-3400 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic parts below 3100 cm⁻¹.

    • A strong C=O stretching vibration (amide I band) around 1650-1680 cm⁻¹.

  • Mass Spectrometry:

    • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 233.

    • A prominent fragment ion at m/z 91 corresponding to the benzyl cation [C₇H₇]⁺.[8]

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable scaffold in several therapeutic areas.

Alzheimer's Disease and Neurodegenerative Disorders

Derivatives of piperidine are well-established as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[9] Furthermore, carbohydrazide-hydrazone derivatives of N-substituted piperidines have been investigated as multi-target agents for Alzheimer's, exhibiting both cholinesterase and β-amyloid aggregation inhibitory activity. The benzylpiperidine moiety can serve as a crucial pharmacophoric element for binding to the active site of acetylcholinesterase.

Antithrombotic Agents

A study on 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives, which are closely related to the title compound, has demonstrated their potential as antithrombotic agents.[10] These compounds exhibited antiplatelet aggregation and anticoagulant activities, suggesting that this compound could serve as a key intermediate for the development of novel therapies for thrombotic disorders.

Other Potential Therapeutic Areas

The piperidine ring is a versatile scaffold found in drugs targeting a wide range of conditions, including cancer and psychiatric disorders.[2][11] The carbohydrazide moiety is also present in a variety of biologically active molecules with antibacterial, antifungal, and anti-inflammatory properties.[3][12] Therefore, this compound represents a promising starting point for the synthesis of compound libraries for screening against a diverse array of biological targets.

Experimental Workflows for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound, a logical starting point would be to assess its activity in relevant in vitro assays.

Cholinesterase Inhibition Assay Workflow

G A Synthesize and purify This compound B Prepare stock solutions of the compound in a suitable solvent (e.g., DMSO) A->B C Perform cholinesterase inhibition assay (e.g., Ellman's method) with AChE and BuChE B->C D Determine IC50 values C->D E If active, proceed to kinetic studies to determine the mechanism of inhibition D->E Active F Lead optimization: Synthesize and test derivatives D->F Active G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Choline Acetyltransferase (ChAT) A->B C Acetylcholine (ACh) B->C D ACh C->D E Acetylcholinesterase (AChE) D->E H Muscarinic/Nicotinic Receptors D->H F Choline + Acetate E->F G This compound (Potential Inhibitor) G->E Inhibition I Signal Transduction (Cognition, Memory) H->I

Caption: Simplified cholinergic synapse and the target of cholinesterase inhibitors.

Conclusion

This compound is a synthetically accessible molecule with significant potential as a scaffold in drug discovery. Its constituent parts—the piperidine ring, the benzyl group, and the carbohydrazide moiety—are all well-represented in known bioactive compounds. While detailed experimental characterization of this specific molecule is sparse in the public domain, its derivatives have shown promise in preclinical studies for Alzheimer's disease and thrombosis. This guide provides a solid foundation for researchers to synthesize, characterize, and evaluate this compound and its analogues for a range of therapeutic applications. The provided protocols and expected characterization data should facilitate its inclusion in future drug discovery programs.

References

Sources

An In-Depth Technical Guide to 1-Benzylpiperidine-3-carbohydrazide (CAS: 182919-58-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1-Benzylpiperidine-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. The document delves into its chemical identity, physicochemical properties, a detailed synthetic protocol, and its established role as a key intermediate in the development of pharmacologically active agents, particularly in the realm of antithrombotic therapy. By elucidating the structural features and chemical reactivity of this molecule, this paper aims to serve as a valuable resource for researchers engaged in drug discovery and the synthesis of novel piperidine-based compounds.

Introduction: The Strategic Importance of the Piperidine-Carbohydrazide Scaffold

The molecular architecture of this compound unites two privileged fragments in medicinal chemistry: the piperidine ring and the carbohydrazide moiety. The piperidine core, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold found in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties and providing a three-dimensional framework for precise ligand-receptor interactions.[1] The N-benzyl group enhances the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.[2]

Concurrently, the carbohydrazide functional group (-CONHNH₂) is a versatile and reactive handle for synthetic transformations.[3] It serves as a crucial building block for the synthesis of various heterocyclic systems and as a pharmacophore in its own right, contributing to a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The combination of these two moieties in this compound creates a unique building block with significant potential for the development of novel therapeutics and complex molecular architectures.[2]

Figure 1: Chemical Structure of this compound

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. While experimentally determined data is limited in publicly accessible literature, a compilation of predicted and known properties provides a solid foundation for laboratory work.

PropertyValueSource
CAS Number 182919-58-0[5]
Molecular Formula C₁₃H₁₉N₃O[5]
Molecular Weight 233.31 g/mol [5]
Predicted Boiling Point 415.3 ± 34.0 °C[5]
Predicted pKa 13.23 ± 0.20[5]
Predicted LogP 2.367[5]
Solubility Sparingly soluble in water (1.4 g/L at 25°C)[1]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bond Count 3[5]
Analytical Profile (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range).[6] The benzylic methylene protons (N-CH₂-Ph) would likely appear as a singlet around δ 3.5 ppm. The piperidine ring protons would present as a complex series of multiplets in the aliphatic region (δ 1.5-3.0 ppm). The protons of the hydrazide group (-NHNH₂) would appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons of the benzyl group between δ 127-140 ppm.[7] The carbonyl carbon of the hydrazide group is expected in the δ 170-175 ppm region. The benzylic carbon and the carbons of the piperidine ring would appear in the aliphatic region (δ 24-65 ppm).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the hydrazide group in the 3200-3400 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the amide (Amide I band) would be prominent around 1640-1680 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z 233. The fragmentation pattern would likely involve the characteristic loss of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion), and fragmentation of the piperidine ring.

Synthesis and Purification

The synthesis of this compound is efficiently achieved through the hydrazinolysis of the corresponding ester, methyl 1-benzylpiperidine-3-carboxylate. This method is a standard and reliable approach for the preparation of carboxylic acid hydrazides.

Synthesis_Pathway Ester Methyl 1-benzylpiperidine- 3-carboxylate Product 1-Benzylpiperidine- 3-carbohydrazide (CAS: 182919-58-0) Ester->Product Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Ester Solvent Organic Solvent (e.g., Methanol) Solvent->Ester caption Figure 2: Synthetic Pathway for this compound Application_Workflow Start This compound Reaction Condensation Reaction (Schiff Base Formation) Start->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Derivative 1-Benzyl-N'-benzylidenepiperidine- 3-carbohydrazide Derivative Reaction->Derivative Screening Biological Screening (e.g., Antiplatelet Aggregation Assay) Derivative->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR caption Figure 3: Application in the Synthesis of Bioactive Derivatives

Sources

An In-depth Technical Guide to 1-Benzylpiperidine-3-carbohydrazide: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Benzylpiperidine-3-carbohydrazide (CAS No. 182919-58-0) is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Structurally, it is characterized by a piperidine core, a six-membered nitrogen-containing ring, which is N-substituted with a benzyl group and features a carbohydrazide functional group at the 3-position.[1] This unique combination of functional groups imparts a balance of lipophilicity from the benzyl moiety and reactive potential from the carbohydrazide group, making it a versatile building block in drug discovery and a precursor for complex molecular synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and key applications for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development, influencing everything from reaction conditions to biological activity. While many properties for this compound are computationally predicted, they provide valuable guidance for its handling and use.

PropertyValueSource(s)
CAS Number 182919-58-0[2][3][4]
Molecular Formula C₁₃H₁₉N₃O[2][3][4]
Molecular Weight ~233.31 g/mol [2][3]
Predicted Boiling Point 415.3 ± 34.0 °C[2]
Predicted Density 1.149 ± 0.06 g/cm³[2]
Water Solubility 1.4 g/L (25 °C, slightly soluble)[4]
Predicted pKa 13.23 ± 0.20[2]
LogP 2.367[2][3]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]
Storage Temperature 2-8°C[2]
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN[2]

Section 2: Structural and Spectroscopic Analysis

A thorough understanding of a molecule's structure is achieved through spectroscopic analysis. While experimental spectra for this specific compound are not widely published, its expected spectroscopic characteristics can be reliably predicted based on its functional groups.

Predicted ¹H and ¹³C NMR Spectral Features

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • A multiplet in the aromatic region (~7.20-7.40 ppm) corresponding to the five protons of the phenyl ring.

    • A singlet for the benzylic methylene protons (-CH₂-Ph) around 3.50 ppm.

    • A complex series of multiplets for the piperidine ring protons, typically spanning from 1.50 to 3.00 ppm.

    • Broad signals for the three N-H protons of the carbohydrazide group (-CONHNH₂), which are exchangeable with D₂O. Their chemical shift can vary significantly depending on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would corroborate the structure with signals for:

    • The carbonyl carbon (C=O) appearing downfield, likely in the 170-175 ppm range.

    • Aromatic carbons between ~127-138 ppm.

    • The benzylic carbon (-CH₂-Ph) around 63 ppm.

    • Multiple signals for the piperidine ring carbons in the aliphatic region (~24-55 ppm).

Predicted Infrared (IR) Spectroscopy Features

IR spectroscopy identifies the functional groups present in a molecule. For this compound, characteristic absorption bands would include:

  • N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the terminal -NH₂ group.

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[5]

  • C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the hydrazide carbonyl group.[5]

  • N-H Bending (Amide II band): A band around 1550-1620 cm⁻¹.

Predicted Mass Spectrometry Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and structural fragments. Under electrospray ionization (ESI-MS):

  • The molecular ion peak [M+H]⁺ would be expected at m/z 234.16.

  • A primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, generating the stable tropylium ion at m/z 91 . This is a classic fragmentation pattern for benzyl-containing compounds.[6][7]

  • Other fragments could arise from the loss of the hydrazide group or cleavage within the piperidine ring.

Section 3: Synthesis and Reactivity in Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. Its carbohydrazide moiety is a versatile functional group for building more complex molecules.[8][9][10]

Synthetic Protocol: Hydrazinolysis of an Ester Precursor

The most common and efficient synthesis of carbohydrazides is through the hydrazinolysis of a corresponding ester.[9] This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the precursor, methyl or ethyl 1-benzylpiperidine-3-carboxylate, in a suitable alcohol solvent, such as ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[11]

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The solvent is typically removed under reduced pressure. The resulting crude product can then be purified, often by recrystallization or column chromatography, to yield pure this compound.

Causality: Ethanol is an ideal solvent as it solubilizes both the ester and hydrazine hydrate, and its boiling point allows for effective reflux conditions. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and formation of the more stable hydrazide.

Applications in Medicinal Chemistry

The N-benzyl piperidine motif is a privileged scaffold in drug discovery, known for its ability to form crucial interactions with biological targets and to fine-tune physicochemical properties.[12] this compound serves as a key starting point for several important classes of therapeutic agents.

  • Precursor for Antithrombotic Agents: Research has shown that the carbohydrazide can be condensed with various aldehydes to form 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives.[13][14] These derivatives have been evaluated for their antiplatelet aggregation and anticoagulant activities, showing promise as potential new antithrombotic therapies.[13]

  • Intermediate for Linagliptin: A patent describes the use of (R)-1-benzylpiperidine-3-carbohydrazide as a critical intermediate in an improved synthesis of (R)-3-boc amino piperidine.[11] This intermediate is a key building block for Linagliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes. The synthesis involves a Curtius rearrangement of the carbohydrazide.[11][14]

Caption: Synthetic pathways for this compound and its key applications.

Section 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification: It is classified as an irritant.[15] The parent compound, 1-benzylpiperidine, is known to cause skin and serious eye irritation.[16]

  • Recommended Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17]

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17]

    • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[17]

    • Keep away from heat, sparks, and open flames.[18]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[2]

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed scaffold that leverages the structural benefits of the N-benzylpiperidine core and the synthetic versatility of the carbohydrazide functional group. Its established role as an intermediate in the synthesis of bioactive compounds, ranging from antithrombotic agents to antidiabetic drugs like Linagliptin, underscores its importance in modern drug discovery. The predictive physicochemical and spectroscopic data provided in this guide offer a solid foundation for researchers to effectively utilize this valuable molecule in the development of next-generation therapeutics.

References

  • This compound. LookChem. [Link]

  • Carbohydrazide as a Chemical Intermediate: Applications in Pharma and Agriculture. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

  • This compound | CAS#:182919-58-0. Chemsrc. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central, National Institutes of Health. [Link]

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. [Link]

  • Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. MDPI. [Link]

  • 1-Benzyl-3-hydroxypiperidine. Qiyan. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. PubMed. [Link]

  • SAFETY DATA SHEET. Airgas. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. ResearchGate. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • 1-Benzylpiperidine. PubChem, National Institutes of Health. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed, National Institutes of Health. [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. [Link]

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

Sources

A Technical Guide to the Mechanism of Action of 1-Benzylpiperidine-3-carbohydrazide: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: Deconstructing 1-Benzylpiperidine-3-carbohydrazide

This compound is a heterocyclic organic compound featuring three key structural motifs: a piperidine ring, a benzyl group attached to the piperidine nitrogen, and a carbohydrazide functional group at the 3-position.[1][2] While direct, extensive research on this specific molecule is nascent, its chemical architecture provides a strong, rational basis for hypothesizing its primary mechanism of action. The piperidine core is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals with diverse biological activities.[3][4] The benzyl group generally increases lipophilicity, which can facilitate passage across biological membranes, including the blood-brain barrier.[1]

However, the most functionally significant feature for predicting its mechanism is the carbohydrazide moiety (-CONHNH₂) . This functional group is a well-established pharmacophore responsible for the inhibition of monoamine oxidase (MAO) enzymes.[5][6][7] Numerous hydrazine and carbohydrazide derivatives have been synthesized and characterized as potent MAO inhibitors, some of which have been developed into antidepressant and neuroprotective drugs.[5][6] Therefore, this guide will proceed under the well-supported hypothesis that this compound functions as a monoamine oxidase inhibitor (MAOI). We will explore this mechanism, its downstream consequences, and the rigorous experimental protocols required to validate this hypothesis.

Part 1: The Biological Target - Monoamine Oxidase (MAO)

Monoamine oxidases are a family of flavin-containing enzymes bound to the outer mitochondrial membrane. They are critical for the catabolism of monoamine neurotransmitters and dietary amines. There are two primary isoforms:

  • Monoamine Oxidase A (MAO-A): Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of depression and anxiety disorders.

  • Monoamine Oxidase B (MAO-B): Primarily metabolizes dopamine and phenylethylamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease to prevent the degradation of dopamine in the brain.

The inhibition of these enzymes leads to an increase in the synaptic concentration of their respective neurotransmitter substrates, thereby enhancing monoaminergic neurotransmission.

Hypothesized Molecular Interaction

The carbohydrazide group of this compound is hypothesized to be the primary interacting moiety with the MAO enzyme. Hydrazine derivatives can act as either reversible or irreversible inhibitors.[7] They typically function as competitive inhibitors, binding to the enzyme's active site where the flavin adenine dinucleotide (FAD) cofactor resides.[6] The interaction can lead to the formation of a stable, covalent adduct with the FAD cofactor or the enzyme itself, resulting in irreversible inhibition, or it can be a non-covalent, reversible interaction.[6][7] The benzylpiperidine portion of the molecule likely influences the compound's selectivity and affinity for the MAO-A versus MAO-B isoforms by interacting with hydrophobic pockets within the enzyme's substrate-binding cavity.

The diagram below illustrates the proposed signaling pathway affected by the inhibition of MAO.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-Benzylpiperidine- 3-carbohydrazide MAO Monoamine Oxidase (MAO-A / MAO-B) Compound->MAO INHIBITS Neurotrans Dopamine, Serotonin, Norepinephrine MAO->Neurotrans Degrades Vesicle Vesicular Storage Neurotrans->Vesicle Packaged Released_NT Increased Neurotransmitter Concentration Vesicle->Released_NT Exocytosis Receptor Postsynaptic Receptors Released_NT->Receptor Binds Signal Enhanced Signal Transduction Receptor->Signal Activates

Caption: Proposed mechanism of MAO inhibition leading to increased neurotransmitter signaling.

Part 2: Experimental Validation Protocols

To rigorously test the hypothesis that this compound acts as an MAO inhibitor, a series of well-defined experiments are required. The following protocols are designed as self-validating systems with appropriate controls.

Protocol 2.1: In Vitro Determination of MAO-A and MAO-B Inhibitory Potency (IC₅₀)

This protocol uses a commercially available chemiluminescent assay (e.g., MAO-Glo™ Assay) to quantify the inhibitory activity of the compound against recombinant human MAO-A and MAO-B enzymes.

Causality: This experiment directly measures the interaction between the compound and the target enzymes. By determining the half-maximal inhibitory concentration (IC₅₀), we can quantify the compound's potency and selectivity.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create working stocks for a final assay concentration range from 100 µM down to 1.7 nM.

    • Prepare positive controls: Clorgyline for MAO-A and Pargyline for MAO-B. Prepare a DMSO-only vehicle control.

  • Assay Procedure (96-well plate format):

    • Add 12.5 µL of MAO-A or MAO-B enzyme solution to respective wells.

    • Add 12.5 µL of the compound serial dilutions, positive controls, or vehicle control to the wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the MAO substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the luminescent signal by adding 50 µL of Luciferin Detection Reagent.

    • Incubate for 20 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with the vehicle control representing 0% inhibition and a no-enzyme control representing 100% inhibition.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

The workflow for this crucial initial screening is visualized below.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution Plate Stock->Dilution Plate Add Enzyme to Assay Plate Enzyme Enzyme Prep (MAO-A / MAO-B) Controls Controls Prep (Clorgyline, Pargyline, DMSO) Add_Cmpd Add Compound/ Controls Plate->Add_Cmpd Incubate1 Pre-incubation (15 min) Add_Cmpd->Incubate1 Add_Sub Add Substrate Incubate1->Add_Sub Incubate2 Reaction (60 min) Add_Sub->Incubate2 Add_Detect Add Detection Reagent Incubate2->Add_Detect Incubate3 Develop Signal (20 min) Add_Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Normalize Data & Fit Curve Read->Analyze Result IC₅₀ & Selectivity Index Analyze->Result

Caption: Experimental workflow for the in vitro MAO-Glo luminescent assay.

Protocol 2.2: Inhibition Reversibility Assay

Causality: This experiment differentiates between a reversible (transient) and irreversible (covalent) mechanism of inhibition, which is a critical parameter for drug development. Irreversible inhibitors have a longer duration of action but can carry a higher risk of side effects.

Methodology:

  • Enzyme-Inhibitor Incubation:

    • Incubate a concentrated solution of MAO-A or MAO-B enzyme with a high concentration (e.g., 10x IC₅₀) of this compound or a known irreversible inhibitor (e.g., Phenelzine) for 30 minutes. Prepare a control sample with enzyme and vehicle (DMSO).

  • Dialysis:

    • Place the enzyme-inhibitor mixture into a dialysis cassette (e.g., 10 kDa MWCO).

    • Perform extensive dialysis against a large volume of assay buffer for several hours (e.g., 2 x 2 hours) at 4°C to remove any unbound inhibitor.

  • Activity Measurement:

    • Recover the enzyme from the dialysis cassette.

    • Measure the residual enzymatic activity using the MAO-Glo™ Assay as described in Protocol 2.1.

  • Data Analysis:

    • Compare the activity of the dialyzed compound-treated enzyme to the dialyzed vehicle-treated enzyme.

    • Irreversible Inhibition: If the compound is irreversible, the enzyme activity will not be restored after dialysis.

    • Reversible Inhibition: If the compound is reversible, the enzyme activity will be significantly restored as the compound is removed during dialysis.[6]

Part 3: Data Presentation and Interpretation

Quantitative data from the validation protocols should be summarized for clear interpretation.

Table 1: Sample IC₅₀ Data for this compound

Compound MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Selectivity Index (SI)¹
This compound 85.2 1250.6 14.7 (MAO-A)
Clorgyline (Control) 1.2 180.4 150.3 (MAO-A)
Pargyline (Control) 1100.2 55.1 20.0 (MAO-B)

¹ Selectivity Index (SI) is calculated as IC₅₀(less potent) / IC₅₀(more potent).

Interpretation: The hypothetical data in Table 1 would suggest that this compound is a potent inhibitor of MAO-A with a ~15-fold selectivity over MAO-B. This profile is characteristic of compounds investigated for antidepressant properties.[5]

Part 4: Conclusion and Future Directions

Based on robust structure-activity relationship data from analogous compounds, this compound is strongly hypothesized to function as a monoamine oxidase inhibitor. The provided experimental protocols offer a clear and rigorous pathway to validate this mechanism, quantify its potency and selectivity, and determine its mode of inhibition (reversible vs. irreversible).

Successful validation would position this compound as a lead candidate for further preclinical development. Future research should focus on:

  • In Vivo Efficacy: Testing the compound in established animal models of depression or Parkinson's disease.[5]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

  • Off-Target Screening: Assessing the compound's activity against a panel of other receptors and enzymes to identify potential side effects.

  • Structural Biology: Co-crystallizing the compound with MAO-A or MAO-B to visualize the precise binding interactions and guide future lead optimization.

This structured approach, grounded in established biochemical principles and validated by rigorous experimentation, provides the necessary framework for advancing this compound from a chemical entity to a potential therapeutic agent.

References

  • Chourasiya, A., et al. (2005). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 269-74. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Hasan, R., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]

  • Houslay, M. D., & Tipton, K. F. (1975). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 145(2), 311–321. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Shafiee, A., et al. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagulation & Fibrinolysis, 31(3), 179-185. [Link]

  • Stavri, F., et al. (2007). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. Journal of Medicinal Chemistry, 50(22), 5431-5437. [Link]

  • Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

Sources

Potential biological activity of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 1-Benzylpiperidine-3-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, this compound. By dissecting its core structural motifs—the piperidine ring, the benzyl group, and the carbohydrazide moiety—we establish a scientifically-grounded rationale for exploring its therapeutic potential. This document outlines detailed, step-by-step experimental protocols for assessing its anticancer, antimicrobial, anti-inflammatory, and antithrombotic properties. Furthermore, it delves into methodologies for elucidating potential mechanisms of action, with a focus on key signaling pathways. Designed for researchers, medicinal chemists, and drug development professionals, this guide serves as a practical roadmap for moving from theoretical potential to empirical validation, complete with data presentation standards and workflow visualizations to ensure clarity and reproducibility.

Introduction: Deconstructing the Therapeutic Potential

In the landscape of medicinal chemistry, the assembly of known pharmacophores into novel molecular architectures is a cornerstone of drug discovery. The compound this compound is a compelling example of this strategy, integrating three structural motifs with well-documented pharmacological relevance.

  • The Piperidine Scaffold: This saturated heterocycle is a privileged structure, appearing in numerous FDA-approved drugs and natural alkaloids.[1][2][3] Its conformational flexibility allows it to interact with a wide array of biological targets, and its derivatives have demonstrated a vast spectrum of activities, including anticancer, analgesic, and antipsychotic effects.[1][4][5][6]

  • The Benzyl Group: The addition of a benzyl group to the piperidine nitrogen significantly increases the molecule's lipophilicity.[7] This can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins, potentially influencing its overall bioactivity and pharmacokinetic profile.

  • The Carbohydrazide Moiety: The carbohydrazide functional group (-CONHNH₂) and its hydrazone derivatives are crucial building blocks in the synthesis of heterocyclic compounds and are recognized as important pharmacophores.[8][9] They are known to exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10]

The strategic combination of these three components in this compound warrants a systematic investigation into its biological profile. This guide provides the theoretical basis and practical protocols for such an exploration.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's properties and its synthesis is critical for any experimental investigation.

Physicochemical Data

The key computed and observed properties of this compound are summarized below.

PropertyValueSource
CAS Number 182919-58-0[7][11][12]
Molecular Formula C₁₃H₁₉N₃O[7][11]
Molecular Weight 233.31 g/mol [7][11]
Topological Polar Surface Area 58.4 Ų[11]
Hydrogen Bond Donors 2[11]
Hydrogen Bond Acceptors 3[11]
Rotatable Bond Count 3[11]
Predicted pKa 13.23 ± 0.20[11]
Predicted Solubility Slightly soluble (1.4 g/L at 25°C)[11]
Synthesis Pathway

The synthesis of this compound can be achieved via a straightforward two-step process starting from the corresponding ester, as documented in patent literature.[13] The key transformation involves the reaction of a methyl carboxylate with hydrazine hydrate.

Step 1: Benzylation of Piperidine-3-carboxylate (if starting from the un-benzylated precursor). Step 2: Hydrazinolysis of the Ester. (R)-methyl 1-benzylpiperidine-3-carboxylate is reacted with hydrazine hydrate in a suitable organic solvent, such as methanol or ethanol. The reaction mixture is typically heated to facilitate the conversion of the ester to the desired carbohydrazide.[13]

G start Methyl 1-benzylpiperidine-3-carboxylate process Heat / Reflux start->process reagent + Hydrazine Hydrate (in Methanol) reagent->process product This compound process->product

Caption: Synthesis of this compound.

Hypothesized Biological Activities & Experimental Validation

Based on its structural components, this compound is hypothesized to possess anticancer, antimicrobial, anti-inflammatory, and antithrombotic activities. The following sections provide detailed protocols for screening these potential effects.

Anticancer Activity

Rationale: The piperidine nucleus is present in numerous anticancer agents.[4][5][14] Derivatives have been shown to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis across various cancer types, including breast, prostate, and colon cancer.[4][14]

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, and HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the media in the wells with the media containing the test compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Cell LineCell TypeIC₅₀ (µM) [Hypothetical Data]
MCF-7 Breast (ER+)15.2 ± 1.8
PC-3 Prostate25.6 ± 3.1
HCT-116 Colon18.9 ± 2.5
Doxorubicin (Positive Control)0.9 ± 0.1
Antimicrobial Activity

Rationale: Carbohydrazide and hydrazone derivatives are well-established scaffolds for the development of antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[10][15][16][17]

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.

  • Bacterial Strains:

    • Use representative strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation:

    • Grow bacteria in Mueller-Hinton Broth (MHB) overnight.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a 2x concentrated serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add an equal volume of the bacterial inoculum to each well, halving the compound concentration and achieving the target bacterial density.

    • Include a positive control (bacteria without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Optionally, add a viability indicator like Resazurin to aid in determination.

Anti-inflammatory Activity

Rationale: Piperidine derivatives have been reported to possess significant anti-inflammatory properties, potentially by inhibiting key inflammatory mediators like prostaglandins.[18][19][20][21]

This simple assay screens for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation, a well-documented cause of inflammation.[19]

  • Reaction Mixture Preparation:

    • Prepare reaction mixtures containing 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations (e.g., 50, 100, 200, 400 µg/mL).

    • Adjust the pH of the mixture to 6.8 using 1N HCl.

    • Use Diclofenac sodium as the reference standard.

  • Incubation:

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

  • Measurement:

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Antithrombotic Activity

Rationale: A study on derivatives of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide has shown potent antiplatelet and anticoagulant activities, making this a highly probable bioactivity for the core compound.[22][23]

This protocol measures the compound's ability to inhibit platelet aggregation induced by agonists like ADP.

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect human blood in tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.

  • Assay Procedure:

    • Use a light-transmission aggregometer.

    • Pre-warm PRP samples to 37°C.

    • Add the test compound (at various concentrations) or vehicle (DMSO) to the PRP and incubate for 5 minutes.

    • Induce platelet aggregation by adding an agonist, such as Adenosine Diphosphate (ADP).

    • Monitor the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage inhibition of aggregation compared to the vehicle control.

G cluster_screening Anticancer Activity Screening Workflow A 1. Seed Cancer Cells (MCF-7, PC-3, etc.) in 96-well plates B 2. Treat with This compound (0.1-100 µM) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability & Determine IC₅₀ F->G

Caption: Workflow for in vitro anticancer activity screening.

Elucidating the Mechanism of Action

Should initial screening reveal significant anticancer activity, the next logical step is to investigate the underlying molecular mechanism.

Rationale: Piperidine derivatives have been shown to modulate several crucial signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[4] This pathway is a central regulator of cell growth, survival, and metabolism.

This protocol assesses whether the compound affects the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Treatment and Lysis:

    • Treat a high-response cancer cell line (e.g., MCF-7) with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins: p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the p-Akt/Akt ratio would suggest pathway inhibition.

G cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis (e.g., via Bad, Casp9) Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt p (Ser473) Proliferation Cell Growth & Proliferation (e.g., via GSK3β) mTORC1->Proliferation Compound This compound (Hypothesized Target) Compound->Akt Inhibition?

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic interest due to the convergence of three pharmacologically active structural motifs. The experimental frameworks provided in this guide offer a clear and robust path for the systematic evaluation of its potential anticancer, antimicrobial, anti-inflammatory, and antithrombotic activities. Positive results from these initial screens, particularly in the anticancer and antithrombotic arenas where derivatives have shown promise, would justify advancing the compound to more complex investigations. Future work could include in vivo efficacy studies in animal models, absorption, distribution, metabolism, and excretion (ADME) profiling, and detailed toxicological assessments to fully characterize its potential as a novel therapeutic agent.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). [No Source Provided].
  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research. (n.d.). Benchchem.
  • Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. (n.d.). NIH.
  • Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. (n.d.). Taylor & Francis Online.
  • Antimicrobial activities of the synthesized compounds. (n.d.). ResearchGate.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PubMed Central.
  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (n.d.). MDPI.
  • Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate.
  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.). ResearchGate.
  • Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (n.d.). [No Source Provided].
  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). ResearchGate.
  • This compound 182919-58-0 wiki. (n.d.). Guidechem.
  • CAS 182919-58-0: this compound. (n.d.). CymitQuimica.
  • In Vitro Anti-Inflammatory Activity of 4-Benzylpiperidine. (n.d.). ResearchGate.
  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. (n.d.). Quick Company.
  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PubMed Central.
  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. (2020). PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing.
  • This compound. (n.d.). Chemsrc.
  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
  • Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. (n.d.). PubMed Central.
  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (n.d.). PubMed.

Sources

The Pivotal Role of 1-Benzylpiperidine-3-carbohydrazide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical review of 1-benzylpiperidine-3-carbohydrazide, a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its crucial role as a scaffold for developing novel therapeutic agents, with a particular focus on recent advancements in antithrombotic drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Significance of the N-Benzylpiperidine Scaffold

The N-benzylpiperidine motif is a well-established pharmacophore in drug discovery, valued for its structural flexibility and three-dimensional character.[1] This moiety often imparts favorable physicochemical properties to drug candidates and can engage in crucial cation-π interactions with biological targets.[1][2] Its presence in numerous approved drugs and clinical candidates underscores its therapeutic potential.[1] this compound, in particular, serves as a reactive and adaptable building block, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities.[3] The carbohydrazide functional group introduces a reactive handle for further molecular elaboration, enabling the exploration of diverse chemical spaces and the optimization of pharmacological profiles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to drug development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 182919-58-0,
Molecular Formula C₁₃H₁₉N₃O,
Molecular Weight 233.31 g/mol
Boiling Point (Predicted) 415.3 ± 34.0 °C
Density (Predicted) 1.149 ± 0.06 g/cm³
pKa (Predicted) 13.23 ± 0.20
LogP (Predicted) 2.367
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 3

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a critical first step in the development of its derivatives. This section outlines the synthetic pathway, starting from commercially available precursors.

Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

The precursor for the target carbohydrazide is the corresponding ethyl ester. This is typically synthesized via the N-benzylation of ethyl nipecotate (ethyl piperidine-3-carboxylate).

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Conditions ethyl_nipecotate Ethyl Nipecotate reaction_node ethyl_nipecotate->reaction_node benzyl_chloride Benzyl Chloride benzyl_chloride->reaction_node base Base (e.g., K₂CO₃) base->reaction_node solvent Solvent (e.g., Toluene) solvent->reaction_node product Ethyl 1-benzylpiperidine-3-carboxylate reaction_node->product N-benzylation

Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

  • Dissolve ethyl nipecotate in a suitable organic solvent, such as toluene, in a round-bottom flask.

  • Add a base, typically potassium carbonate, to the solution and stir for 15 minutes.

  • Add benzyl chloride to the reaction mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic phase and extract the aqueous phase with the same organic solvent.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 1-benzylpiperidine-3-carboxylate, which can be purified further if necessary.

Synthesis of this compound

The carbohydrazide is then prepared by the hydrazinolysis of the corresponding ester.

Synthesis_Step2 cluster_reactants Reactants cluster_conditions Conditions ethyl_ester Ethyl 1-benzylpiperidine-3-carboxylate reaction_node ethyl_ester->reaction_node hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_node solvent Solvent (e.g., Methanol) solvent->reaction_node product This compound reaction_node->product Hydrazinolysis

Synthesis of this compound.

Experimental Protocol: Synthesis of (R)-1-Benzylpiperidine-3-carbohydrazide

This protocol is adapted from a patented process for the synthesis of the (R)-enantiomer, which is a key intermediate for the drug Linagliptin.[4]

  • React (R)-methyl 1-benzylpiperidine-3-carboxylate with hydrazine hydrate in a suitable organic solvent such as methanol.[4]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue is the desired (R)-1-benzylpiperidine-3-carbohydrazide, which can be used in the next step without further purification or can be purified by recrystallization.[4]

Synthesis of 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide Derivatives

The carbohydrazide can be readily converted to a variety of derivatives. A notable example is the synthesis of N'-benzylidene derivatives, which have shown promising antithrombotic activity.

Experimental Protocol: General Procedure for the Synthesis of 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide Derivatives

  • Dissolve this compound in a suitable solvent like ethanol.

  • Add the appropriate substituted benzaldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the final product. The product can be further purified by recrystallization.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been explored for various therapeutic applications, with the most significant findings in the area of antithrombotic agents.

Antithrombotic Activity

A series of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives have been synthesized and evaluated for their antiplatelet and anticoagulant activities.[5][6]

The antiplatelet activity of these compounds was assessed against platelet aggregation induced by arachidonic acid (AA), adenosine diphosphate (ADP), and collagen.[5] The compounds were found to be most effective against ADP-induced platelet aggregation.[5][6]

Table of In Vitro Antiplatelet Aggregation Activity of Selected Derivatives

CompoundSubstituent (R)% Inhibition of ADP-induced Aggregation (at 0.5 mmol/L)
2f 4-OH87%
1f HPotent
5f 4-ClNot specified, but noted as potent
6f 4-BrNot specified, but noted as potent
7f 4-FNot specified, but noted as potent

Data sourced from Husain et al. (2020).[5]

The anticoagulant potential was evaluated by measuring the prothrombin time (PT) and partial thromboplastin time (PTT).[5] These tests assess the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.[7][8][9] Several of the synthesized compounds showed significantly prolonged PT and PTT values compared to the control, indicating their anticoagulant effects.[5] The most potent compounds in these assays were 1f , 5f , 6f , and 7f .[5]

Mechanism of Action: Targeting ADP-Induced Platelet Aggregation

The primary mechanism of antiplatelet action for these derivatives appears to be the inhibition of the ADP pathway of platelet aggregation.[5] ADP is a key mediator of platelet activation and aggregation, acting through two main purinergic receptors on the platelet surface: P2Y₁ and P2Y₁₂.[2][10][11]

  • P2Y₁ Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium, causing platelet shape change and initiating aggregation.[2]

  • P2Y₁₂ Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10][11] Lower cAMP levels promote and sustain platelet aggregation.[10]

The 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives likely interfere with this signaling cascade, possibly by acting as antagonists at the P2Y₁₂ receptor, thereby preventing the ADP-mediated amplification of platelet aggregation.

ADP_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Aggregation Platelet Aggregation cAMP->Aggregation inhibits Derivatives 1-Benzyl-N'-benzylidene piperidine-3-carbohydrazide Derivatives Derivatives->P2Y12 inhibits

Proposed Mechanism of Action via P2Y12 Receptor Inhibition.
Potential in Alzheimer's Disease Research

The broader class of N-substituted piperidine-3-carbohydrazide-hydrazones has also been investigated as potential multi-target agents for Alzheimer's disease. These compounds have shown inhibitory activity against cholinesterases (AChE and BuChE) and β-amyloid aggregation, as well as antioxidant properties. This suggests that the this compound scaffold could be a valuable starting point for the development of novel neuroprotective agents.

Future Perspectives and Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. The research highlighted in this guide demonstrates its utility in the development of potent antithrombotic agents with a clear mechanism of action. The ease of its synthesis and the reactivity of the carbohydrazide moiety allow for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity.

Future research should focus on:

  • Elucidating the precise binding mode of the active derivatives with the P2Y₁₂ receptor through molecular modeling and structural biology studies.

  • Expanding the SAR to improve the pharmacokinetic and pharmacodynamic profiles of these compounds.

  • Investigating the potential of this scaffold in other therapeutic areas, particularly in neurodegenerative diseases, building upon the initial findings in Alzheimer's disease research.

References

  • Husain, A., et al. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagulation & Fibrinolysis, 31(3), 179-185. [Link]

  • Angiolillo, D. J., & Ueno, M. (2007). P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(9), 1986-1996. [Link]

  • Asian Journal of Chemistry. (2017). Synthesis and Characterization of Donepezil Hydrochloride. Asian Journal of Chemistry, 29(7), 1507-1510. [Link]

  • Dwivedi, S. D., & Patel, P. R. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. (Indian Patent Application No. 01/2015). [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link]

  • PatSnap. (2024). What are P2Y12 receptor antagonists and how do they work? Retrieved from [Link]

  • Hollopeter, G., et al. (1999). ADP and platelets: the end of the beginning. The Journal of Clinical Investigation, 104(12), 1731-1737. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the difference between Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT)? Retrieved from [Link]

  • Study.com. (n.d.). PT vs. PTT Coagulation Blood Tests | Overview & Interpretation. Retrieved from [Link]

  • Verywell Health. (2024). What Your PT/INR and PTT Results Reveal About Your Health. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Retrieved from [Link]

  • Testing.com. (2021). PTT Blood Test (Partial Thromboplastin Time). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF. Retrieved from [Link]

  • NCBI. (2025). Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer). Retrieved from [Link]

Sources

The Rise of a Versatile Scaffold: A Technical Guide to Benzylpiperidine Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the benzylpiperidine core and the carbohydrazide functional group has given rise to a class of compounds with significant and diverse pharmacological potential. This technical guide provides an in-depth exploration of benzylpiperidine carbohydrazide derivatives, from their rational design and synthesis to their broad spectrum of biological activities. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers detailed experimental protocols, and elucidates the mechanistic underpinnings of this promising chemical scaffold. By presenting a comprehensive overview, this guide aims to accelerate further research and development in this exciting area of medicinal chemistry.

Introduction: The Strategic Fusion of Two Pharmacophores

The N-benzylpiperidine motif is a well-established pharmacophore found in numerous approved drugs, valued for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[1][2] Its three-dimensional nature allows for the precise orientation of substituents to optimize binding affinity and selectivity.[1] On the other hand, the carbohydrazide moiety is a versatile functional group known for its diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4] The strategic combination of these two pharmacophores in benzylpiperidine carbohydrazide compounds has unlocked a synergistic potential, leading to the discovery of novel molecules with a wide array of therapeutic applications.

This guide will navigate the discovery and significance of these compounds, offering a detailed examination of their synthesis, biological evaluation, and mechanisms of action.

Synthetic Pathways and Methodologies

The synthesis of benzylpiperidine carbohydrazide derivatives typically follows a convergent approach, involving the preparation of a benzylpiperidine core followed by its coupling with a carbohydrazide or a precursor. A representative synthetic route is outlined below.

General Synthetic Scheme

The synthesis generally commences with the appropriate piperidine derivative, which is then N-benzylated. The subsequent steps involve the introduction of the carbohydrazide functionality, often through the conversion of a carboxylic acid or ester.

G A Piperidine-4-carboxylic acid B Esterification (e.g., EtOH, H+) A->B C Ethyl piperidine-4-carboxylate B->C D N-Benzylation (Benzyl bromide, K2CO3) C->D E Ethyl 1-benzylpiperidine-4-carboxylate D->E F Hydrazinolysis (Hydrazine hydrate) E->F G 1-Benzylpiperidine-4-carbohydrazide F->G H Condensation (Substituted aldehyde/ketone) G->H I Benzylpiperidine carbohydrazone derivatives H->I

Caption: A representative synthetic workflow for benzylpiperidine carbohydrazone derivatives.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide

This protocol provides a step-by-step method for the synthesis of a representative benzylpiperidine carbohydrazide derivative, as adapted from the literature.[5]

Step 1: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

  • To a solution of ethyl nipecotate (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (2 equivalents).

  • Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 1-benzylpiperidine-3-carboxylate.

Step 2: Synthesis of 1-Benzylpiperidine-3-carbohydrazide

  • Dissolve ethyl 1-benzylpiperidine-3-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • After completion, evaporate the solvent and excess hydrazine hydrate under reduced pressure to yield this compound.[6]

Step 3: Synthesis of 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add benzaldehyde (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the final product.

Characterization: The synthesized compounds should be characterized by spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.[5][7]

Biological Significance and Therapeutic Potential

Benzylpiperidine carbohydrazide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antithrombotic Activity

Several studies have highlighted the potent antiplatelet and anticoagulant activities of this class of compounds.[5][8]

Experimental Protocol: In Vitro Antiplatelet Aggregation Assay [1][9][10][11]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration.

    • Pre-warm the PRP sample to 37°C in an aggregometer.

    • Add the test compound (dissolved in a suitable solvent like DMSO) to the PRP and incubate for a few minutes.

    • Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid (AA).

    • Monitor the change in light transmittance through the sample over time. The percentage of aggregation is calculated relative to PPP (100% aggregation) and PRP (0% aggregation).

    • Determine the IC50 value, which is the concentration of the compound required to inhibit platelet aggregation by 50%.

A series of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives were synthesized and evaluated for their antiplatelet aggregation activities.[5] The results indicated that these compounds were particularly effective against ADP-induced platelet aggregation.[8]

Antimicrobial and Antifungal Activity

The carbohydrazide moiety is a known pharmacophore in many antimicrobial agents.[12][13][14] When incorporated into the benzylpiperidine scaffold, it has yielded compounds with significant antibacterial and antifungal properties.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [12]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Some novel piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have shown excellent antifungal activity against agriculturally important fungi, with some compounds exhibiting better efficacy than commercial fungicides.[15]

Anticancer Activity

The antiproliferative properties of benzylpiperidine carbohydrazide derivatives against various cancer cell lines have been a significant area of investigation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [8][16][17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value of the compound.

Anticonvulsant Activity

Derivatives of benzylpiperidine and related structures have been explored for their potential in managing seizures.[18][19] The carbohydrazide component can also contribute to this activity.

Mechanism of Action Insight: While the exact mechanisms for many anticonvulsant carbohydrazides are still under investigation, some studies suggest that they may act by modulating the activity of certain enzymes or ion channels in the central nervous system.[20] One potential target is carbonic anhydrase, an enzyme involved in regulating pH and ion balance in the brain.[21][22][23][24] Inhibition of this enzyme can lead to a decrease in neuronal excitability.

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism of action and the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective drug candidates.

Molecular Docking Studies

Molecular docking simulations are valuable computational tools used to predict the binding orientation and affinity of a ligand to its target protein.[25][26][27][28] These studies can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-receptor binding. For instance, docking studies of benzylpiperidine derivatives with acetylcholinesterase have helped in understanding their potential for Alzheimer's disease therapy.[2][25]

G cluster_0 In Silico Drug Design Workflow A Identify Biological Target B Retrieve 3D Structure of Target A->B D Perform Molecular Docking B->D C Design and Synthesize Ligand Library (Benzylpiperidine Carbohydrazides) C->D E Analyze Binding Modes and Energies D->E F Identify Lead Compounds E->F G Synthesize and Evaluate In Vitro F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->C Iterative Refinement

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 1-benzylpiperidine-3-carbohydrazide, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is presented as a multi-step process, commencing from commercially available starting materials. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust and reproducible methodology.

Introduction: The Significance of this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors. The carbohydrazide functional group is a versatile synthon, readily convertible into various heterocycles and serving as a key component in the synthesis of biologically active molecules, including potential antithrombotic agents.[2] this compound, therefore, represents a key intermediate for the synthesis of novel therapeutics, such as precursors to drugs like Linagliptin.[3]

This guide details a reliable and scalable two-step synthesis of this compound, beginning with the N-benzylation of a suitable piperidine-3-carboxylate ester, followed by hydrazinolysis.

Synthetic Workflow Overview

The synthesis of this compound can be efficiently achieved in two primary stages, starting from a commercially available piperidine-3-carboxylate ester. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Hydrazinolysis Start Methyl Piperidine-3-carboxylate Reagent1 Benzyl Chloride Potassium Carbonate Methylene Dichloride Start->Reagent1 Intermediate (R)-methyl 1-benzylpiperidine-3-carboxylate Reagent1->Intermediate Alkylation Reagent2 Hydrazine Hydrate Methanol Intermediate->Reagent2 FinalProduct This compound Reagent2->FinalProduct Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is designed to be a comprehensive guide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Synthesis of (R)-methyl 1-benzylpiperidine-3-carboxylate

This initial step involves the N-alkylation of the piperidine nitrogen with a benzyl group. Benzyl chloride is a suitable benzylating agent, and potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-methyl piperidine-3-carboxylate143.1810.0 g0.0698
Benzyl chloride126.589.7 g (8.8 mL)0.0766
Anhydrous Potassium Carbonate (K₂CO₃)138.2114.5 g0.105
Methylene Dichloride (DCM)84.93100 mL-
Deionized Water18.02100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-methyl piperidine-3-carboxylate (10.0 g, 0.0698 mol), anhydrous potassium carbonate (14.5 g, 0.105 mol), and methylene dichloride (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl chloride (9.7 g, 0.0766 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 40-45°C) and maintain for 7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water (70 mL) and additional methylene dichloride (40 mL) to the flask.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer (bottom layer).

  • Wash the organic layer with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-methyl 1-benzylpiperidine-3-carboxylate as an oil.[3]

Expert Insights: The use of an excess of potassium carbonate ensures that the reaction medium remains basic, driving the reaction to completion. Methylene dichloride is an excellent solvent for this reaction due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates easy removal post-reaction.

Step 2: Synthesis of this compound

The final step is the conversion of the methyl ester to the desired carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-methyl 1-benzylpiperidine-3-carboxylate233.317.0 g0.030
Hydrazine Hydrate (~64% hydrazine)50.064.7 g (4.6 mL)~0.094
Methanol32.0450 mL-

Protocol:

  • In a 100 mL round-bottom flask, dissolve the (R)-methyl 1-benzylpiperidine-3-carboxylate (7.0 g, 0.030 mol) obtained from the previous step in methanol (50 mL).[3]

  • Add hydrazine hydrate (4.7 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

  • Dry the purified product under vacuum.

Expert Insights: Hydrazinolysis is a standard and efficient method for converting esters to hydrazides.[4][5] Using an excess of hydrazine hydrate ensures the complete conversion of the starting ester. Methanol is a common solvent for this transformation as it is polar and readily dissolves both the ester and hydrazine hydrate.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O
Molecular Weight233.31 g/mol
AppearanceWhite to off-white solid
Melting Point115-120 °C (for the (R)-enantiomer)[3]
SolubilitySoluble in methanol, ethanol

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the benzyl group protons (aromatic signals around 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 3.5 ppm), as well as signals for the piperidine ring protons and the N-H protons of the hydrazide group.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the carbonyl carbon of the hydrazide, the carbons of the benzyl group, and the carbons of the piperidine ring.

  • FTIR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 234.16.

Safety and Handling

  • Benzyl chloride is a lachrymator and is corrosive. Handle with extreme care in a fume hood.

  • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.

  • Methylene dichloride is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described herein provides a reliable and well-documented method for the synthesis of this compound. By following these detailed steps, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The emphasis on explaining the rationale behind each step aims to empower scientists to not only reproduce the synthesis but also to adapt it for their specific needs.

References

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, - Quick Company. (n.d.). Retrieved from [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central. (2022, April 26). Retrieved from [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl - RSC Publishing. (2022, December 20). Retrieved from [Link]

Sources

Preparation of 1-Benzylpiperidine-3-carbohydrazide Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine motif is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological systems. Its structural flexibility and three-dimensional nature allow for precise vectoral orientation of functional groups, which is critical for optimizing interactions with protein targets. This motif is found in numerous approved drugs and clinical candidates, underscoring its importance in drug discovery.[1] The carbohydrazide functional group, in turn, serves as a versatile synthetic handle. It can be readily transformed into various derivatives, most notably hydrazones, which are themselves a class of compounds with significant and diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

This document provides a comprehensive guide to the synthesis of 1-benzylpiperidine-3-carbohydrazide and its subsequent derivatization to form N'-benzylidene hydrazones. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and discuss critical aspects of purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this valuable class of compounds.

Synthetic Strategy Overview

The overall synthetic approach is a robust two-step process commencing from a commercially available starting material, ethyl nipecotate (ethyl piperidine-3-carboxylate). The synthesis can be logically divided as follows:

  • Step 1: N-Benzylation of Ethyl Nipecotate. This step introduces the essential benzyl group onto the piperidine nitrogen.

  • Step 2: Hydrazinolysis of the Ester. The ethyl ester is converted to the corresponding carbohydrazide, the key intermediate for further derivatization.

  • Step 3: Synthesis of N'-Benzylidene Hydrazone Derivatives. The carbohydrazide is condensed with various substituted benzaldehydes to yield the final target compounds.

This synthetic route is efficient and utilizes readily available reagents, making it suitable for both small-scale library synthesis and larger-scale production.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation A Ethyl Nipecotate C Ethyl 1-benzylpiperidine-3-carboxylate A->C Base (e.g., K2CO3) B Benzyl Bromide B->C E This compound C->E D Hydrazine Hydrate D->E G 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide E->G F Substituted Benzaldehyde F->G Acid Catalyst (optional)

Figure 1. Overall synthetic workflow.

Part 1: Synthesis of Key Intermediate this compound

Step 1: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

Principle and Mechanistic Insight:

The N-benzylation of ethyl nipecotate is a classic example of a nucleophilic substitution reaction (specifically, an SN2 reaction). The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A weak base, such as potassium carbonate, is employed to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Protocol 1: N-Benzylation of Ethyl Nipecotate

Reagent/SolventMolar Eq.MWAmount
Ethyl nipecotate1.0157.21 g/mol 10.0 g (63.6 mmol)
Benzyl bromide1.1171.04 g/mol 11.9 g (69.9 mmol)
Potassium Carbonate2.0138.21 g/mol 17.6 g (127.2 mmol)
Acetonitrile--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl nipecotate, potassium carbonate, and acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexane) to afford ethyl 1-benzylpiperidine-3-carboxylate as a colorless to pale yellow oil.

Step 2: Hydrazinolysis of Ethyl 1-benzylpiperidine-3-carboxylate

Principle and Mechanistic Insight:

This transformation is a nucleophilic acyl substitution reaction.[2][3] Hydrazine, being a potent nucleophile due to the alpha effect, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group to form the more stable carbohydrazide. The reaction is typically carried out in an alcoholic solvent like ethanol and is driven to completion by using an excess of hydrazine hydrate and heating.

G Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate Hydrazine Attack Carbohydrazide Carbohydrazide Tetrahedral Intermediate->Carbohydrazide Ethoxide Elimination

Figure 2. Mechanism of Hydrazinolysis.

Protocol 2: Preparation of this compound

Reagent/SolventMolar Eq.MWAmount
Ethyl 1-benzylpiperidine-3-carboxylate1.0247.33 g/mol 10.0 g (40.4 mmol)
Hydrazine Hydrate (~64% Hydrazine)10.050.06 g/mol 20.2 g (404 mmol)
Ethanol (95%)--150 mL

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve ethyl 1-benzylpiperidine-3-carboxylate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours. The reaction can be monitored by TLC (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The resulting crude product, this compound, often solidifies upon cooling. It can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield a white to off-white solid.[4]

Characterization Data for this compound:

  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6): Expect signals for the benzyl protons (aromatic and CH2), piperidine ring protons, and exchangeable protons for the NH and NH2 groups.

  • 13C NMR (DMSO-d6): Expect signals for the carbonyl carbon, aromatic carbons, benzylic carbon, and piperidine ring carbons.[5]

  • IR (KBr, cm-1): Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (amide I band, around 1640-1680), and N-H bending (amide II band, around 1520-1550).

Part 2: Synthesis of 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide Derivatives

Principle and Mechanistic Insight:

This reaction is a condensation reaction between the carbohydrazide and an aldehyde to form a hydrazone. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde. This is followed by dehydration to form the stable C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, making it more electrophilic. The rate of this reaction can be influenced by the electronic nature of the substituents on the benzaldehyde; electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon and accelerate the reaction.[6][7]

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives

Reagent/SolventMolar Eq.
This compound1.0
Substituted Benzaldehyde1.05
Ethanol-
Glacial Acetic Acid (catalyst)2-3 drops

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10-15 mL) in a 50 mL round-bottom flask, with gentle warming if necessary.

  • Add the substituted benzaldehyde (1.05 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or heat to reflux for 2-4 hours. Monitor the reaction by TLC. The formation of the product is often indicated by the precipitation of a solid.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or acetonitrile.[8]

Data Presentation: Example Yields for Various Substituted Hydrazones

EntrySubstituent on BenzaldehydeYield (%)
14-H92
24-Cl88
34-NO295
44-OCH385
52-OH89

Yields are representative and may vary based on reaction scale and purification method.

Troubleshooting and Scientific Insights

  • Incomplete N-Benzylation: If the reaction stalls, ensure the potassium carbonate is finely powdered and dry. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes facilitate the reaction if the reagents have low solubility.

  • Side Reactions in Hydrazinolysis: Using a large excess of hydrazine minimizes the formation of the di-acylated by-product where two molecules of the ester react with one molecule of hydrazine. It is also crucial to avoid alcoholic solvents if your starting material is not a methyl or ethyl ester, as transesterification can occur.[9]

  • Low Yields in Hydrazone Formation: If the reaction is sluggish, particularly with electron-rich benzaldehydes, gentle heating to reflux is recommended. Ensure the starting carbohydrazide is pure, as impurities can inhibit the reaction.

  • Purification Challenges: Oily products can sometimes be induced to crystallize by trituration with a non-polar solvent like hexane or by using a mixed solvent system for recrystallization (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexane until turbidity is observed, then cooling).[4]

Safety and Handling

Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen. It should only be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles. [1][10][11][12][13]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water.[11] If inhaled, move to fresh air and seek immediate medical attention.[1]

  • Spills: Small spills can be absorbed with an inert material like sand or vermiculite.[10] Do not use combustible materials for absorption.

  • Waste Disposal: All hydrazine-containing waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[1]

Benzyl bromide is a lachrymator and is corrosive. Handle in a fume hood with appropriate PPE.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound and its subsequent conversion to a diverse library of hydrazone derivatives. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery and development programs. The versatility of the carbohydrazide intermediate opens avenues for the creation of numerous other derivatives beyond hydrazones, making it a cornerstone for building libraries of novel chemical entities based on the privileged 1-benzylpiperidine scaffold.

References

  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Advances. [Link]

  • Yi, D. (2020). How to purify hydrazone? ResearchGate. [Link]

  • Byju's. Nucleophilic Acyl Substitution. [Link]

  • University of Colorado Boulder, Department of Chemistry. Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. [Link]

  • Kulkarni, S. S., et al. (2017). A Scalable Total Synthesis of Donepezil Hydrochloride. Asian Journal of Chemistry. [Link]

  • DeLuca, M. R. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]

  • Sacramento State University. Recrystallization. [Link]

  • University of Arizona. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • de Faria, A. R., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry. [Link]

  • Kruk, J., et al. (2020). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. [Link]

  • Le, T. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules. [Link]

  • Singh, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Gholam-Hosseini-Al-Effat, F., et al. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagulation & Fibrinolysis. [Link]

Sources

Application Notes and Protocols for 1-Benzylpiperidine-3-carbohydrazide in Antithrombotic Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Benzylpiperidine-3-carbohydrazide and its derivatives in the exploration of novel antithrombotic agents. This document outlines the scientific rationale, key in vitro and in vivo experimental protocols, and data interpretation strategies.

Introduction: The Therapeutic Potential of this compound Derivatives

Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. The quest for safer and more effective antithrombotic therapies is a paramount objective in cardiovascular medicine. Piperidine derivatives have emerged as a promising class of compounds with diverse biological activities. Within this class, this compound serves as a key scaffold for the synthesis of novel molecules with potential antithrombotic properties.

Recent studies have demonstrated that derivatives of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide exhibit significant antiplatelet and anticoagulant activities.[1][2] These compounds have been shown to inhibit platelet aggregation, particularly that induced by adenosine diphosphate (ADP), and to prolong coagulation times, as measured by the prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays.[1] This dual mechanism of action, targeting both platelet function and the coagulation cascade, makes this class of compounds particularly attractive for further investigation.

This guide will provide detailed protocols for the synthesis of the parent compound and for the evaluation of its derivatives' antithrombotic effects through a series of established in vitro and in vivo assays.

Synthesis of this compound

The synthesis of this compound is a critical first step in the development of novel antithrombotic derivatives. A common and effective synthetic route involves the reaction of ethyl 1-benzylpiperidine-3-carboxylate with hydrazine hydrate.

Protocol: Synthesis of this compound

Materials:

  • Ethyl 1-benzylpiperidine-3-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve ethyl 1-benzylpiperidine-3-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution. A molar ratio of 1:5 (ester:hydrazine hydrate) is recommended.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

In Vitro Evaluation of Antithrombotic Activity

A series of in vitro assays are essential to characterize the antiplatelet and anticoagulant properties of this compound derivatives.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists. Light Transmission Aggregometry (LTA) is a widely used method for this purpose.[3][4]

Materials:

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from fresh human or animal blood collected in 3.2% sodium citrate.

  • Adenosine diphosphate (ADP) solution (e.g., 20 µM).

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Saline solution.

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Aggregometer Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay: a. Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar. b. Add a small volume of the test compound solution or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring. c. Initiate platelet aggregation by adding a specific concentration of ADP solution (e.g., 50 µL of 20 µM ADP). d. Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of aggregation inhibition is calculated using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of Test) / Max Aggregation of Control] x 100

Coagulation Assays

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are fundamental screening assays to assess the effects of a compound on the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.[5][6][7][8][9]

Materials:

  • Platelet-poor plasma (PPP).

  • PT reagent (containing tissue thromboplastin and calcium).

  • Test compound solution or vehicle control.

  • Coagulometer or water bath at 37°C and stopwatch.

Procedure:

  • Pre-warm the PPP and PT reagent to 37°C.

  • Pipette a defined volume of PPP (e.g., 100 µL) into a test tube.

  • Add a small volume of the test compound solution or vehicle control and incubate for a specified time (e.g., 1-2 minutes) at 37°C.

  • Add a defined volume of the pre-warmed PT reagent (e.g., 200 µL) to the plasma-compound mixture and simultaneously start the timer.

  • Record the time taken for clot formation.

Materials:

  • Platelet-poor plasma (PPP).

  • aPTT reagent (containing a contact activator and phospholipids).

  • Calcium chloride (CaCl₂) solution (e.g., 0.025 M).

  • Test compound solution or vehicle control.

  • Coagulometer or water bath at 37°C and stopwatch.

Procedure:

  • Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.

  • Pipette a defined volume of PPP (e.g., 100 µL) into a test tube.

  • Add a small volume of the test compound solution or vehicle control.

  • Add a defined volume of the pre-warmed aPTT reagent (e.g., 100 µL) and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

  • Add a defined volume of the pre-warmed CaCl₂ solution (e.g., 100 µL) and simultaneously start the timer.

  • Record the time taken for clot formation.

In Vivo Evaluation of Antithrombotic Efficacy

Animal models of thrombosis are crucial for evaluating the in vivo efficacy of potential antithrombotic agents. The ferric chloride (FeCl₃)-induced arterial thrombosis model in mice is a widely used and reproducible method.[1][10][11][12]

Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

Materials:

  • Mice (e.g., C57BL/6).

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical instruments (scissors, forceps).

  • Doppler flow probe.

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in water).

  • Filter paper discs (small, to fit the artery).

  • Saline solution.

  • Test compound formulated for administration (e.g., oral gavage or intravenous injection).

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

  • Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

  • Flow Probe Placement: Place a Doppler flow probe around the artery to monitor blood flow.

  • Compound Administration: Administer the test compound or vehicle control at a predetermined time before inducing thrombosis.

  • Thrombus Induction: a. Gently isolate a segment of the carotid artery. b. Apply a small piece of filter paper saturated with FeCl₃ solution directly onto the adventitial surface of the artery for a specific duration (e.g., 3 minutes). c. After the application time, remove the filter paper and flush the area with saline.

  • Monitoring: Continuously monitor the arterial blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predefined observation period.

  • Data Analysis: The primary endpoint is the time to occlusion (TTO). A significant prolongation of TTO in the compound-treated group compared to the vehicle control group indicates antithrombotic efficacy.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

CompoundADP-induced Platelet Aggregation Inhibition (IC₅₀, µM)PT Prolongation (at 100 µM)aPTT Prolongation (at 100 µM)
Derivative A15.21.5-fold increase2.1-fold increase
Derivative B25.81.2-fold increase1.8-fold increase
WarfarinN/A3.5-fold increase1.5-fold increase
Aspirin5.5No significant changeNo significant change

Table 2: Hypothetical In Vivo Efficacy in Ferric Chloride-Induced Thrombosis Model

Treatment GroupDose (mg/kg)Time to Occlusion (minutes, Mean ± SEM)
Vehicle Control-12.5 ± 1.8
Derivative A1025.3 ± 3.2
Derivative A3042.1 ± 4.5
Clopidogrel1035.7 ± 3.9
p < 0.05, **p < 0.01 vs. Vehicle Control

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Start Ethyl 1-benzylpiperidine- 3-carboxylate React React with Hydrazine Hydrate Start->React Product 1-Benzylpiperidine- 3-carbohydrazide React->Product Platelet_Agg Platelet Aggregation (ADP-induced) Product->Platelet_Agg PT_Assay Prothrombin Time (PT) Product->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Product->aPTT_Assay Thrombosis_Model FeCl3-Induced Arterial Thrombosis in Mice Product->Thrombosis_Model

Caption: Overall experimental workflow for the antithrombotic evaluation of this compound derivatives.

Mechanism_of_Action cluster_platelet Platelet cluster_coagulation Coagulation Cascade Compound 1-Benzylpiperidine-3- carbohydrazide Derivative P2Y12 P2Y12 Receptor Compound->P2Y12 Inhibition Intrinsic Intrinsic Pathway Compound->Intrinsic Inhibition Extrinsic Extrinsic Pathway Compound->Extrinsic Inhibition ADP ADP ADP->P2Y12 Aggregation Platelet Aggregation P2Y12->Aggregation Common Common Pathway Intrinsic->Common Extrinsic->Common Fibrin Fibrin Clot Common->Fibrin

Caption: Postulated dual mechanism of action for antithrombotic effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antithrombotic agents with a potentially favorable dual-action profile. The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive preclinical evaluation of new chemical entities based on this structure. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and toxicological profiling to identify lead candidates for further development.

References

  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagulation & Fibrinolysis. [Link]

  • Ferric chloride-induced arterial thrombosis in mice. Current Protocols in Mouse Biology. [Link]

  • Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. National Institutes of Health. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF. ResearchGate. [Link]

  • ADP - Diagnostica, a.s. Diagnostica Stago. [Link]

  • Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments. [Link]

  • Prothrombin time (PT). ResearchGate. [Link]

  • Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments. [Link]

  • Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of Visualized Experiments. [Link]

  • Prothrombin Time (PT) (LIQUID REAGENT). Atlas Medical. [Link]

  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (PTT) (LIQUID REAGENT). Atlas Medical. [Link]

  • Screening Tests in Haemostasis: The Prothrombin Time [PT]. Practical-Haemostasis.com. [Link]

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX. [Link]

  • APTT - Lab Manual Video. YouTube. [Link]

  • Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com. [Link]

Sources

Application Notes and Protocols: 1-Benzylpiperidine-3-carbohydrazide as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the demand for novel molecular scaffolds with diverse pharmacological potential is ever-present. Heterocyclic compounds, in particular, form the backbone of a vast number of approved drugs. 1-Benzylpiperidine-3-carbohydrazide has emerged as a highly valuable and versatile building block for the synthesis of a wide array of these crucial heterocyclic systems. Its unique structural features, including a reactive carbohydrazide moiety, a lipophilic benzyl group, and a piperidine core, make it an attractive starting material for generating libraries of compounds with potential therapeutic applications.[1] The presence of the benzyl group can enhance the lipophilicity of resulting molecules, potentially influencing their solubility and biological activity, while the carbohydrazide functional group offers a reactive handle for a multitude of chemical transformations.[1]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of various heterocyclic derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 182919-58-0[1]
Molecular Formula C₁₃H₁₉N₃O[2]
Molecular Weight 233.31 g/mol [2]
Appearance White to off-white solid---
Boiling Point (Predicted) 415.3 ± 34.0 °C[2]
pKa (Predicted) 13.23 ± 0.20[2]
Storage Temperature 2-8°C[2]

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[3][4]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[3]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4]

Hazard Identification (based on related compounds):

  • May cause skin and eye irritation.[3][4]

  • May be harmful if swallowed or inhaled.[3]

Synthetic Applications and Protocols

The carbohydrazide functional group is a versatile precursor for the synthesis of numerous five-membered heterocycles. Below are detailed protocols for the synthesis of key derivatives from this compound.

Application 1: Synthesis of N'-Benzylidene-1-benzylpiperidine-3-carbohydrazides

This class of compounds has shown potential as antithrombotic agents.[6] The synthesis involves a straightforward condensation reaction between this compound and a substituted benzaldehyde.

Reaction Scheme:

G cluster_0 This compound cluster_1 Substituted Benzaldehyde cluster_2 N'-Benzylidene-1-benzylpiperidine-3-carbohydrazide Derivative A A_img C_img A_img->C_img Ethanol, Reflux B B_img B_img->C_img C

Caption: General scheme for the synthesis of N'-Benzylidene derivatives.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (10 mL per mmol of hydrazide).

  • Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the removal of the water byproduct, driving the equilibrium towards the product.

  • Reflux Conditions: The elevated temperature increases the reaction rate of the condensation.

  • Excess Aldehyde: A slight excess of the aldehyde ensures the complete consumption of the carbohydrazide.

Application 2: Synthesis of 2-(1-Benzylpiperidin-3-yl)-5-substituted-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are a class of heterocycles known for a wide range of biological activities. A common synthetic route involves the cyclization of a carbohydrazide with a carboxylic acid derivative or an orthoester.

Reaction Scheme:

G cluster_0 This compound cluster_1 Carboxylic Acid cluster_2 2,5-Disubstituted-1,3,4-oxadiazole A A_img C_img A_img->C_img POCl3, Heat B R-COOH B->C_img C

Caption: Synthesis of 1,3,4-oxadiazoles from a carbohydrazide.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, place a mixture of this compound (1.0 eq.) and a selected carboxylic acid (1.1 eq.).

  • Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq.) dropwise to the mixture at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. The product will either precipitate and can be filtered, or it can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful dehydrating agent that facilitates the cyclization of the intermediate diacylhydrazine to the oxadiazole.

  • Ice Quench: The reaction is quenched with ice to hydrolyze the excess POCl₃ in a controlled manner.

  • Neutralization: The acidic reaction mixture is neutralized to allow for the isolation of the final product.

Application 3: Synthesis of 1-(1-Benzylpiperidin-3-yl)-5-substituted-1H-pyrazole-3-carboxylates

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities. They can be synthesized by the condensation of a hydrazide with a 1,3-dicarbonyl compound.

Reaction Scheme:

G cluster_0 This compound cluster_1 1,3-Dicarbonyl Compound cluster_2 Substituted Pyrazole A A_img C_img A_img->C_img Acetic Acid, Reflux B R-CO-CH2-CO-R' B->C_img C

Caption: General route to pyrazoles from carbohydrazides.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid (10 mL per mmol of hydrazide).

  • Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Neutralization and Extraction: Neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Acetic Acid: Acts as both a solvent and a catalyst for the condensation reaction.

  • 1,3-Dicarbonyl Compound: Provides the three-carbon backbone required for the formation of the pyrazole ring.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its strategic combination of a reactive hydrazide moiety with a biologically relevant piperidine scaffold makes it an invaluable tool for the construction of diverse heterocyclic libraries in drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]

  • ResearchGate. (2020, April). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Retrieved from [Link]

Sources

Analytical methods for characterizing 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 1-Benzylpiperidine-3-carbohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a key heterocyclic building block in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. By integrating data from spectroscopic, chromatographic, and thermal analysis techniques, this guide establishes a robust framework for confirming the identity, purity, and stability of the target compound, ensuring data integrity for research and regulatory purposes.[1]

Introduction: The Imperative for Rigorous Characterization

This compound (CAS No. 182919-58-0) is a compound of significant interest due to its structural motifs: a piperidine ring, a versatile carbohydrazide functional group, and a benzyl protective group.[1] These features make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, unambiguous characterization is a cornerstone of drug development. It ensures batch-to-batch consistency, validates synthetic routes, and is a non-negotiable requirement for regulatory submissions.

This document moves beyond a simple listing of methods. It presents an integrated strategy, explaining how orthogonal techniques—each interrogating different molecular properties—collectively provide a high-confidence analytical profile. We will detail the "why" behind instrumental choices and parameter selection, empowering the scientist to not only execute but also adapt these protocols as needed.

Physicochemical Profile

A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters influence everything from solvent selection for analysis to expected molecular ion peaks in mass spectrometry.

PropertyValueSource
CAS Number 182919-58-0[3][4][5]
Molecular Formula C₁₃H₁₉N₃O[3][4]
Molecular Weight 233.31 g/mol [3][4]
Exact Mass 233.152812238 Da[3][4]
Hydrogen Bond Donors 2[3][4]
Hydrogen Bond Acceptors 3[3][4]
Rotatable Bonds 3[3][4]
Topological Polar Surface Area (TPSA) 58.4 Ų[3]

Overall Analytical Workflow

A multi-technique approach is essential for a complete characterization. The following workflow illustrates how data from different analytical methods are integrated to build a comprehensive quality profile for this compound.

Analytical_Workflow cluster_Sample Sample Batch cluster_Analysis Analytical Characterization cluster_Data Data Interpretation & Reporting Sample This compound (Bulk Material) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS/ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC-UV Sample->HPLC Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Identity Structural Confirmation & Identity NMR->Identity Covalent Structure MS->Identity Molecular Weight FTIR->Identity Functional Groups Purity Purity & Impurity Profile HPLC->Purity Area % & Assay Stability Thermal Properties & Stability Thermal->Stability Melting Point, Decomposition Report Certificate of Analysis (CoA) Identity->Report Purity->Report Stability->Report

Caption: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques probe the molecule's interaction with electromagnetic radiation to reveal its covalent structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular skeleton, including atom connectivity and stereochemistry.

  • Expertise & Causality: We use both ¹H and ¹³C NMR to create a complete picture. ¹H NMR shows the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon backbone. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity effectively dissolves the carbohydrazide, and its ability to form hydrogen bonds slows the exchange of the N-H protons, allowing them to be observed as distinct, albeit sometimes broad, signals.

Expected ¹H NMR Signals (in DMSO-d₆):

  • ~7.2-7.4 ppm: Multiplet, 5H (protons of the benzyl aromatic ring).

  • ~3.5 ppm: Singlet, 2H (benzylic -CH₂- protons).

  • ~1.5-3.0 ppm: A series of complex multiplets corresponding to the 9H of the piperidine ring. Protons closer to the nitrogen will be further downfield.

  • ~4.3 ppm & ~8.9 ppm: Two broad singlets, 3H total (protons of the -NH-NH₂ group, exchangeable with D₂O).

Expected ¹³C NMR Signals (in DMSO-d₆):

  • ~170-175 ppm: Carbonyl carbon (C=O) of the hydrazide.

  • ~127-138 ppm: A set of 4 signals for the 6 carbons of the benzyl ring (due to symmetry).

  • ~60-65 ppm: Benzylic carbon (-CH₂-).

  • ~25-55 ppm: A set of 5 signals for the piperidine ring carbons.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Expertise & Causality: ESI in positive ion mode is chosen because the multiple nitrogen atoms in the molecule are basic and readily accept a proton. This provides a strong signal for the molecular ion, confirming the compound's elemental composition.

Expected Mass Spectrum Data (ESI+):

Ion m/z (calculated) Interpretation
[M+H]⁺ 234.16 Protonated molecular ion, confirming the molecular weight.
[M+Na]⁺ 256.14 Sodium adduct, common in ESI.
91.05 91.05 Tropylium ion ([C₇H₇]⁺), the characteristic fragment for a benzyl group.[6]

| 143.12 | 143.12 | Fragment corresponding to the loss of the benzyl group from the molecular ion. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7][8] Each functional group absorbs infrared radiation at a characteristic frequency.[9]

  • Expertise & Causality: This method serves as a quick identity and quality check. The presence of key bands for the N-H and C=O groups confirms the integrity of the carbohydrazide moiety, which is critical to the molecule's function as a synthetic intermediate.[2][10][11][12]

Expected Characteristic FTIR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3400 N-H Stretch Hydrazide (-NH-NH₂)
3000-3100 C-H Stretch Aromatic (benzyl ring)
2800-3000 C-H Stretch Aliphatic (piperidine & benzylic CH₂)
~1650-1680 C=O Stretch (Amide I) Carbonyl of the hydrazide
~1510-1550 N-H Bend (Amide II) Hydrazide

| ~1450-1495 | C=C Stretch | Aromatic ring |

Chromatographic Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. It separates the main compound from any impurities, and with a UV detector, it can quantify them.

  • Expertise & Causality: A reverse-phase C18 column is selected as it is ideal for separating moderately polar organic molecules like the target compound. A gradient elution method using acetonitrile (organic modifier) and a buffered aqueous phase provides robust separation of the main peak from potential starting materials, by-products, or degradants. The benzyl group contains a strong chromophore, making UV detection at ~254 nm highly sensitive and specific.[13]

HPLC_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Prep Weigh ~10 mg of sample Dissolve in 10 mL Diluent (e.g., 50:50 ACN:H₂O) Sonicate to dissolve Filter through 0.45 µm filter HPLC Inject sample into HPLC system (C18 Column, UV Detector) Prep->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for purity analysis of this compound by HPLC-UV.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's physical and chemical properties as a function of temperature.

  • Expertise & Causality: DSC is used to determine the melting point, which is a key physical constant and an indicator of purity. A sharp melting peak suggests a highly pure crystalline material. TGA measures weight loss upon heating, revealing the compound's thermal stability and decomposition temperature. For hydrazide compounds, decomposition often begins with the cleavage of the N-N bond.[14] This information is crucial for determining appropriate storage and handling conditions.

Expected Thermal Analysis Data:

  • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.

  • TGA: The onset of weight loss will indicate the temperature at which the compound begins to decompose. The decomposition of hydrazides can be complex, potentially occurring in multiple steps.[15]

Detailed Analytical Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆. Cap the tube and vortex until the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Experiments: Standard ¹H, ¹³C{¹H}, and optionally COSY, HSQC for full assignment.

    • Reference: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is used for calibration.

  • Data Acquisition: Acquire spectra according to standard instrument protocols, ensuring adequate signal-to-noise ratio.

  • Data Processing: Process the FID (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and reference the spectra.

Protocol 2: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol. Dilute this solution 100-fold with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Instrument Setup (Example):

    • LC System: UPLC/HPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: ESI-TOF or ESI-Orbitrap.

    • Ionization Mode: Positive (ESI+).

    • Mass Range: 50-500 m/z.

  • Data Acquisition & Analysis: Inject 1-5 µL of the sample. Extract the total ion chromatogram (TIC) and the mass spectrum for the peak of interest. Compare the measured exact mass of the [M+H]⁺ ion to the calculated value.

Protocol 3: HPLC-UV Purity Analysis
  • Reagent Preparation:

    • Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Diluent to make a 1 mg/mL solution.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Gradient Elution (see table below)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 254 nm
    Injection Volume 10 µL

    | Run Time | 25 minutes |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
15.0 20 80
20.0 20 80
20.1 80 20

| 25.0 | 80 | 20 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Vertex AI Search.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
  • Discovery process and characterization of novel carbohydrazide derivatives as potent and selective GHSR1a antagonists. (2010). PubMed.
  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.
  • Synthesis of carbohydrazide derivative (1). (n.d.).
  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (2025).
  • This compound 182919-58-0 wiki. (n.d.). Guidechem.
  • Thermal Analysis of the Systems Hydrazine–Methanol and Hydrazine-Ethanol. (n.d.).
  • 1-Benzylpiperidine. (n.d.). PubChem.
  • (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2025).
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry.
  • FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways. (n.d.).
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.
  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.).
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.).
  • 1-Benzylpiperazine. (n.d.). NIST WebBook.
  • 1-BENZYLPIPERIDINE(2905-56-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound. (n.d.). LookChem.
  • 182919-58-0 Cas No. | this compound. (n.d.).
  • Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. (n.d.).
  • FTIR Spectroscopy for Carbon Family Study. (2016). PubMed.
  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide deriv
  • What is FTIR Spectroscopy? – Technology Introduction – METTLER TOLEDO. (2022). YouTube.
  • Infrared spectroscopy of carbohydrates: a review of the literature. (n.d.).
  • CAS 182919-58-0: this compound. (n.d.). CymitQuimica.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (n.d.).
  • This compound | CAS#:182919-58-0. (n.d.). Chemsrc.

Sources

Application Notes & Protocols: Experimental Design for Evaluating the Antiplatelet Activity of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of novel antiplatelet agents. It outlines a strategic and phased experimental approach, beginning with high-throughput in vitro screening and progressing to detailed mechanistic studies and finally to in vivo models of thrombosis and hemostasis. The protocols detailed herein are designed to ensure scientific rigor and generate robust, reproducible data essential for the identification and characterization of promising new antiplatelet drug candidates.

Introduction: The Rationale for Novel Antiplatelet Therapies

Platelets are essential for maintaining hemostasis, the physiological process that prevents excessive bleeding upon vascular injury. However, their inappropriate activation can lead to the formation of pathological thrombi, which are underlying causes of major cardiovascular events such as myocardial infarction and stroke.[1][2] Current antiplatelet therapies, while effective, are associated with limitations including bleeding risks and inter-individual variability in response.[3] Therefore, there is a continuous need for the development of novel antiplatelet agents with improved efficacy and safety profiles.

The process of platelet activation is a complex cascade involving adhesion, granule secretion, and aggregation.[2][4][5] Upon vessel wall injury, platelets adhere to the exposed subendothelial matrix, triggering a series of intracellular signaling events.[5] This leads to a change in platelet shape, the release of agonists such as adenosine diphosphate (ADP) and thromboxane A2 (TXA2), and the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which mediates platelet aggregation.[4][6]

This guide provides a structured framework for evaluating the antiplatelet potential of new chemical entities, focusing on key assays to assess their impact on these critical stages of platelet function.

Foundational In Vitro Evaluation: Screening for Anti-Aggregation Effects

The initial phase of evaluation focuses on identifying compounds that inhibit platelet aggregation, the final common pathway of platelet activation. Light Transmission Aggregometry (LTA) is the gold standard for this purpose.[7][8]

Principle of Light Transmission Aggregometry (LTA)

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[9][10] Unaggregated platelets in PRP cause the sample to be turbid, resulting in low light transmission. Upon addition of an agonist, platelets clump together, reducing the turbidity and allowing more light to pass through to a detector.[7][10]

Experimental Workflow for LTA

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) 150-200g for 10-15 min Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) (Supernatant) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) ~2000g for 15 min PRP->Centrifuge2 Aggregometer Aggregometer Setup (37°C, 1200 RPM stir bar) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) (Supernatant) Centrifuge2->PPP PPP->Aggregometer Baseline Baseline Reading (PRP = 0% Aggregation) Aggregometer->Baseline Set100 Set 100% Aggregation (PPP) Baseline->Set100 Incubate Incubate PRP with Test Compound/Vehicle Set100->Incubate AddAgonist Add Agonist (e.g., ADP, Collagen) Incubate->AddAgonist Record Record Light Transmission (5-10 min) AddAgonist->Record Plot Plot % Aggregation vs. Time Record->Plot Calculate Calculate Max Aggregation (%) Plot->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for Light Transmission Aggregometry.

Detailed Protocol for Light Transmission Aggregometry

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • Platelet agonists: ADP, collagen, arachidonic acid (AA), thrombin receptor activating peptide (TRAP).

  • Test compounds and vehicle control (e.g., DMSO, saline).

  • Light Transmission Aggregometer (e.g., Chrono-log Model 700).[9]

  • Calibrated pipettes.

  • Cuvettes with stir bars.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood and process within 4 hours.[10] Keep samples at room temperature.[10]

    • Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[10]

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 250 x 10⁹/L using PPP if necessary.[11]

  • Aggregometer Setup:

    • Set the aggregometer to 37°C and the stirring speed to 1200 rpm.[9]

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[10]

  • Aggregation Assay:

    • Pipette PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer.

    • Add the test compound or vehicle control and incubate for a predetermined time (e.g., 3-5 minutes).

    • Move the cuvette to the assay well.

    • Add a specific agonist to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

Data Analysis:

  • The primary endpoint is the maximal percentage of aggregation.

  • Generate dose-response curves for each test compound against different agonists.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).

Table 1: Recommended Agonists and their Mechanisms of Action

AgonistMechanism of ActionTypical Concentration Range
ADP Activates P2Y1 and P2Y12 receptors.[8]2-20 µM[12]
Collagen Binds to GPVI and α2β1 integrin receptors.[13]1-5 µg/mL[11]
Arachidonic Acid Converted to Thromboxane A2 (TXA2) via the COX-1 pathway.[4]0.5-1.6 mM[11][14]
TRAP Activates the PAR-1 thrombin receptor.1-8 µM[15]

Delving Deeper: Mechanistic In Vitro Assays

Compounds that demonstrate significant anti-aggregatory activity in the initial screening should be further investigated to elucidate their mechanism of action. This involves assessing their effects on specific aspects of platelet activation, such as granule secretion and receptor activation.

Platelet Secretion Assays

Activated platelets release the contents of their dense and alpha granules, which contain molecules that amplify the activation response.[5]

3.1.1. ATP Release Assay for Dense Granule Secretion

Dense granules contain high concentrations of ATP, which is co-secreted with ADP.[16] The release of ATP can be quantified using a luciferin-luciferase bioluminescence assay.[17][18]

Protocol for ATP Release Assay: This assay can be performed concurrently with LTA using a lumi-aggregometer.[9][16]

  • Add a luciferin-luciferase reagent to the PRP sample before adding the agonist.

  • As platelets aggregate and secrete ATP, the luciferase enzyme will catalyze the oxidation of luciferin, producing light.

  • The instrument simultaneously records both aggregation and luminescence.

  • Quantify ATP release by comparing the luminescence signal to that of a known ATP standard.[9]

Flow Cytometry for Platelet Activation Markers

Flow cytometry is a powerful technique to analyze the expression of cell surface proteins on individual platelets.[19] This allows for the assessment of specific activation events.

Key Markers:

  • P-selectin (CD62P): A marker of alpha-granule secretion.[15] Its expression on the platelet surface increases significantly upon activation.[12]

  • Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the activated conformation of the GPIIb/IIIa receptor, which is capable of binding fibrinogen.[12][19][20]

3.2.1. Experimental Workflow for Flow Cytometry

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_acquisition Data Acquisition & Analysis PRP_Prep Prepare PRP Incubate_Compound Incubate PRP with Test Compound/Vehicle PRP_Prep->Incubate_Compound Stimulate Stimulate with Agonist (e.g., ADP, TRAP) Incubate_Compound->Stimulate Add_Antibodies Add Fluorochrome-conjugated Antibodies (e.g., anti-CD62P, PAC-1) Stimulate->Add_Antibodies Incubate_Dark Incubate in the Dark Add_Antibodies->Incubate_Dark Fix Fix with Formaldehyde (optional) Incubate_Dark->Fix Flow_Cytometer Acquire on Flow Cytometer Fix->Flow_Cytometer Gate Gate on Platelet Population Flow_Cytometer->Gate Analyze Analyze Marker Expression (MFI or % Positive) Gate->Analyze

Caption: Workflow for Flow Cytometric Analysis of Platelet Activation.

Protocol for Flow Cytometry:

  • Prepare PRP as described for LTA.

  • Incubate PRP with the test compound or vehicle.

  • Stimulate the platelets with a submaximal concentration of an agonist.[15]

  • Add fluorochrome-conjugated antibodies against P-selectin and PAC-1.[19]

  • Incubate in the dark at room temperature.

  • Dilute the samples and acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of positive platelets and the mean fluorescence intensity (MFI) for each marker.[20]

In Vivo Evaluation: Assessing Antithrombotic Efficacy and Bleeding Risk

Promising candidates from in vitro studies must be evaluated in vivo to assess their antithrombotic efficacy and potential bleeding side effects.[21] Murine models are commonly used for this purpose.[22][23]

Thrombosis Models

Various models can be used to induce thrombosis in mice, each mimicking different aspects of thrombus formation.[22]

4.1.1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis This is a widely used model of endothelial injury-induced thrombosis.[24]

Protocol:

  • Anesthetize the mouse.

  • Surgically expose the carotid artery.

  • Apply a filter paper saturated with FeCl₃ to the artery for a defined period to induce injury.[24]

  • Monitor blood flow using a Doppler probe.

  • The primary endpoint is the time to vessel occlusion.[24]

Hemostasis Model: Tail Bleeding Time

This assay assesses the overall impact of a compound on hemostasis and is a key indicator of bleeding risk.[25][26]

Protocol:

  • Administer the test compound to the mouse.

  • After a specified time, anesthetize the mouse and place it on a heated pad.[27]

  • Amputate a small segment (e.g., 3 mm) of the distal tail.[26]

  • Immerse the tail in warm saline (37°C).[25][26]

  • Measure the time until bleeding ceases for a defined period (e.g., 15 seconds).[26] A cutoff time is typically set (e.g., 180 seconds).[26]

Table 2: Summary of In Vivo Models

ModelPurposePrimary Endpoint
FeCl₃-Induced Thrombosis Evaluate antithrombotic efficacy in an arterial injury model.Time to vessel occlusion.
Tail Bleeding Time Assess bleeding risk.Time to cessation of bleeding.

Elucidating the Molecular Target: Signaling Pathway Analysis

For lead compounds, it is crucial to identify the specific molecular target. This often involves investigating the compound's effect on key signaling pathways in platelet activation.

Major Platelet Activation Pathways
  • Cyclooxygenase-1 (COX-1) Pathway: Leads to the production of TXA₂, a potent platelet agonist. Aspirin is a well-known inhibitor of this pathway.[1][28][29][30]

  • P2Y12 Receptor Pathway: The P2Y12 receptor, activated by ADP, is a key target for antiplatelet drugs like clopidogrel.[1][28]

  • Glycoprotein IIb/IIIa (Integrin αIIbβ3) Pathway: The final common pathway for platelet aggregation.[5][6]

Platelet_Signaling Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 AA Arachidonic Acid COX1 COX-1 AA->COX1 PLC PLC GPVI->PLC P2Y12->PLC PAR1->PLC Ca2 ↑ [Ca²⁺]i PLC->Ca2 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 TXA2->PLC Secretion Granule Secretion Ca2->Secretion ShapeChange Shape Change Ca2->ShapeChange GPIIbIIIa_Activation GPIIb/IIIa Activation Ca2->GPIIbIIIa_Activation Secretion->ADP Amplification Aggregation Aggregation GPIIbIIIa_Activation->Aggregation Aspirin Aspirin Aspirin->COX1 Clopidogrel Clopidogrel Clopidogrel->P2Y12

Caption: Key Signaling Pathways in Platelet Activation.

Further biochemical and molecular assays can be employed to pinpoint the exact target of a novel antiplatelet compound. This may include enzyme inhibition assays, receptor binding studies, and phosphoprotein analysis.

Conclusion

The experimental framework presented here provides a systematic and comprehensive approach to the preclinical evaluation of novel antiplatelet agents. By progressing from broad screening to detailed mechanistic and in vivo studies, researchers can effectively identify and characterize promising drug candidates, paving the way for the development of safer and more effective therapies for the prevention and treatment of thrombotic diseases.

References

  • Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed. (n.d.).
  • Aspirin and clopidogrel: a sweeping combination in cardiology - PubMed. (n.d.).
  • Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.).
  • Mechanisms of action of aspirin and clopidogrel on platelet inhibition.... - ResearchGate. (n.d.).
  • Mechanisms of Platelet Activation, Adhesion and Aggregation - Austin Publishing Group. (2017).
  • Detection of local ATP release from activated platelets using cell surface-attached firefly luciferase. (n.d.).
  • Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf. (n.d.).
  • Signaling During Platelet Adhesion and Activation | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (n.d.).
  • Aspirin vs Clopidogrel: Antiplatelet Agent of Choice for Those with Recent Bleeding or at Risk for Gastrointestinal Bleed - PMC - NIH. (2023).
  • Aspirin and Clopidogrel | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (n.d.).
  • The role of antiplatelet agents. (n.d.).
  • In Vivo or Ex Vivo Models for Testing Thrombosis and Hemostasis | Semantic Scholar. (n.d.).
  • Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC. (n.d.).
  • Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC - PubMed Central. (2023).
  • Platelets - Function - Aggregation - Adhesion - TeachMePhysiology. (2023).
  • Flow cytometric quantification of platelet activation markers, PAC-1... - ResearchGate. (n.d.).
  • Animal and Cellular Models in Thrombosis and Hemostasis. (2023).
  • Understanding Platelet Activation: A Comprehensive Overview - Assay Genie. (2024).
  • Diagnostic Utility of Platelet Secretion Testing by ATP Release Assays: Results From a Prospective Study of Individuals Referred for Bleeding Disorder Assessments. | Blood - ASH Publications. (2009).
  • Animal Models of Arterial and Venous Thrombosis | Blood | American Society of Hematology. (2014).
  • New Models of Hemostasis - Illinois Experts. (n.d.).
  • Bleeding Time, Mouse - Pharmacology Discovery Services. (n.d.).
  • Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. (2022).
  • Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments. (n.d.).
  • 1.5. Bleeding time assay - Bio-protocol. (n.d.).
  • Murine Models of Vascular Thrombosis - American Heart Association Journals. (n.d.).
  • Functional Assessment of Platelet Dense Granule ATP Release - PubMed. (2021).
  • Optimized bioluminescence analysis of adenosine triphosphate (ATP) released by platelets and its application in the high throughput screening of platelet inhibitors | PLOS One - Research journals. (2019).
  • New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - NIH. (n.d.).
  • Functional testing methods for the antiplatelet effects of aspirin - PubMed. (n.d.).
  • Light transmission aggregometry in the diagnosis of thrombocytopathy - Via Medica Journals. (2023).
  • Ferric Chloride-induced Murine Thrombosis Models - PMC - NIH. (2016).
  • A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - NIH. (2019).
  • Murine thrombosis models - Semantic Scholar. (n.d.).
  • Harmonizing light transmission aggregometry in the Netherlands by implementation of the SSC- ISTH guideline - RePub, Erasmus University Repository. (2020).
  • Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC - NIH. (n.d.).
  • Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC. (2013).
  • Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC - NIH. (n.d.).
  • Expression after activation: Platelet activation: PAC-1, CD63 and CD62P... - ResearchGate. (n.d.).
  • Animal Models of Thrombosis From Zebrafish to Nonhuman Primates | Circulation Research. (2016).
  • Thrombosis models - The Würzburg Platelet Group. (n.d.).
  • New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents - ResearchGate. (2025).
  • Full article: Antiplatelet activities of hyperoside in vitro and in vivo - Taylor & Francis Online. (n.d.).
  • In vitro and in vivo antiplatelet activities. A) The expression levels... - ResearchGate. (n.d.).
  • Antiplatelet and antithrombotic activities of purpurogallin in vitro and in vivo - PMC - NIH. (n.d.).

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for novel pharmaceutical development. 1-Benzylpiperidine-3-carbohydrazide is one such molecule, integrating three key structural motifs known for their broad pharmacological significance: the piperidine ring, the N-benzyl group, and the carbohydrazide functional group. While this specific combination is not extensively documented in public literature, a rational, structure-based analysis of its components allows for the formulation of strong hypotheses regarding its therapeutic potential.

  • The Piperidine Scaffold: The piperidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile, three-dimensional framework that can be functionalized to achieve specific spatial orientations for optimal target engagement.[1] Piperidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, analgesic, and antipsychotic effects.[2][3][4]

  • The N-Benzyl Group: The addition of a benzyl group to the piperidine nitrogen (N-benzyl) significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and access to targets within the central nervous system (CNS).[5] The N-benzyl piperidine motif is a recognized pharmacophore that provides crucial cation-π interactions with target proteins and is frequently used to fine-tune efficacy and physicochemical properties in drug candidates.[6] This moiety is particularly prevalent in CNS-active agents, including those targeting serotonin and dopamine receptors.[7][8]

  • The Carbohydrazide Moiety: The carbohydrazide group (-CONHNH₂) and its derivatives (hydrazones) are well-established pharmacophores with a remarkable spectrum of bioactivity.[9][10][11] They are integral to drugs with antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[11][12][13][14][15][16] This functional group can act as a hydrogen bond donor and acceptor, and serves as a versatile synthetic handle for creating diverse chemical libraries.

Based on this structural deconstruction, we hypothesize that this compound is a promising lead candidate for developing novel therapeutics in the following areas:

  • Antimicrobial Agents: Driven by the known antimicrobial effects of the carbohydrazide moiety.[9][10][12]

  • Anticancer Agents: Supported by the established anticancer activities associated with both piperidine and carbohydrazide scaffolds.[2][14]

  • CNS-Active Agents: Based on the prevalence of the N-benzylpiperidine core in neurotherapeutics.[3][6]

This document provides detailed protocols for the initial synthesis, characterization, and pharmacological screening of this compound to validate these hypotheses.

Synthesis and Characterization

As this compound is a specialized chemical, a reliable synthetic route is the first critical step for its investigation.[17][18][19] The following protocol outlines a standard and efficient two-step synthesis starting from a commercially available precursor.

Protocol 1: Synthesis via Hydrazinolysis

Objective: To synthesize and purify this compound from ethyl 1-benzylpiperidine-3-carboxylate.

Rationale: This is a classic and high-yielding method for converting an ester into a hydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the desired carbohydrazide.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reflux cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Characterization Ester Ethyl 1-benzylpiperidine- 3-carboxylate ReactionMixture Reaction Mixture Ester->ReactionMixture Dissolve in Hydrazine Hydrazine Hydrate Hydrazine->ReactionMixture Add dropwise Solvent Ethanol Solvent->ReactionMixture Reflux Reflux (e.g., 8-12h) Monitor by TLC ReactionMixture->Reflux CooledMixture Cooled Reaction Mixture Reflux->CooledMixture SolventRemoval Remove Solvent (Rotary Evaporation) CooledMixture->SolventRemoval CrudeProduct Crude Product (Solid/Oil) SolventRemoval->CrudeProduct Recrystallization Recrystallize (e.g., Ethanol/Water) CrudeProduct->Recrystallization PureProduct Pure Crystalline Product Recrystallization->PureProduct Analysis Confirm Structure & Purity PureProduct->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spectrometry (MS) Analysis->MS HPLC HPLC Purity Check Analysis->HPLC

Workflow for Synthesis and Characterization.

Materials and Reagents:

  • Ethyl 1-benzylpiperidine-3-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Anhydrous Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer, Mass spectrometer, HPLC system

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1-benzylpiperidine-3-carboxylate (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of ester).

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. The large excess of hydrazine drives the reaction to completion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 10% Methanol in Dichloromethane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 8-12 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude product (often a solid or viscous oil) can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product, this compound, using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (ESI-MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 234.16 g/mol ).

    • HPLC: To determine the purity (should be >95% for biological assays).

Application 1: Antimicrobial Activity Screening

The carbohydrazide moiety is a well-known pharmacophore in antimicrobial agents.[9][10][11] This protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To quantify the in vitro antimicrobial activity of this compound.

Rationale: The broth microdilution method is a standardized, high-throughput technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It allows for quantitative comparison against standard antibiotics.

G Start Prepare Compound Stock Solution (DMSO) Dilution 2-fold Serial Dilution in 96-well plate (e.g., 256 to 0.5 µg/mL) Start->Dilution Inoculate Inoculate all wells (except sterility control) Dilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Inoculate Controls Include Controls: - Positive (Microbe, no drug) - Negative (Medium only) - Antibiotic (e.g., Ciprofloxacin) Inoculate->Controls Incubate Incubate Plate (37°C, 18-24h for bacteria) (25°C, 48h for fungi) Controls->Incubate Read Add Viability Indicator (e.g., Resazurin) and Read Plate Incubate->Read Result Determine MIC: Lowest concentration with no visible growth Read->Result

Workflow for MIC Determination.

Materials and Reagents:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin sodium salt solution (viability indicator)

Step-by-Step Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform 2-fold serial dilutions of the compound in the appropriate broth to achieve a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Drug Control: Serial dilutions of a standard antibiotic.

    • Solvent Control: Inoculum with DMSO at the highest concentration used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25°C for 48 hours for fungi.

  • Result Determination: After incubation, add the resazurin indicator solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable, metabolically active cells. The MIC is the lowest compound concentration where the blue color is retained.

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (ATCC 29213)N/A
E. coli (ATCC 25922)N/A
C. albicans (ATCC 90028)N/A

Application 2: Anticancer Activity Screening

Both piperidine and carbohydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][14] The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, thereby quantifying the cytotoxic potential of a compound.[20][21]

Protocol 3: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human cancer cell lines.

Rationale: This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[21][22] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[20]

G Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Allow cells to adhere) Start->Incubate1 Treat Treat cells with serial dilutions of compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan crystals form) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and determine IC₅₀ Read->Analyze

Workflow for the MTT Cytotoxicity Assay.

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium in the wells with the medium containing the compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment media and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (% viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa
MCF-7

Application 3: CNS Receptor Binding Profile

The N-benzylpiperidine scaffold is a key feature in many ligands for CNS receptors, such as dopamine and serotonin receptors.[3][6] A preliminary assessment of the compound's CNS activity can be achieved through a competitive radioligand binding assay.

Protocol 4: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for specific CNS receptors (e.g., Dopamine D₂, Serotonin 5-HT₂A, Sigma-1).

Rationale: This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to a specific receptor.[24] The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the inhibition constant (Kᵢ), an indicator of binding affinity.[25][26]

G cluster_0 Receptor Receptor Source (Cell Membranes) Incubation Incubate Components (Allow binding to reach equilibrium) Receptor->Incubation Radioligand Radioligand (*L) (e.g., [³H]Spiperone) Radioligand->Incubation TestCompound Test Compound (I) (Serial Dilutions) TestCompound->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free *L) Incubation->Filtration Wash Wash Filter (Removes non-specifically bound *L) Filtration->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation Analysis Plot % Inhibition vs. [I] Calculate IC₅₀ and Kᵢ Scintillation->Analysis

Principle of Competitive Radioligand Binding.

Materials and Reagents:

  • Cell membrane preparations expressing the target receptor (e.g., human D₂, 5-HT₂A, or Sigma-1 receptors)

  • Specific radioligand (e.g., [³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂A, -Pentazocine for Sigma-1)

  • This compound (test compound)

  • Assay buffer (specific to receptor)

  • Non-specific binding inhibitor (e.g., Haloperidol for D₂)

  • Glass fiber filter mats (pre-treated, e.g., with PEI)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and microplate scintillation counter

Step-by-Step Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the specific radioligand at a fixed concentration (near its Kᴅ), and the cell membrane preparation.[26][27]

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[26]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound or non-specifically trapped radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[24]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of inhibition caused by the test compound at each concentration.

    • Plot % inhibition versus the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation:

Receptor TargetRadioligand UsedTest Compound Kᵢ (nM)Reference Compound Kᵢ (nM)
Dopamine D₂[³H]Spiperone(Haloperidol)
Serotonin 5-HT₂A[³H]Ketanserin(Ketanserin)
Sigma-1-Pentazocine(Haloperidol)

Conclusion

The rational design of this compound, combining three pharmacologically privileged scaffolds, provides a strong foundation for its investigation as a source of novel pharmaceutical agents. The protocols detailed in these application notes offer a clear, step-by-step framework for synthesizing, characterizing, and conducting primary in vitro screening of this compound for antimicrobial, anticancer, and CNS-modulating activities. The results from these initial assays will be crucial in guiding subsequent lead optimization efforts and further elucidating the therapeutic potential of this promising molecular architecture.

References

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impact Factor. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). Semantic Scholar. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Available at: [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). ResearchGate. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. (2020). PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar. Available at: [Link]

  • Discovery of heterocyclic carbohydrazide derivatives as novel selective fatty acid amide hydrolase inhibitors: design, synthesis and anti-neuroinflammatory evaluation. (2020). PubMed. Available at: [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (2020). ResearchGate. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Available at: [Link]

  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.). Pharmaffiliates. Available at: [Link]

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. (2019). National Center for Biotechnology Information. Available at: [Link]

  • The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. (2011). PubMed Central. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). National Center for Biotechnology Information. Available at: [Link]

  • Details of the Receptor-Binding Assay Methods Used in the Present Studies. (n.d.). ResearchGate. Available at: [Link]

  • This compound. (n.d.). LookChem. Available at: [Link]

  • Receptor Binding Assay - Part 1. (2017). YouTube. Available at: [Link]

  • 25-NB. (n.d.). Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for the Bioactivity Screening of 1-Benzylpiperidine-3-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for the design of potent and selective modulators of various biological targets. The 1-benzylpiperidine-3-carbohydrazide core, in particular, has emerged as a promising starting point for the development of novel therapeutics. Published research has highlighted the antithrombotic (antiplatelet and anticoagulant) activities of this class of molecules, and related piperidine-3-carbohydrazide-hydrazones have been investigated for their potential in treating Alzheimer's disease.[3][4]

Given the broad pharmacological potential of piperidine derivatives, which includes anticancer, antimicrobial, and analgesic properties, a systematic screening of a library of this compound analogs is a rational approach to uncovering novel therapeutic leads.[1][5] This guide provides a comprehensive framework for such a screening campaign, detailing a tiered approach that begins with broad primary screens and progresses to more specific secondary and safety-related assays. We will provide not just the procedural steps, but the scientific rationale behind the chosen assays, data interpretation guidelines, and a robust hit validation strategy.

Screening Strategy: A Multi-Tiered Approach to Hit Identification

A successful screening campaign requires a logical and efficient workflow to manage a library of compounds and generate reliable data. We propose a three-tiered strategy that maximizes the information obtained while conserving resources.

Screening_Workflow cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Early Safety & Druggability Profiling Primary_Anticancer Anticancer/Cytotoxicity (e.g., MTT Assay) Dose_Response Dose-Response & IC50/MIC Determination Primary_Anticancer->Dose_Response Primary_Antimicrobial Antimicrobial (Broth Microdilution) Primary_Antimicrobial->Dose_Response Hit_Identification Hit Identification Dose_Response->Hit_Identification Confirmed Hits Antithrombotic Antithrombotic Panel (Platelet Aggregation, Coagulation) Cytotoxicity_Normal Cytotoxicity in Normal Cells Antithrombotic->Cytotoxicity_Normal Neuroprotection Neuroprotection Assays Neuroprotection->Cytotoxicity_Normal ADME In Vitro ADME Panel Cytotoxicity_Normal->ADME Lead_Optimization Lead Optimization ADME->Lead_Optimization Hit_Identification->Antithrombotic Hit_Identification->Neuroprotection

Caption: A tiered workflow for screening this compound analogs.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to broadly and rapidly assess the bioactivity of the entire compound library across fundamental areas of therapeutic interest: anticancer/cytotoxicity and antimicrobial activity. These assays are chosen for their robustness, scalability, and ability to identify compounds that induce a clear phenotypic response.

Protocol 1: Anticancer and General Cytotoxicity Screening via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells, making this a reliable indicator of cell proliferation and cytotoxicity.[6][9] This assay is a workhorse in early-stage drug discovery for its simplicity and high-throughput compatibility.[9]

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells for "cell-free" blanks.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound analogs in DMSO.

    • Create working dilutions of the compounds in a complete culture medium to a final screening concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]

    • Add 100 µL of DMSO to each well to dissolve the crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[8]

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)] * 100

A pre-defined hit threshold is set (e.g., <50% viability) to identify compounds for further investigation.

Protocol 2: Antimicrobial Screening via Broth Microdilution Assay

Scientific Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[10] This assay is highly adaptable for high-throughput screening and provides quantitative data on the antimicrobial potency of the test compounds.[12] We will follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microplates

  • Compound stock solutions in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Plate Preparation:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the test compound at 2x the final desired concentration to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column. This will create a range of compound concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]

Data Analysis: Compounds are identified as hits if they exhibit an MIC below a pre-determined threshold (e.g., ≤ 32 µg/mL).

Tier 2: Secondary and Confirmatory Assays

Hits identified in Tier 1 are subjected to more rigorous testing to confirm their activity, determine their potency (IC₅₀/MIC), and explore their potential in other therapeutically relevant areas suggested by the literature for this chemical scaffold.

Protocol 3: Dose-Response and IC₅₀/MIC Determination

Scientific Rationale: To accurately quantify the potency of a hit compound, a dose-response curve is generated. For cytotoxicity, this determines the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of the cellular response. For antimicrobial activity, this confirms the MIC with a finer resolution of concentrations.

Protocol:

  • For Anticancer Hits: Perform the MTT assay (Protocol 1) using a wider range of compound concentrations (e.g., 8-10 points in a two- or three-fold dilution series) to generate a full dose-response curve.

  • For Antimicrobial Hits: Repeat the broth microdilution assay (Protocol 2) with a narrower range of concentrations around the initially determined MIC to confirm the value.

Data Analysis:

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

  • The MIC is confirmed as the lowest concentration with no visible growth.

Protocol 4: Antithrombotic Activity Panel

Scientific Rationale: Given the known antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives, this is a critical secondary screen.[3] We will assess both antiplatelet and anticoagulant effects.

4.1. Anti-Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Scientific Rationale: LTA is the gold-standard method for measuring platelet function.[14][15] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[14][16] A reduction in aggregation in the presence of a test compound indicates antiplatelet activity.

Materials:

  • Fresh human whole blood collected in sodium citrate tubes

  • Platelet agonists (e.g., ADP, collagen)

  • Light Transmission Aggregometer

  • Plastic tubes and pipettes

Step-by-Step Protocol:

  • PRP and PPP Preparation:

    • Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[15]

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[14]

    • Adjust the platelet count in the PRP to a standard level (e.g., 250 x 10⁹/L) using PPP.

  • Assay Procedure:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).[14]

    • Pipette adjusted PRP into cuvettes with a magnetic stir bar and allow them to warm to 37°C.

    • Add the test compound or vehicle control and incubate for a specified time (e.g., 2-5 minutes).

    • Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation.[14]

    • Record the change in light transmission for 5-10 minutes.

Data Analysis: The percentage of aggregation inhibition is calculated relative to the vehicle control. IC₅₀ values can be determined by testing a range of compound concentrations.

4.2. In Vitro Coagulation Assays (aPTT and PT)

Scientific Rationale: Coagulation assays measure the time it takes for plasma to clot. The Activated Partial Thromboplastin Time (aPTT) assesses the integrity of the intrinsic and common coagulation pathways, while the Prothrombin Time (PT) evaluates the extrinsic and common pathways.[17][18] Prolongation of these clotting times indicates anticoagulant activity.[19]

Materials:

  • Human platelet-poor plasma (PPP)

  • aPTT and PT reagents

  • Coagulometer

Step-by-Step Protocol:

  • Pre-warm PPP and coagulation reagents to 37°C.

  • Incubate a mixture of PPP and the test compound (or control) for a defined period.

  • For aPTT: Add the aPTT reagent (containing a contact activator and phospholipids) followed by calcium chloride to initiate clotting.[18]

  • For PT: Add the PT reagent (containing tissue factor and calcium) to initiate clotting.[17]

  • The coagulometer will automatically measure the time to fibrin clot formation.

Data Analysis: Results are reported as the clotting time in seconds. A significant increase in clotting time compared to the control indicates anticoagulant activity.

Protocol 5: Neuroprotective Activity Screening

Scientific Rationale: The structural similarity to compounds investigated for Alzheimer's disease warrants an exploration of neuroprotective effects.[4] A common approach is to induce cellular stress in a neuronal cell line and measure the ability of the test compounds to preserve cell viability.[2]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-β peptide)

  • MTT Assay reagents (as in Protocol 1)

Step-by-Step Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate (if required by the specific model).

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Introduce the neurotoxic agent (e.g., 6-OHDA) to induce cell stress and damage.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.

Data Analysis: A significant increase in cell viability in the compound-treated groups compared to the group treated with the neurotoxic agent alone indicates a neuroprotective effect.

Tier 3: Early Safety and Druggability Profiling

Promising hits from Tier 2 are further profiled to assess their selectivity and basic drug-like properties. This early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying compounds with a higher probability of success in later development stages.[20][21]

Protocol 6: Cytotoxicity in Non-Cancerous Cells

Scientific Rationale: For hits from the anticancer screen, it is essential to determine their selectivity. A promising anticancer agent should be significantly more toxic to cancer cells than to normal, healthy cells.

Protocol:

  • Perform the MTT assay (Protocol 1) using a non-cancerous cell line (e.g., human fibroblasts or an immortalized normal cell line like HEK293).

  • Calculate the IC₅₀ value for the normal cell line.

Data Analysis: The Selectivity Index (SI) is calculated as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) A higher SI value (e.g., >10) is desirable, indicating selective toxicity towards cancer cells.

Protocol 7: In Vitro ADME Panel

Scientific Rationale: Early in vitro ADME assays help to predict the pharmacokinetic behavior of a compound in vivo.[20][22] Poor ADME properties are a major cause of drug candidate failure.[21] This panel provides a snapshot of key druggability parameters.

Recommended Assays:

  • Aqueous Solubility: Determines the solubility of the compound in a physiological buffer, which is critical for absorption.

  • Metabolic Stability (Microsomes): Assesses how quickly the compound is metabolized by liver enzymes (cytochrome P450s). Human liver microsomes are used as a source of these enzymes.[23]

  • Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood. High binding can limit the amount of free drug available to act on its target.[23]

  • CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.[23]

  • Permeability (e.g., Caco-2 Assay): Uses a monolayer of Caco-2 cells to predict the intestinal absorption of orally administered drugs.

These assays are typically run in a high-throughput format by specialized contract research organizations (CROs) or in-house ADME groups. The data generated helps to prioritize compounds for in vivo studies and guide medicinal chemistry efforts to improve ADME properties.

Hit Validation and Progression

The transition from a "hit" to a "lead" is a critical step that requires careful data analysis and confirmation.

Hit_Validation HTS_Hit HTS Hit (% Inhibition or MIC) Resynthesis Resynthesis & Purity Check HTS_Hit->Resynthesis IC50_Confirmation IC50 / MIC Confirmation Resynthesis->IC50_Confirmation Orthogonal_Assay Orthogonal Assay Confirmation IC50_Confirmation->Orthogonal_Assay Confirm On-Target Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Confirmation->SAR_Analysis Analyze Analogs Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit SAR_Analysis->Validated_Hit

Caption: Key steps in the hit validation process.

Key Validation Steps:

  • Hit Confirmation: Re-test the initial hits from the primary screen, ideally from a freshly weighed solid sample, to rule out false positives due to library handling errors.[24]

  • Dose-Response Confirmation: Establish a reliable IC₅₀ or MIC value.

  • Orthogonal Assays: Confirm the biological effect using a different assay that measures a distinct endpoint. For example, an anticancer hit from an MTT (metabolic) assay could be confirmed with a cell counting assay or a caspase activation assay (apoptosis).[25]

  • Structure-Activity Relationship (SAR) Analysis: Test commercially available or rapidly synthesized analogs of the hit compound. A consistent SAR, where small structural changes lead to predictable changes in activity, provides strong evidence that the compound is acting through a specific mechanism.[26][27]

  • Triage for Assay Artifacts: Rule out compounds that are known Pan-Assay Interference Compounds (PAINS) or that interfere with the assay technology (e.g., colored compounds in a colorimetric assay).[24]

Conclusion

The screening of a this compound analog library holds significant promise for the discovery of novel therapeutic agents. The multi-tiered approach outlined in this guide provides a systematic and resource-efficient pathway for identifying and validating hits with potential anticancer, antimicrobial, antithrombotic, or neuroprotective activities. By integrating primary phenotypic screens with secondary, mechanism-focused assays and early ADME/safety profiling, researchers can build a comprehensive understanding of their compounds' bioactivity. This rigorous, data-driven strategy enhances the probability of successfully transitioning promising hits into viable lead compounds for further preclinical development.

References

  • Selvita. (n.d.). In Vitro ADME.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Kuder, K., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Platelet Aggregation Assay with Clopidogrel.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays.
  • Sagan, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery.
  • Bórquez, D. A., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS ONE, 16(3), e0248443. [Link]

  • Technology Networks. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Ji, T., et al. (2009). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 52(10), 3295–3305. [Link]

  • Wang, Y., et al. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 28(23), 7859. [Link]

  • REPROCELL. (2024). Breaking Ground in Alzheimer's Research: A New Path to Drug Discovery and Personalized Medicine.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Gresele, P., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Platelets, 30(6), 691-699. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Methods of Evaluating Antithrombotics and Thrombolytics.
  • ACS Omega. (n.d.). Screening Techniques for Drug Discovery in Alzheimer's Disease.
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • InnoSer. (n.d.). In vitro neurology assays.
  • Al-Obaidi, A., et al. (2018). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PLOS ONE, 13(2), e0192242. [Link]

  • Journal of Nutritional Science. (2013). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.
  • Bio-protocol. (2023). Determination of Antibody Activity by Platelet Aggregation.
  • Journal of Visualized Experiments. (2016). Evaluating Whole Blood Clotting in vitro on Biomaterial Surfaces.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • ACS Omega. (2021). Screening Techniques for Drug Discovery in Alzheimer's Disease. [Link]

  • Circulation. (2005). Coagulation Assays. [Link]

  • ResearchGate. (n.d.). In vitro coagulation experiments.
  • Methods in Molecular Biology. (2015). Hit-to-Lead: Hit Validation and Assessment. [Link]

  • Journal of Neuroscience Methods. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. [Link]

  • Marine Drugs. (2015). Anticoagulant and Antithrombotic Properties in Vitro and in Vivo of a Novel Sulfated Polysaccharide from Marine Green Alga Monostroma nitidum. [Link]

  • NCBI Bookshelf. (1990). Coagulation Tests.
  • Archives of Pathology & Laboratory Medicine. (2002). Platelet Aggregation Testing in Platelet-Rich Plasma.
  • MDPI. (2021). In Vitro Antithrombotic, Hematological Toxicity, and Inhibitor Studies of Protocatechuic, Isovanillic, and p-Hydroxybenzoic Acids from Maclura tricuspidata (Carr.) Bur. [Link]

  • Journal of Biomolecular Screening. (2011). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Chromatographia. (2019). Advanced analytical methodologies in Alzheimer's disease drug discovery.
  • Journal of Clinical Microbiology. (2011). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]

  • ResearchGate. (n.d.). In vitro antithrombotic activity.
  • YouTube. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • myadlm.org. (2012). Coagulation Tests.

Sources

Application Notes and Protocols: Safe Handling and Storage of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 1-Benzylpiperidine-3-carbohydrazide (CAS No. 182919-58-0). As a specialized chemical intermediate, this compound is primarily utilized in research and drug development.[1] Due to the absence of a specific, publicly available Safety Data Sheet (SDS), this guide synthesizes safety protocols based on the known hazards of its core functional groups: the piperidine moiety and the carbohydrazide group. These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary framework to mitigate risks and ensure a safe laboratory environment.

Compound Profile and Physicochemical Properties

This compound is an organic compound featuring a piperidine ring N-substituted with a benzyl group, and a carbohydrazide functional group at the 3-position.[1] This structure makes it a valuable building block in medicinal chemistry for synthesizing more complex molecules.[1] The benzyl group increases lipophilicity, while the carbohydrazide group offers a reactive site for forming various derivatives.[1]

Understanding the compound's properties is the first step toward safe handling. The following table summarizes key physicochemical data, combining reported and predicted values.

PropertyValueSource
CAS Number 182919-58-0[2][3]
Molecular Formula C₁₃H₁₉N₃O[2][3]
Molecular Weight 233.31 g/mol [1][2]
Appearance Assumed to be a solid at room temperatureInferred
Boiling Point 415.3 ± 34.0 °C (Predicted)[2]
Density 1.149 ± 0.06 g/cm³ (Predicted)[2]
Recommended Storage Temp. 2-8°C[2]

Hazard Assessment and Risk Mitigation Framework

Trustworthiness Statement: The following hazard assessment is derived from the chemical properties of analogous compounds, namely piperidine derivatives and hydrazide compounds. This approach is a standard risk assessment methodology in the absence of specific substance data. Users are REQUIRED to perform their own risk assessment for their specific experimental conditions.

Inferred Hazard Profile
  • Piperidine Moiety: Piperidine and its derivatives are known to be strong organic bases.[4] They can be corrosive and cause severe skin burns and eye damage.[5][6][7] They may also be toxic if inhaled or absorbed through the skin and are often flammable.[4][5][8]

  • Carbohydrazide Moiety: While significantly more stable than hydrazine, the carbohydrazide group is a reducing agent.[9] It is reactive and poses a risk of vigorous, potentially explosive reactions when mixed with strong oxidizing agents.[9][10] Hydrazine compounds should be handled with care to avoid inhalation and skin contact.[10][11]

Engineering Controls

To minimize exposure, all handling of this compound, especially in its powdered form, must be conducted within certified and properly functioning engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup operations must be performed inside a chemical fume hood to prevent inhalation of airborne particles or vapors.[4][11]

  • Safety Shower and Eyewash Station: A compliant and recently tested safety shower and eyewash station must be immediately accessible in the laboratory.[7][12]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a higher risk of splashes or spills.[13]

  • Skin Protection:

    • Gloves: Use compatible, chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[13]

    • Lab Coat: A flame-retardant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned.

    • Protective Clothing: For larger quantities or procedures with higher splash potential, consider a chemical-resistant apron and full-body suit.[13]

  • Respiratory Protection: While a fume hood is the primary control, if an assessment indicates potential exposure above acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13]

Standard Operating Protocol for Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Pre-Handling and Preparation
  • Designate Area: Clearly designate the specific area within the fume hood where the work will occur.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Verify Emergency Equipment: Confirm the location and functionality of the nearest fire extinguisher, spill kit, safety shower, and eyewash station.[11]

  • Don PPE: Put on all required PPE as described in Section 2.3 before approaching the designated handling area.

Weighing and Transferring Solid Compound
  • Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Minimize Dust: Carefully open the container of this compound. Use a clean spatula to gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Seal Container: Immediately and securely close the primary container after dispensing.[14]

  • Transfer to Vessel: Carefully transfer the weighed solid into the reaction vessel or a vessel for dissolution. Use a powder funnel if necessary.

  • Clean Tools: Decontaminate the spatula and any other tools immediately after use.

Post-Handling and Decontamination
  • Clean Work Area: Wipe down the designated work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

  • Dispose of Waste: All contaminated consumables (weigh boats, gloves, wipes) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[11][12]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Designate & Prepare Fume Hood Area B 2. Verify Emergency Equipment is Accessible A->B C 3. Don Full PPE (Goggles, Lab Coat, Gloves) B->C D 4. Weigh Compound Carefully to Avoid Dust C->D E 5. Transfer to Vessel D->E F 6. Securely Seal Primary Container E->F G 7. Decontaminate Tools & Work Surface F->G H 8. Dispose of Waste in Designated Hazardous Bins G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions
  • Temperature: Store the compound in a refrigerator at 2-8°C .[2]

  • Atmosphere: Keep the container tightly closed to protect it from moisture and air.[8][14] For long-term storage, consider storage under an inert atmosphere (e.g., Argon or Nitrogen).

  • Location: Store in a designated, well-ventilated, and secure area for corrosive and reactive chemicals. The storage location should be away from heat sources and direct sunlight.[15]

Incompatible Materials

To prevent dangerous reactions, segregate this compound from the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates, chromates).[9][10]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid, nitric acid).[10]

  • Metal Oxides: (e.g., iron oxide, copper oxide).[9]

G start Incoming Compound check_temp Is Storage Area 2-8°C? start->check_temp check_incompat Is Area Free of Incompatibles? check_temp->check_incompat Yes relocate Find Correct Storage Location check_temp->relocate No store Store in Tightly Sealed Container in Designated Refrigerator check_incompat->store Yes check_incompat->relocate No relocate->check_temp caption Decision Logic for Proper Compound Storage

Caption: Decision Logic for Proper Compound Storage

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spills
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, remove all ignition sources.

  • Contain: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][8][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Avoid using a direct water jet, as it may spread the fire.[13]

  • Procedure: If the fire is small and you are trained, use an appropriate extinguisher. For larger fires, or if you are not comfortable, activate the fire alarm, evacuate the area, and call emergency services.

G cluster_spill Spill cluster_exposure Personnel Exposure cluster_fire Fire incident Emergency Incident Occurs spill Spill Detected incident->spill exposure Exposure Type? incident->exposure fire Fire Detected incident->fire spill_absorb Cover with Inert Absorbent Material spill->spill_absorb spill_collect Collect in Waste Container (Non-Sparking Tools) spill_absorb->spill_collect skin Skin Contact: Wash 15+ min exposure->skin eye Eye Contact: Flush 15+ min exposure->eye inhale Inhalation: Move to Fresh Air exposure->inhale medical Seek Immediate Medical Attention skin->medical eye->medical inhale->medical fire_small Small Fire? (Trained Personnel) fire->fire_small fire_extinguish Use CO2 or Dry Chemical Extinguisher fire_small->fire_extinguish Yes fire_evacuate Activate Alarm & Evacuate fire_small->fire_evacuate No caption Emergency Response Flowchart

Caption: Emergency Response Flowchart

References

  • LookChem. This compound. [Link]

  • Chemsrc. This compound | CAS#:182919-58-0. [Link]

  • Reddit. Storage of Boc-hydrazide : r/chemistry. [Link]

  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Organic Syntheses. hydrazine hydrate. [Link]

  • Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling the purification of 1-Benzylpiperidine-3-carbohydrazide (CAS 182919-58-0). This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. Due to its unique physicochemical properties, this molecule presents specific hurdles that standard purification protocols may not adequately address. This guide provides in-depth, experience-driven answers and validated protocols to help you navigate these challenges effectively.

The core difficulty in purifying this compound stems from the combination of a basic tertiary amine (the piperidine nitrogen) and a polar, hydrogen-bonding carbohydrazide group.[1][2] This dual nature leads to issues such as poor chromatographic behavior on standard silica gel, complex solubility profiles, and a high affinity for acidic impurities.

Below, we address the most common issues in a question-and-answer format, followed by detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oil/gum and refuses to solidify. How can I induce crystallization?

This is a common issue, often caused by residual solvents or minor impurities inhibiting the formation of a crystal lattice.

Root Cause Analysis: The carbohydrazide functional group is capable of strong hydrogen bonding, which is conducive to crystallization. However, the flexible benzyl group and the piperidine ring can adopt multiple conformations, potentially hindering crystal packing. Furthermore, the basic piperidine nitrogen can form salts with acidic impurities (e.g., CO₂ from the air, trace acids from reagents), leading to an impure mixture that is difficult to crystallize.

Solutions:

  • High-Vacuum Drying: Ensure all volatile solvents (like ethanol or methanol used in synthesis) are completely removed.[3] Use a high-vacuum pump and gently warm the flask (30-40°C) for several hours.

  • Solvent Trituration: If the product is an oil, try triturating it with a non-polar solvent in which the product is insoluble. Diethyl ether, pentane, or hexane are excellent choices. This process washes away non-polar impurities and can often shock the system into crystallization.

  • Anti-Solvent Crystallization: Dissolve the crude oil in a minimum amount of a polar solvent where it is highly soluble (e.g., methanol, isopropanol). Then, slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane) dropwise with vigorous stirring until persistent cloudiness is observed. Let the mixture stand, preferably at a low temperature (0-4°C), to allow crystals to form.

Q2: I'm running a flash column on silica gel, but my compound is streaking badly or not eluting at all. What's wrong?

This is the most frequent challenge and is a direct result of the compound's basicity.

Mechanistic Explanation: Standard silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic piperidine nitrogen (predicted pKa ≈ 8.5-9.5) in your molecule undergoes a strong acid-base interaction with these silanol groups. This causes a portion of the molecules to bind irreversibly or elute very slowly, leading to severe tailing (streaking) and potential loss of product on the column.[4]

Diagram: Interaction of Basic Amine with Silica Surface

cluster_silica Silica Gel Surface cluster_compound This compound silanol1 Si-OH Silanol Group (Acidic) silanol2 Si-OH Silanol Group (Acidic) compound Piperidine Nitrogen (Basic) ...-C(=O)NHNH2 compound:N->silanol1:p Strong Acid-Base Interaction (Causes Tailing/Streaking)

Caption: Acid-base interaction causing poor chromatography.

Solutions:

  • Mobile Phase Modification (Recommended): Add a small amount of a basic modifier to your eluent system to neutralize the acidic silanols.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Et₃N). The triethylamine is a stronger base and will preferentially bind to the silanol groups, allowing your compound to elute symmetrically.

    • Ammonium Hydroxide (NH₄OH): For highly polar systems, a small amount of concentrated NH₄OH can be used (e.g., 1-2% in a Methanol/DCM mixture). This is particularly effective but can be less compatible with mass spectrometry.[4]

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina is a good alternative to silica for purifying basic compounds.[4]

    • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Since your compound is polar, it will elute relatively quickly. The mobile phase is typically a mixture of water (often with a modifier like formic acid or TFA to improve peak shape) and an organic solvent like acetonitrile or methanol.[5]

Q3: What are the most likely impurities I should be looking for?

Identifying potential impurities is key to selecting the right purification strategy. The most common impurities originate from the starting materials of the typical synthesis route.

Synthesis Context: this compound is commonly synthesized by reacting a 1-benzylpiperidine-3-carboxylic acid ester (e.g., the ethyl or methyl ester) with hydrazine hydrate, often in a solvent like ethanol under reflux.[3][6]

Common Impurities:

  • Unreacted Starting Ester: (e.g., Ethyl 1-benzylpiperidine-3-carboxylate). This is less polar than your product. On a TLC plate, it will have a higher Rf value.

  • Hydrazine/Hydrazine Hydrate: Extremely polar and water-soluble. It will typically remain at the baseline of the TLC plate in most organic solvent systems. It can often be removed by aqueous workup or by dissolving the crude product in a solvent like dichloromethane and filtering, as hydrazine salts are often insoluble.

  • N,N'-diacylhydrazine: A side-product where two molecules of the ester react with one molecule of hydrazine. This impurity is much less polar and will have a significantly higher Rf.

Table: Physicochemical Properties & Impurity Profile

Compound NameMolecular Weight ( g/mol )Predicted LogPKey Characteristics
This compound 233.310.8[3]Polar, basic, desired product
Ethyl 1-benzylpiperidine-3-carboxylate261.35~2.5-3.0Less polar starting material, higher TLC Rf
Hydrazine32.05-2.07Very polar, water-soluble reactant, stays at TLC origin
Benzyl Bromide/Chloride171.04 / 126.58~2.2-2.5Non-polar reactant from a preceding step, high TLC Rf
Q4: Can I purify the compound via salt formation instead of chromatography?

Yes, this is a viable and often scalable alternative to chromatography.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

  • Acid Addition: Slowly add a solution of a suitable acid (e.g., HCl in ether, oxalic acid in ethanol, or tartaric acid). The goal is to add approximately one molar equivalent of the acid.

  • Precipitation: The corresponding salt of your compound will often be insoluble in the organic solvent and will precipitate out.

  • Isolation: The precipitated salt can be collected by filtration, washed with cold solvent, and dried.

  • Liberation of Free Base (Optional): If the free base is required for the next step, the purified salt can be dissolved in water, basified with a base like sodium carbonate or NaOH, and extracted back into an organic solvent.

Choosing an Acid: Dicarboxylic acids like oxalic or tartaric acid are often good choices as they can form highly crystalline salts. Simple hydrochlorides can sometimes be hygroscopic.

Validated Troubleshooting Protocols

Protocol 1: Optimized Flash Chromatography (Silica Gel)

This protocol is designed to overcome the challenge of streaking on standard silica gel.

  • Slurry Preparation: Prepare a slurry of your crude product by adsorbing it onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol), add 2-3 times its weight in silica gel, and then evaporate the solvent completely under vacuum until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH). A good starting gradient is from 100% DCM to 95:5 DCM/MeOH. Crucially, add 1% triethylamine (Et₃N) to the mobile phase mixture.

  • Loading and Elution: Dry-load the prepared slurry onto the top of the packed column. Begin elution with the prepared mobile phase, gradually increasing the polarity (e.g., from 98:2:1 to 90:10:1 DCM/MeOH/Et₃N).

  • Fraction Collection: Collect fractions and analyze them by TLC (remember to also use a mobile phase containing Et₃N for your TLC analysis to get a reliable correlation).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Diagram: Purification Workflow Decision Tree

start Crude Product (Oil or Solid?) is_oil Is it an Oil/Gum? start->is_oil is_solid Is Purity >90% by TLC/NMR? is_oil->is_solid No (Solid) triturate Triturate with Ether/Hexane is_oil->triturate Yes crystallize Recrystallization (e.g., Isopropanol/Ether) is_solid->crystallize Yes chromatography Flash Chromatography (DCM/MeOH + 1% Et3N) is_solid->chromatography No (<90%) triturate->is_solid final_product Pure Product crystallize->final_product salt Consider Salt Formation (e.g., with Oxalic Acid) chromatography->salt If still impure chromatography->final_product salt->final_product

Caption: Decision tree for purification strategy.

Protocol 2: Recrystallization from a Binary Solvent System

This is the preferred method if the crude product is a solid with reasonable initial purity (>85-90%).

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene). The ideal solvent will dissolve your compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this time.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

  • Chilling: Once crystal growth appears to have stopped at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration (using a Büchner funnel). Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

References

  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Retrieved from [Link]

  • SpringerLink. (2018). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives.
  • LCGC International. (2014). Retaining Polar Compounds. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Addressing solubility issues of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzylpiperidine-3-carbohydrazide (CAS No. 182919-58-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of solubilizing this compound. By understanding its structural attributes, we can logically deduce and systematically overcome solubility issues, ensuring the reliability and reproducibility of your experimental results.

Section 1: Compound Structural Analysis & Predicted Properties

Before troubleshooting, it is essential to understand the molecule's structure. This compound is an amphiphilic molecule, meaning it possesses both lipophilic (fat-loving) and hydrophilic (water-loving) characteristics.

  • Lipophilic Moieties : The benzyl group and the piperidine ring are largely non-polar and contribute to the compound's solubility in organic solvents.[1]

  • Hydrophilic Moieties : The carbohydrazide group (-CONHNH₂) is polar. It contains hydrogen bond donors and acceptors, suggesting potential solubility in polar solvents.[2]

  • Basic Centers : The molecule has two key basic nitrogen atoms:

    • The tertiary amine within the piperidine ring.

    • The terminal amine of the hydrazide group.

These features predict that the compound will exhibit limited solubility in highly nonpolar solvents (like hexane) and neutral water but should be soluble in polar organic solvents.[3] Crucially, the basic nitrogens can be protonated to form salts, a common and effective strategy to dramatically increase aqueous solubility.[4][5]

Key Physicochemical Properties:

Property Predicted Value Source
Molecular Formula C₁₃H₁₉N₃O [6]
Molecular Weight 233.31 g/mol [1]
pKa (strongest basic) 9.02 ± 0.10 (piperidine N) [7] (Value for N-benzylpiperidine)
pKa (weaker basic) ~2-3 (hydrazide) General value for hydrazides
LogP 2.367 [2][6]

| Predicted Water Solubility | 1.4 g/L (Slightly Soluble) |[8] |

Section 2: Troubleshooting Guide & FAQs

This section addresses common solubility challenges in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Q1: My this compound is not dissolving in water for my biological assay. What is the first thing I should try?

Answer: Direct dissolution in neutral water is expected to be poor due to the compound's significant non-polar character from the benzyl and piperidine groups. The most effective initial strategy is pH adjustment to form a soluble salt.

Causality: The piperidine nitrogen is a relatively strong base (predicted pKa of its conjugate acid is ~9.0).[7] By lowering the pH of the aqueous medium to at least two units below this pKa (i.e., pH < 7.0), you can protonate this nitrogen. The resulting ammonium salt is ionic and vastly more soluble in water than the neutral free base.[4][5]

Protocol 1: Aqueous Solubilization via pH Adjustment
  • Preparation : Weigh the desired amount of this compound into a sterile container.

  • Initial Suspension : Add a portion (e.g., 50-70%) of your final required volume of purified water or aqueous buffer (e.g., PBS) to create a suspension.

  • Acidification : While stirring, add 1 M hydrochloric acid (HCl) dropwise. Monitor the solution's clarity. The solid should begin to dissolve as the pH drops and the hydrochloride salt forms.

  • pH Monitoring : Use a calibrated pH meter to monitor the pH. Aim for a final pH between 4.0 and 6.0 for optimal salt formation and stability.

  • Final Volume Adjustment : Once the solid is fully dissolved, add the remaining water or buffer to reach the final target concentration and volume.

  • Sterilization (if required) : If for cell culture, sterile-filter the final solution through a 0.22 µm syringe filter. Do not autoclave, as thermal degradation may occur.

Q2: I need to prepare a concentrated stock solution for long-term storage. Which organic solvent is best?

Answer: For creating a high-concentration stock solution, polar aprotic solvents are generally the best choice.

Causality: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of compounds, including those with both polar and non-polar features.[3][9] They are highly polar, which satisfies the hydrophilic carbohydrazide group, but they are also aprotic and can effectively solvate the non-polar regions of the molecule. For biological applications, DMSO is the most common choice.

Recommended Solvents for Stock Solutions:

Solvent Class Expected Solubility Notes
DMSO Polar Aprotic High (>100 mg/mL) Gold standard for stock solutions in biological research. Store desiccated at -20°C.
DMF Polar Aprotic High (>100 mg/mL) Effective, but more toxic than DMSO. Use with caution.
Methanol / Ethanol Polar Protic Moderate (20-100 mg/mL) Good solubility, but alcohols are more volatile and may be less suitable for long-term storage.[3]
Dichloromethane (DCM) Chlorinated Moderate Good for synthesis workups but not for biological assays.

| Water | Aqueous | Poor (as free base) |[8] |

This table is based on the properties of analogous N-benzylpiperidine and carbohydrazide compounds. Experimental verification is crucial.[3]

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
  • Safety First : Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a chemical fume hood.

  • Weighing : Accurately weigh the this compound into a clean, dry, and inert vial (e.g., amber glass).

  • Solvent Addition : Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock of a 233.31 g/mol compound, dissolve 23.33 mg in 1 mL of DMSO).

  • Facilitating Dissolution : If dissolution is slow, gently vortex the vial. If necessary, brief sonication in a water bath or gentle warming (to 30-40°C) can be applied. Ensure the vial is capped to prevent moisture absorption.

  • Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials at -20°C or -80°C, protected from light and moisture.

Q3: My compound dissolves initially with heating, but it crashes out of solution upon cooling. How can I create a stable solution?

Answer: This phenomenon, known as precipitation from a supersaturated solution, indicates that the solvent's capacity was exceeded at room temperature. There are several strategies to address this.

Causality: Heating increases the kinetic energy of solvent molecules, allowing them to break apart the solute's crystal lattice more effectively, thus increasing solubility.[4] However, if the concentration exceeds the equilibrium solubility at room temperature, the compound will precipitate as the solution cools.

Troubleshooting Strategies:

  • Use a Stronger Solvent System : The most reliable solution is to switch to a solvent with higher intrinsic dissolving power, such as DMSO (see Q2).

  • Create a Co-Solvent System : A co-solvent system involves mixing a strong organic solvent with an aqueous buffer.[4][10] This is a common technique in drug formulation. For example, you can prepare a 100 mM stock in DMSO and then dilute it 1:1000 into your aqueous assay buffer. The final DMSO concentration (0.1%) is typically well-tolerated by most cell lines.

  • Reduce the Concentration : If experimentally feasible, simply work with a lower, more stable concentration of the compound.

Section 3: Visualization of Key Workflows

To aid in experimental design, the following diagrams illustrate the logical flow for troubleshooting and the chemical basis for pH-mediated solubilization.

Solubility Troubleshooting Workflow

G start Start: Need to Dissolve Compound is_aqueous Is the final solvent aqueous? start->is_aqueous ph_adjust Protocol 1: Use pH Adjustment (e.g., add 1M HCl to pH 4-6) is_aqueous->ph_adjust  Yes organic_solvent Need organic stock solution? is_aqueous->organic_solvent  No check_dissolved_aq Is it fully dissolved? ph_adjust->check_dissolved_aq success_aq Success: Use Solution check_dissolved_aq->success_aq  Yes consider_cosolvent Consider Co-Solvent System (e.g., dilute DMSO stock) or reduce concentration. check_dissolved_aq->consider_cosolvent  No use_dmso Protocol 2: Use DMSO or DMF for a high-concentration stock. organic_solvent->use_dmso  Yes check_dissolved_org Is it fully dissolved? use_dmso->check_dissolved_org success_org Success: Store at -20°C check_dissolved_org->success_org  Yes gentle_heat Try gentle warming or sonication. If fails, select a different solvent. check_dissolved_org->gentle_heat  No

Caption: Protonation of the piperidine nitrogen to form a soluble salt.

References

  • Techniques for Enhancing Drug Solubility: A Comprehensive Overview. (2024). Aptuitiv.
  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Comprehensive Review on Strategies for Enhancing Drug Solubility. (2024).
  • This compound. (n.d.). CymitQuimica.
  • This compound. (n.d.). LookChem.
  • This compound. (n.d.). Chemsrc.
  • This compound CAS 182919-58-0 wiki. (n.d.). Guidechem.
  • N-benzylpiperidine. (2024). ChemBK.
  • An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxyl
  • common organic solvents. (2022). Chem Help ASAP.

Sources

Technical Support Center: Stability Studies of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Benzylpiperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are undertaking stability studies of this molecule. As a compound featuring a benzylpiperidine core and a carbohydrazide functional group, its stability profile is critical for ensuring the integrity, safety, and efficacy of any potential therapeutic application.[1][2]

This document provides a structured approach to anticipating and resolving common challenges encountered during stability and forced degradation studies. It is built upon established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[3][4] Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies needed to conduct robust and compliant stability assessments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when initiating stability studies for a novel compound like this compound.

Q1: What are the primary objectives of performing stability studies on this compound?

A1: The core purpose is to understand how the quality of the molecule changes over time under the influence of various environmental factors such as temperature, humidity, and light.[3] Key objectives include:

  • Identifying Degradation Pathways: To understand the chemical breakdown mechanisms (e.g., hydrolysis, oxidation) and identify the likely degradation products.[5]

  • Developing Stability-Indicating Methods: To create and validate an analytical method (typically HPLC) that can accurately measure the concentration of the intact drug and separate it from all potential process impurities and degradation products.[6][7]

  • Determining Intrinsic Stability: To characterize the molecule's inherent chemical stability, which informs decisions on formulation development, manufacturing processes, and packaging.[5][8]

  • Establishing Storage Conditions & Shelf-Life: To provide data that supports recommended storage conditions and a re-test period or shelf life for the substance.[3][8]

  • Regulatory Compliance: To generate data required for regulatory submissions to agencies like the FDA and EMA.[4][8]

Q2: Which functional groups in this compound are most susceptible to degradation?

A2: Based on its structure, two key areas are of primary concern:

  • The Carbohydrazide Moiety (-C(=O)NHNH₂): This group is an acylhydrazide. The amide-like bond is susceptible to hydrolysis , particularly under acidic or basic conditions, which would cleave the molecule to form 1-benzylpiperidine-3-carboxylic acid and hydrazine.[9] Hydrazides can also be susceptible to oxidation.

  • The N-Benzylpiperidine Moiety: The tertiary amine in the piperidine ring and the benzylic carbon (the CH₂ group attached to both the nitrogen and the phenyl ring) are potential sites for oxidation .[10] Oxidation could lead to the formation of N-oxides or other related impurities.

Q3: What are "forced degradation" or "stress testing" studies, and why are they mandatory?

A3: Forced degradation is the intentional degradation of a drug substance using more severe conditions than those used for accelerated stability testing.[5] According to ICH guideline Q1A(R2), stress testing is a mandatory part of drug development.[3][11] Its purposes are multifaceted:

  • It helps to rapidly identify potential degradation products, which is crucial for developing a truly "stability-indicating" analytical method.[4][5]

  • It elucidates degradation pathways, providing insight into the molecule's chemical behavior.[5]

  • It helps determine whether the analytical method has sufficient specificity to distinguish the active ingredient from its degradants.[7]

A typical forced degradation study involves exposing the compound to acid, base, oxidation, heat, and light.[4][8]

Q4: Do I need a validated analytical method before starting forced degradation studies?

A4: Not necessarily. In fact, forced degradation studies are integral to the development and validation of a stability-indicating method.[7] The typical workflow is:

  • Develop a preliminary analytical method (e.g., a reverse-phase HPLC method) that provides good peak shape and retention for the parent compound.[6]

  • Perform forced degradation studies.

  • Analyze the stressed samples using the preliminary method.

  • Optimize the method to achieve adequate separation between the parent peak and all degradation product peaks.

  • Once the method is finalized, validate it according to ICH Q2(R1) guidelines to prove it is accurate, precise, specific, linear, and robust.

Part 2: Troubleshooting Guides for Experimental Issues

This section provides practical, in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Hydrolytic Degradation (Acid & Base Stress)
Q: I've treated my sample with 0.1 M HCl at 60°C, but I see either no degradation or 100% degradation within minutes. How do I achieve the target 5-20% degradation?

A (Causality & Solution): This is a common issue where the stress conditions are either too mild or too aggressive. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to ensure you can adequately detect and resolve the degradants from the parent compound.[4][5]

Troubleshooting Steps:

  • Adjust Molarity: If no degradation is observed, increase the acid/base concentration (e.g., from 0.1 M to 1 M HCl). If degradation is too rapid, decrease the concentration (e.g., from 0.1 M to 0.01 M HCl).

  • Modify Temperature: Temperature is a major catalyst. If degradation is too fast at 60°C, try running the experiment at room temperature or 40°C. If it's too slow, incrementally increase the temperature (e.g., to 80°C).[11]

  • Control Exposure Time: For very rapid reactions, you may need to sample at very short time points (e.g., 5, 15, 30 minutes). For slow reactions, extend the study duration (e.g., 24, 48, 72 hours).

  • Solvent Considerations: Ensure your compound is fully dissolved. If solubility is an issue in aqueous acid/base, a co-solvent like methanol or acetonitrile may be required. However, be aware that the co-solvent can influence the degradation rate.

Pro-Tip: Start with mild conditions (e.g., 0.01 M HCl, room temperature) and systematically increase the severity. This gives you much finer control over the extent of degradation.

Issue 2: Oxidative Degradation
Q: My compound seems resistant to oxidation with 3% H₂O₂. How can I induce oxidative degradation?

A (Causality & Solution): While hydrogen peroxide is a common choice, not all molecules are susceptible to it under mild conditions. The N-benzylpiperidine moiety is a likely target for oxidation, but may require more forcing conditions.[10]

Troubleshooting Steps:

  • Increase Peroxide Concentration: Cautiously increase the concentration of H₂O₂ from 3% up to 30%.

  • Introduce Heat: Gently heating the reaction mixture (e.g., to 40-60°C) can significantly accelerate oxidation.

  • Consider Alternative Reagents: If H₂O₂ is ineffective, other oxidative stress agents can be used. A common alternative is using a radical initiator like azobisisobutyronitrile (AIBN).

  • Check for Metal Contamination: Trace metal ions can catalyze oxidative reactions. While often an unwanted variable, their presence can be a factor. Ensure high-purity reagents and glassware are used for controlled experiments.

Self-Validation Check: Your analytical method should be able to distinguish between different oxidative degradants. For instance, an N-oxide will have a different mass and polarity than a hydroxylated species. Mass spectrometry (LC-MS) is invaluable here for peak identification.

Issue 3: Chromatographic (HPLC) Method Problems
Q: After running my forced degradation samples, I see many new peaks, but they are all poorly resolved or co-eluting with the parent peak. How do I fix this?

A (Causality & Solution): This indicates that your current HPLC method is not "stability-indicating." The goal is to develop a method that can separate the parent compound from all potential degradation products.[12] Degradants are often more polar than the parent drug, but this is not always the case.

Troubleshooting Steps:

  • Adjust Gradient Slope: A shallower gradient (i.e., increasing the organic solvent percentage more slowly over a longer time) provides more time for compounds with similar polarities to separate. This is the most effective first step.

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. Acetonitrile and methanol offer different selectivities and can dramatically alter the elution order and resolution of peaks.[6]

  • Modify Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds. This compound has basic (piperidine nitrogen) and potentially weakly acidic/basic (hydrazide) groups. Experiment with a pH range (e.g., pH 3, pH 5, pH 7) using appropriate buffers (e.g., phosphate, formate, acetate) to find the optimal separation.

  • Try a Different Column Chemistry: If a standard C18 column is not providing resolution, consider a different stationary phase. A phenyl-hexyl column can offer alternative selectivity for aromatic compounds, while an embedded polar group (EPG) column can provide different retention for polar degradants.

  • Use Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This analysis can confirm if a peak that appears sharp and symmetrical is indeed a single component or if it contains co-eluting impurities.

Workflow for HPLC Method Optimization

G A Initial Problem: Poor Peak Resolution B Step 1: Adjust Gradient Slope (Make it shallower) A->B C Sufficient Resolution? B->C D Step 2: Change Organic Modifier (Acetonitrile <-> Methanol) C->D No I Method Optimized C->I Yes E Sufficient Resolution? D->E F Step 3: Modify Mobile Phase pH (Test pH 3, 5, 7) E->F No E->I Yes G Sufficient Resolution? F->G H Step 4: Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) G->H No G->I Yes H->I J No K Yes L No M Yes N No   O Yes  

Caption: HPLC method optimization workflow for stability-indicating assays.

Part 3: Protocols & Data Presentation

Protocol 1: Standard Forced Degradation Study

This protocol outlines a standard set of conditions for the forced degradation of this compound, based on ICH guidelines.[3][4]

Materials:

  • This compound

  • HCl (1 M and 0.1 M)

  • NaOH (1 M and 0.1 M)

  • Hydrogen Peroxide (30%)

  • Methanol or Acetonitrile (HPLC Grade)

  • Calibrated pH meter, heating block/water bath, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Control Sample: Dilute the stock solution with the solvent to the target analytical concentration (e.g., 100 µg/mL). This is your T=0 and unstressed control.

  • Acid Hydrolysis:

    • Mix equal volumes of stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Oxidation:

    • Mix stock solution with H₂O₂ to achieve a final peroxide concentration of 3-6%.

    • Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation (Dry Heat):

    • Place a sample of the solid powder in an oven at 80°C.

    • Test samples at 24 and 72 hours by dissolving the powder to the target analytical concentration.

  • Photostability:

    • Expose both solid powder and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure is complete.

Data Presentation: Example Forced Degradation Summary

The results of a forced degradation study should be summarized clearly.

Stress ConditionParametersExposure Time% Assay of Parent% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl24 h88.5%11.5%2
Base Hydrolysis0.1 M NaOH24 h85.2%14.8%3
Oxidation6% H₂O₂24 h91.3%8.7%2
Thermal (Dry Heat)80 °C72 h99.1%0.9%1 (minor)
Photolytic1.2M lux-hr-96.5%3.5%1
Visualization: Potential Degradation Pathway

Based on chemical principles, a likely degradation pathway involves the hydrolysis of the carbohydrazide functional group.

G cluster_0 This compound (Parent) cluster_1 Degradation Products Parent [Structure of Parent Molecule] Deg1 1-Benzylpiperidine-3-carboxylic Acid Parent->Deg1  Hydrolysis (H⁺ or OH⁻) Cleavage of C-N bond Deg2 Hydrazine Parent->Deg2

Caption: Hypothesized hydrolytic degradation pathway.

References

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 113-132. Available from: [Link]

  • A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. ACS Publications. Available from: [Link]

  • Novel dehydrogenase catalyzes oxidative hydrolysis of carbon-nitrogen double bonds for hydrazone degradation. PubMed. Available from: [Link]

  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. National Institutes of Health. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Pharmacognosy Research. Available from: [Link]

  • Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. Available from: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, MIT. Available from: [Link]

  • A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Pharmacognosy Research. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • This compound. LookChem. Available from: [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. PubMed. Available from: [Link]

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Institutes of Health. Available from: [Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Available from: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]

  • Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available from: [Link]

Sources

Identifying common side products in 1-Benzylpiperidine-3-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzylpiperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products in this synthetic route. Our goal is to provide practical, experience-driven advice to ensure the integrity and purity of your final compound.

Introduction to the Synthesis

The synthesis of this compound is a two-step process that begins with the N-benzylation of a piperidine-3-carboxylic acid ester, followed by the hydrazinolysis of the resulting ester. While the overall scheme is straightforward, a nuanced understanding of potential side reactions is critical for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I might see in my final product?

A1: The most frequently observed impurity is the unreacted starting material, the corresponding ester of 1-benzylpiperidine-3-carboxylic acid. This is often due to incomplete hydrazinolysis. Another common side product is 1-benzylpiperidine-3-carboxylic acid, which can arise from the hydrolysis of either the starting ester or the final carbohydrazide product.

Q2: Can over-benzylation occur during the first step?

A2: While less common for secondary amines like piperidine esters compared to primary amines, the formation of a quaternary ammonium salt via dialkylation of the piperidine nitrogen is a possibility, especially if a large excess of benzyl halide is used or if the reaction is run for an extended period at elevated temperatures.

Q3: Is the final product, this compound, stable?

A3: this compound is generally stable under standard storage conditions (cool, dry, and dark). However, it can be susceptible to hydrolysis back to the corresponding carboxylic acid, particularly in the presence of moisture and acidic or basic conditions.[1]

Q4: What are the key parameters to control during the hydrazinolysis step?

A4: The key parameters are the molar ratio of hydrazine to the ester, reaction temperature, and reaction time. An insufficient amount of hydrazine will lead to incomplete conversion. Conversely, a very large excess of hydrazine can complicate the work-up. The reaction is typically carried out at reflux in an alcohol solvent, and monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section delves into specific side products, their mechanisms of formation, and actionable strategies to minimize their presence in your reaction mixture.

Side Product 1: 1-Benzylpiperidine-3-carboxylic Acid

Mechanism of Formation: This side product can form through two primary pathways:

  • Hydrolysis of the starting ester: Trace amounts of water in the reaction solvent or reagents can lead to the hydrolysis of the ethyl or methyl 1-benzylpiperidine-3-carboxylate.

  • Hydrolysis of the final product: The this compound can also undergo hydrolysis, especially during work-up or purification if exposed to acidic or basic aqueous conditions for prolonged periods.

Mitigation Strategies:

  • Use anhydrous solvents and reagents: Ensure that all solvents (e.g., ethanol, methanol) and reagents are thoroughly dried before use.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Controlled work-up: Minimize the exposure of the product to harsh pH conditions and water during the extraction and washing steps.

Side Product 2: N,N'-bis(1-benzylpiperidine-3-carbonyl)hydrazine (Diacylhydrazine)

Mechanism of Formation: This impurity arises when one molecule of hydrazine reacts with two molecules of the 1-benzylpiperidine-3-carboxylic acid ester. This is more likely to occur if the ester is present in a significant excess relative to hydrazine.

Mitigation Strategies:

  • Control stoichiometry: Use a slight excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to ensure the complete conversion of the ester and to favor the formation of the desired mon-acylhydrazide.

  • Slow addition of ester: Adding the ester solution slowly to the hydrazine solution can help to maintain a higher localized concentration of hydrazine, thus reducing the likelihood of the diacylhydrazine formation.

Side Product 3: Unreacted Ethyl/Methyl 1-Benzylpiperidine-3-carboxylate

Mechanism of Formation: This is a result of an incomplete reaction during the hydrazinolysis step.

Mitigation Strategies:

  • Optimize reaction time and temperature: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS) to ensure it goes to completion. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary.

  • Ensure adequate mixing: Proper agitation is essential to ensure that the reactants are in constant contact.

Side Product 4: Benzyl Alcohol and Unbenzylated Piperidine-3-carbohydrazide

Mechanism of Formation: These impurities can arise from issues in the initial N-benzylation step. Benzyl alcohol can form from the reaction of the benzyl halide with any water present. Incomplete N-benzylation will leave the piperidine-3-carboxylic acid ester unreacted, which would then form piperidine-3-carbohydrazide in the subsequent step.

Mitigation Strategies:

  • Anhydrous conditions for N-benzylation: As with the hydrazinolysis, using dry solvents and reagents is critical.

  • Purification of the intermediate: It is highly recommended to purify the 1-benzylpiperidine-3-carboxylic acid ester intermediate before proceeding to the hydrazinolysis step. This will remove any unreacted starting materials and side products from the first step.

Summary of Potential Side Products and Mitigation

Side ProductStructureFormation PathwayMitigation Strategy
1-Benzylpiperidine-3-carboxylic acid1-benzylpiperidine-3-carboxylic acidHydrolysis of ester or productUse anhydrous conditions; controlled work-up
N,N'-bis(1-benzylpiperidine-3-carbonyl)hydrazineDiacylhydrazineExcess ester relative to hydrazineUse a slight excess of hydrazine; slow addition of ester
Unreacted EsterEthyl/Methyl 1-benzylpiperidine-3-carboxylateIncomplete hydrazinolysisOptimize reaction time and temperature; monitor reaction
Benzyl AlcoholBenzyl alcoholReaction of benzyl halide with waterUse anhydrous conditions for N-benzylation
Piperidine-3-carbohydrazidePiperidine-3-carbohydrazideIncomplete N-benzylationPurify the N-benzylated intermediate

Experimental Protocols and Workflows

Protocol 1: Synthesis of Ethyl 1-Benzylpiperidine-3-carboxylate
  • To a solution of ethyl piperidine-3-carboxylate (1 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq.).

  • To this suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-benzylpiperidine-3-carboxylate.

Protocol 2: Synthesis of this compound
  • Dissolve ethyl 1-benzylpiperidine-3-carboxylate (1 eq.) in ethanol.

  • Add hydrazine hydrate (2-3 eq.) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Visualizing the Reaction and Side Product Formation

The following diagrams illustrate the main synthetic pathway and the formation of key side products.

Synthesis Pathway A Ethyl Piperidine-3-carboxylate B Ethyl 1-Benzylpiperidine-3-carboxylate A->B  Benzyl Bromide, K2CO3 C This compound B->C  Hydrazine Hydrate Side_Product_Formation cluster_0 N-Benzylation Step cluster_1 Hydrazinolysis Step A Ethyl Piperidine-3-carboxylate C Quaternary Salt (Over-alkylation) A->C Excess BnBr B Benzyl Bromide B->C Excess BnBr D Benzyl Alcohol B->D Presence of Water E H2O E->D Presence of Water F Ethyl 1-Benzylpiperidine-3-carboxylate H Diacylhydrazine F->H Excess Ester I 1-Benzylpiperidine-3-carboxylic acid F->I Hydrolysis G Hydrazine Hydrate G->H Excess Ester J H2O J->I

Caption: Formation pathways of common side products.

Analytical Characterization

To ensure the purity of your synthesized this compound, a combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and qualitatively assess the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound and can be used to detect and quantify the presence of side products.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

References

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. ResearchGate. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [https://www.researchgate.

Sources

Technical Support Center: Troubleshooting 1-Benzylpiperidine-3-carbohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzylpiperidine-3-carbohydrazide (CAS 182919-58-0) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges this compound class may present in biological assays. Our goal is to move beyond simple protocol steps and delve into the mechanistic reasoning behind common experimental issues, empowering you to generate robust and reproducible data.

The 1-benzylpiperidine scaffold is a valuable starting point in medicinal chemistry, with derivatives showing promise in areas like antithrombotic therapy and as cholinesterase inhibitors for neurodegenerative diseases.[1][2][3] However, the inherent chemical properties of its carbohydrazide functional group and its physicochemical characteristics require careful consideration during assay design and execution.[4][5] This guide provides a question-and-answer-based approach to troubleshoot common problems, from basic compound handling to complex assay artifacts.

Section 1: Foundational Compound Handling & Preparation

Proper preparation is the bedrock of any successful experiment. Issues with solubility and stability are the most frequent sources of error and data variability for compounds like this compound.

Q1: My compound is precipitating in the aqueous assay buffer. How can I improve its solubility and ensure an accurate concentration?

Answer: This is a common and critical issue. This compound has low aqueous solubility (predicted at ~1.4 g/L) and a benzyl group that increases its lipophilicity, making precipitation in buffer a significant risk.[4][6] Precipitated compound leads to inaccurate concentration-response curves and can cause non-specific inhibition through aggregation.

Causality & Solution:

  • Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Sonication can aid this process.

  • Intermediate Dilutions: Avoid making large dilution steps directly from the 100% DMSO stock into your final aqueous buffer. Create intermediate dilutions in DMSO or a mixture of DMSO and your assay buffer.

  • Final DMSO Concentration: Critically, keep the final concentration of DMSO in your assay well below 1%, with a goal of ≤0.5% if possible.[7] High concentrations of DMSO can directly affect the activity of many enzymes and proteins.

  • Solubility Check: Before running a full assay, perform a simple solubility test. Prepare the highest intended concentration of your compound in the final assay buffer. Let it sit for 30 minutes, then centrifuge at high speed (>10,000 x g) for 15 minutes. A visible pellet indicates precipitation.[8] If precipitation occurs, you must lower the top concentration for your experiment.

Here is a recommended workflow to mitigate solubility issues:

start Start: Prepare 10-50 mM Stock in 100% DMSO intermediate Perform Serial Dilutions in 100% DMSO (Intermediate Plate) start->intermediate final_dilution Dilute into Final Assay Buffer (Ensure final [DMSO] is <1%) intermediate->final_dilution solubility_test Visual & Centrifugation Check for Precipitation at Highest Dose final_dilution->solubility_test precip_yes Precipitate Observed: Lower Top Concentration solubility_test->precip_yes Yes precip_no No Precipitate: Proceed with Assay solubility_test->precip_no No

Caption: Optimized Solubilization Workflow.

Q2: What are the best practices for storing this compound stock solutions to prevent degradation?

Answer: Chemical stability is crucial for reproducibility. The recommended storage temperature for the solid compound is 2-8°C.[9] However, long-term storage in solution, especially in hygroscopic solvents like DMSO, presents risks.[8]

Best Practices:

  • Aliquoting: Prepare your high-concentration DMSO stock and immediately aliquot it into small, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO stock.[8]

  • Storage Conditions: Store aliquots frozen at -20°C or -80°C and protected from light.

  • Working Solutions: For daily use, you can keep a working aliquot at 4°C for a short period (1-2 days), but long-term storage of diluted solutions is not recommended.

Section 2: Addressing Inconsistent or Artificial Assay Results

Once you are confident in your compound preparation, the next step is to scrutinize the biological data. Hydrazide-containing compounds can be prone to generating artifacts that may be mistaken for genuine biological activity.

Q3: I'm observing high hit rates or results that suggest non-specific inhibition. How can I determine if this is a compound-driven artifact?

Answer: This is a strong indicator of Pan-Assay Interference Compounds (PAINS), which are chemical structures known to interfere with assay readouts through various mechanisms unrelated to specific binding at a target site.[8] For poorly soluble compounds, the most common mechanism is the formation of aggregates at higher concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition.

The Detergent Counter-Screen:

A definitive test for aggregation-based inhibition is to re-run your dose-response experiment in the presence of a non-ionic detergent.

  • Mechanism: The detergent, at a concentration above its critical micelle concentration (CMC), will disrupt the compound aggregates. If the inhibitory activity is due to aggregation, you will see a significant rightward shift (increase) in the IC50 value or a complete loss of activity. If the compound is a true, specific inhibitor, its potency should be largely unaffected.

  • Protocol: Include 0.01% to 0.1% Triton X-100 or Tween-20 in your assay buffer and repeat the experiment. Compare the IC50 values obtained with and without the detergent.

ConditionExpected Outcome for AggregatorExpected Outcome for Specific Inhibitor
Standard Buffer IC50 = 10 µMIC50 = 10 µM
Buffer + 0.05% Triton X-100 IC50 > 100 µM (or inactive)IC50 ≈ 10-15 µM
Q4: The carbohydrazide moiety in my compound is reactive. Could it be directly interfering with my assay components?

Answer: Yes, this is a distinct possibility. The carbohydrazide functional group (-C(=O)NNH2) contains nucleophilic nitrogens and can be chemically reactive.[4][5] This reactivity can lead to false-positive results through mechanisms such as:

  • Covalent modification of the target protein, especially with reactive cysteine residues.

  • Redox cycling or reaction with assay reagents (e.g., in fluorescence or luminescence-based readouts).

  • Chelation of essential metal cofactors in enzymatic assays.

The DTT Counter-Screen:

To test for interference via reactivity with protein thiols, a counter-screen with a reducing agent like Dithiothreitol (DTT) is highly informative.

  • Mechanism: DTT is a small molecule thiol that will compete with cysteine residues on your target protein for reaction with an electrophilic compound. If your compound's activity is dependent on reacting with the protein's thiols, its potency will be dramatically reduced in the presence of excess DTT.[8]

  • Protocol:

    • Ensure your assay is compatible with DTT (run a control to see if DTT alone affects the signal).

    • If compatible, run the compound dose-response curve in the presence of a high concentration of DTT (e.g., 0.1-1 mM).

    • A significant rightward shift in the IC50 value in the presence of DTT suggests thiol reactivity is a major component of its mechanism.[8]

cluster_0 Troubleshooting Workflow cluster_1 Test for Non-Specific Inhibition cluster_2 Test for Chemical Reactivity start Unexpected Result (e.g., High Activity, Poor Curve Fit) check_sol 1. Confirm Solubility (See Q1 Protocol) start->check_sol check_agg 2. Run Detergent Counter-Screen (e.g., 0.05% Triton X-100) check_sol->check_agg Soluble agg_result IC50 Shift? check_agg->agg_result agg_yes Result is likely an Aggregation Artifact agg_result->agg_yes Yes (Large Shift) check_react 3. Run DTT Counter-Screen (e.g., 0.5 mM DTT) agg_result->check_react No Shift react_result IC50 Shift? check_react->react_result react_yes Result is likely a Reactivity Artifact react_result->react_yes Yes (Large Shift) valid_hit Result is likely a Valid, Specific Hit react_result->valid_hit No Shift

Caption: Decision Tree for Validating Assay Hits.

Section 3: Advanced Mechanistic Validation

Q5: My compound passed the initial counter-screens, but I suspect it might be an irreversible or very slow-offset inhibitor. How can I test this?

Answer: This is an advanced question that points toward understanding the compound's mechanism of action (MOA). Irreversible or slow-offset inhibition can be caused by covalent bond formation or by a very slow dissociation rate (k_off) from the target protein. A "jump-dilution" or dialysis experiment is the gold standard for investigating this.[8]

Experimental Protocol: Jump-Dilution

  • Pre-incubation: Incubate your target protein (e.g., an enzyme) with a high concentration of this compound (e.g., 10-20x its IC50) for a set period (e.g., 30-60 minutes) to allow for binding. Also, prepare a control incubation with vehicle (DMSO) only.

  • Rapid Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into the assay reaction mixture containing the substrate. This dilution dramatically lowers the concentration of unbound compound to well below its IC50, preventing any further significant binding during the activity measurement.

  • Measure Activity: Immediately measure the initial rate of the reaction.

  • Interpretation:

    • Activity Recovers: If the enzyme activity in the compound-treated sample quickly returns to the level of the DMSO control, the inhibitor is reversible and has a fast off-rate.

    • Activity Remains Inhibited: If the enzyme activity remains suppressed even after dilution, it indicates that the compound did not dissociate upon dilution. This is strong evidence for either irreversible (covalent) inhibition or very slow-offset binding.

Section 4: Compound Data Summary

This table summarizes key physicochemical properties for this compound to aid in experimental design.

PropertyValueSource
CAS Number 182919-58-0[10]
Molecular Formula C13H19N3O[9][10]
Molecular Weight ~233.31 g/mol [9][10]
Predicted LogP 2.367[9]
Aqueous Solubility ~1.4 g/L (Slightly Soluble)[6]
Recommended Storage 2-8°C (Solid)[9]

References

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 9, 2024, from [Link]

  • Fakhari, A. R., et al. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagulation & Fibrinolysis, 31(3), 179-185. PubMed. [Link]

  • Tadeja, N., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(11), 3373. MDPI. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Grajeda, C., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 14(11), 1103. PMC - NIH. [Link]

  • This compound | 182919-58-0. (n.d.). Appchem. Retrieved January 9, 2024, from [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2022). Archiv der Pharmazie, 356(2), e2200519. PubMed. [Link]

Sources

Technical Support Center: Navigating the Challenges of Scaling Up 1-Benzylpiperidine-3-carbohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Benzylpiperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the production of this key pharmaceutical intermediate. We will move beyond simple procedural steps to explore the underlying chemistry and provide robust troubleshooting strategies to ensure the successful and efficient scale-up of your process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent and straightforward method is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 1-benzylpiperidine-3-carboxylate, using hydrazine hydrate in a suitable alcoholic solvent like ethanol or methanol. The reaction is generally heated to reflux to drive it to completion.[1][2]

Q2: What are the primary safety concerns when working with hydrazine hydrate, especially during scale-up?

A2: Hydrazine hydrate is a toxic and potentially carcinogenic substance that requires careful handling in a well-ventilated fume hood.[3][4][5][6] Key safety considerations, particularly at larger scales, include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a flame-retardant lab coat.[4]

  • Ventilation: Operations should be conducted in a certified chemical fume hood or a closed system to minimize inhalation exposure.[4]

  • Incompatible Materials: Avoid contact with oxidizing agents, acids, and certain metals, as these can lead to rapid decomposition and potentially explosive reactions.[5][6]

  • Spill Management: Have a spill kit readily available that includes materials for neutralization and absorption.

Q3: My this compound product is an oil and difficult to purify. What can I do?

A3: If your product is oily, direct crystallization may be challenging. A common strategy is to convert the free base into a salt, such as a hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[7]

Troubleshooting Guide: From Low Yields to Impurity Profiles

Issue 1: Low Reaction Yield

A lower-than-expected yield is a frequent challenge during scale-up. The root cause can often be traced back to several factors.

Potential Cause & Troubleshooting Steps:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of the starting ester.

    • Solution:

      • Increase Reaction Time: Continue heating under reflux and monitor until the starting material is no longer detectable.

      • Increase Temperature: If using a lower-boiling solvent like methanol, consider switching to ethanol or another higher-boiling alcohol to increase the reaction temperature, provided the starting materials and product are stable at higher temperatures.

      • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate can help drive the reaction to completion. However, be mindful that a large excess can complicate purification.

  • Side Reactions:

    • Diagnosis: Analyze the crude product by HPLC or LC-MS to identify any significant byproducts.

    • Common Side Reactions & Solutions:

      • Hydrolysis of the Ester: If there is significant water in your hydrazine hydrate or solvent, the starting ester can hydrolyze back to the carboxylic acid.

        • Solution: Use anhydrous solvents and a grade of hydrazine hydrate with low water content.

      • Formation of Diacyl Hydrazine (N,N'-bis(1-benzylpiperidine-3-carbonyl)hydrazine): This can occur if the product carbohydrazide reacts with another molecule of the starting ester.

        • Solution: Control the stoichiometry carefully. Adding the ester slowly to the heated solution of hydrazine hydrate can sometimes minimize this.

  • Product Isolation Issues:

    • Diagnosis: If the reaction appears complete by TLC/HPLC but the isolated yield is low, the issue may be in the workup or purification.

    • Solution:

      • Solubility: this compound has some solubility in alcohols.[8] Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation.

      • Washing: When washing the filtered product, use a cold solvent to minimize product loss.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound check_completion Monitor Reaction by TLC/HPLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete check_completion->complete No Starting Material troubleshoot_incomplete Increase Time/Temp Add slight excess N2H4 incomplete->troubleshoot_incomplete check_byproducts Analyze Crude by LC-MS/HPLC for Byproducts complete->check_byproducts troubleshoot_incomplete->check_completion byproducts_present Byproducts Detected check_byproducts->byproducts_present no_byproducts No Significant Byproducts check_byproducts->no_byproducts troubleshoot_byproducts Optimize Stoichiometry Use Anhydrous Conditions byproducts_present->troubleshoot_byproducts check_isolation Review Workup & Isolation Procedure no_byproducts->check_isolation troubleshoot_byproducts->check_completion isolation_issue Product Loss During Isolation check_isolation->isolation_issue optimize_isolation Optimize Cooling Time Use Cold Wash Solvents isolation_issue->optimize_isolation end Optimized Yield optimize_isolation->end Reaction_Mechanism reagents Ethyl 1-benzylpiperidine-3-carboxylate + Hydrazine Hydrate tetrahedral_intermediate Tetrahedral Intermediate O- C OEt NH2NH2+ reagents->tetrahedral_intermediate Nucleophilic Attack product_formation Proton Transfer & Elimination of EtOH tetrahedral_intermediate->product_formation product This compound + Ethanol product_formation->product

Caption: Simplified reaction mechanism for hydrazinolysis.

The reaction is typically reversible, and the removal of the alcohol byproduct or the use of excess hydrazine can shift the equilibrium towards the product. At a larger scale, efficient mixing becomes critical to ensure uniform temperature and concentration, preventing localized "hot spots" that could lead to increased side product formation. The reaction is also exothermic, and careful control of the addition rate of reagents and efficient heat removal are paramount to avoid a runaway reaction. [9]

References

  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 2). Considering Continuous Filtration and Drying. Retrieved from [Link]

  • ACS Publications. (2013, March 17). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. RSC Publishing. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • Environmental Health & Safety, The University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • AIChE. (n.d.). (479b) Separation and Purification of Active Pharmaceutical Ingredients via continuous Membrane Filtration. AIChE Proceedings. Retrieved from [Link]

  • Sciencemadness.org. (2002, September 7). Reaction of esters with hydrazine? Retrieved from [Link]

  • Boyd Biomedical. (2019, August 29). 6 Filtration Challenges in Downstream Biopharmaceutical Production. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Safety: Carbohydrazide as a Reliable Oxygen Scavenger. Retrieved from [Link]

  • Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

  • Lanxess. (n.d.). Hydrazine Hydrate. Retrieved from [Link]

  • Enabling Technologies Consortium. (2017, March 6). Pharmaceutical Drying. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Environmental and Safety Advantages of Carbohydrazide in Industrial Chemical Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]

  • PubMed Central. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from [Link]

  • Walsh Medical Media. (2023, May 5). Exothermic Reactions: It's Energy Release and Applications. Retrieved from [Link]

Sources

Technical Support Center: Refining Analytical Techniques for Assessing the Purity of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 1-Benzylpiperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common analytical techniques used to determine the purity of this compound. Our goal is to equip you with the expertise to navigate potential experimental challenges and ensure the integrity of your results.

Introduction

This compound is a piperidine derivative with potential applications in medicinal chemistry and drug discovery.[1][2] The purity of this compound is critical for its intended use, as impurities can affect its biological activity, safety, and stability. This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) for robust purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

HPLC Troubleshooting Guide
Issue Potential Causes Solutions & Explanations
Peak Tailing - Secondary Interactions: The basic nitrogen of the piperidine ring can interact with residual silanols on the silica-based column, leading to tailing. - Column Overload: Injecting too much sample can saturate the stationary phase. - Inappropriate Mobile Phase pH: If the pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms.- Mobile Phase Modification: Add a competing base like triethylamine (TEA) to the mobile phase to mask the silanol groups. Alternatively, use a base-deactivated column. - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[3][4] - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.
Peak Splitting or Doubling - Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[4] - Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band. - Co-elution of Isomers: The presence of unresolved isomers can appear as a split peak.- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure proper peak shape.[5] - Column Maintenance: Reverse flush the column to remove contaminants. If a void is suspected, the column may need to be replaced.[5] - Method Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the resolution of potential isomers.
Irreproducible Retention Times - Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs.[6] - Mobile Phase Composition Changes: Evaporation of volatile solvents or improper mixing can alter the mobile phase strength.[6][7] - Temperature Fluctuations: Changes in ambient temperature can affect retention times.[6]- Increase Equilibration Time: Allow at least 10-15 column volumes of mobile phase to pass through the column before the next injection.[5] - Prepare Fresh Mobile Phase Daily: Keep mobile phase reservoirs covered to minimize evaporation.[6] - Use a Column Oven: Maintain a constant column temperature for consistent chromatography.[5][6]
Ghost Peaks - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.[7] - Sample Degradation: The analyte may be unstable in the sample solvent.- System Cleaning: Flush the entire HPLC system with a strong solvent. Use high-purity, HPLC-grade solvents.[3] - Investigate Sample Stability: Prepare fresh samples and analyze them immediately. If degradation is suspected, consider using a different sample solvent or storing samples at a lower temperature.
HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Reporting Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (e.g., ACN/Water with TFA) Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis (Peak Integration) Data_Acquisition->Chromatogram_Analysis Purity_Calculation Purity Calculation (% Area) Chromatogram_Analysis->Purity_Calculation Report Report Generation Purity_Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

FAQs for HPLC Analysis

Q1: What is a good starting HPLC method for this compound?

A1: A good starting point is a reversed-phase method using a C18 column. A gradient elution with acetonitrile and water (both containing 0.1% trifluoroacetic acid to improve peak shape) is often effective. For example, a gradient from 10% to 90% acetonitrile over 20 minutes can provide good separation for many piperidine derivatives.[8]

Q2: How do I validate my HPLC method for purity determination?

A2: Method validation should be performed according to ICH guidelines and includes assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable impurities. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

GC-MS Troubleshooting Guide
Issue Potential Causes Solutions & Explanations
No Peaks or Poor Signal - Improper Derivatization: Incomplete or failed derivatization reaction. - Analyte Degradation in Inlet: The compound may be thermally labile. - Column Activity: Active sites in the column can adsorb the analyte.- Optimize Derivatization: Ensure anhydrous conditions and optimize the reaction time and temperature. - Lower Inlet Temperature: Use a lower injection port temperature to minimize degradation. - Use an Inert Column: Employ a highly inert column to reduce active sites.[14]
Peak Tailing - Active Sites: Similar to HPLC, active sites in the GC system (liner, column) can cause tailing.[14] - Column Contamination: Buildup of non-volatile residues at the head of the column.- Use Deactivated Liners: Employ silanized or deactivated injection port liners.[14] - Column Maintenance: Trim the first few centimeters of the column to remove contaminants.
Irreproducible Results - Inconsistent Injection Volume: Manual injections can lead to variability. - Leaks in the System: Leaks in the gas lines or fittings can cause pressure fluctuations.[15][16]- Use an Autosampler: An autosampler provides consistent injection volumes and improves reproducibility. - Perform a Leak Check: Regularly check for leaks using an electronic leak detector.[16]
Mass Spectrum Issues (e.g., poor fragmentation) - Ion Source Contamination: A dirty ion source can lead to poor sensitivity and spectral distortion.[17] - Incorrect Ionization Energy: Suboptimal electron energy for fragmentation.- Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source.[17] - Standardize Ionization Energy: Typically, 70 eV is used for generating reproducible mass spectra.
GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Reporting Sample_Prep Sample Preparation (Derivatization if needed) GC_MS_System GC-MS System (Injector, GC Column, MS Detector) Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) GC_MS_System->Data_Acquisition Data_Analysis Data Analysis (Peak Identification via MS Library) Data_Acquisition->Data_Analysis Purity_Quantification Purity Quantification Data_Analysis->Purity_Quantification Report Report Generation Purity_Quantification->Report

Caption: A generalized workflow for GC-MS purity analysis.

FAQs for GC-MS Analysis

Q1: Do I need to derivatize this compound for GC-MS analysis?

A1: Due to the presence of the polar carbohydrazide group, derivatization (e.g., silylation) is often recommended to increase volatility and thermal stability, leading to better peak shape and reproducibility.[18]

Q2: How can I confirm the identity of impurities found by GC-MS?

A2: The mass spectrum of each impurity can be compared to a commercial or in-house spectral library for tentative identification. The fragmentation pattern of piperidine derivatives often involves cleavage of the piperidine ring and reactions of its substituents.[18] For definitive identification, comparison with a synthesized authentic standard is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons.

NMR Troubleshooting Guide
Issue Potential Causes Solutions & Explanations
Broad Peaks - Presence of Paramagnetic Impurities: Trace metals can cause peak broadening. - Sample Aggregation: High sample concentration can lead to aggregation. - Chemical Exchange: Protons on the hydrazide group may be undergoing chemical exchange.- Use a Chelating Agent: Add a small amount of EDTA to chelate paramagnetic metals. - Lower Sample Concentration: Dilute the sample to reduce aggregation effects. - Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen exchangeable proton signals.[19]
Poor Signal-to-Noise Ratio - Low Sample Concentration: Insufficient amount of sample. - Incorrect Pulse Width: The 90° pulse may not be calibrated correctly.- Increase Sample Concentration or Number of Scans: Use a more concentrated sample or increase the number of scans to improve the signal-to-noise ratio. - Calibrate Pulse Width: Regularly calibrate the 90° pulse width for your specific probe and sample.
Inaccurate Integration for Purity - Overlapping Peaks: Signals from the compound and impurities may overlap. - Baseline Distortion: A non-flat baseline can lead to integration errors. - Inadequate Relaxation Delay: Insufficient time for all protons to fully relax between scans.- Use a Higher Field Magnet: A higher field strength instrument can improve signal dispersion. - Apply Baseline Correction: Use the spectrometer software to correct the baseline before integration. - Increase Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 of the protons being quantified.
FAQs for NMR Analysis

Q1: Can I use ¹H NMR to determine the absolute purity of my sample?

A1: Yes, quantitative ¹H NMR (qNMR) can be used to determine absolute purity by comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and concentration.

Q2: What are some common impurities I might see in the ¹H NMR spectrum?

A2: Common impurities could include residual solvents from the synthesis (e.g., ethanol, ethyl acetate), starting materials, or by-products from the reaction. The benzyl and piperidine regions of the spectrum should be carefully examined for unexpected signals.

Elemental Analysis (EA)

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (and sometimes other elements) in a sample.[20][21] This data is used to confirm the empirical formula and can be a good indicator of overall purity.

EA Troubleshooting Guide
Issue Potential Causes Solutions & Explanations
Results Deviate from Calculated Values by >0.4% - Presence of Impurities: The most common reason for deviation. - Incomplete Combustion: The sample may not have burned completely. - Hygroscopic Sample: The sample may have absorbed moisture from the atmosphere.- Purify the Sample: Recrystallize or chromatographically purify the sample. - Optimize Combustion Parameters: Ensure the combustion temperature and oxygen supply are adequate for the sample type.[20] - Dry the Sample Thoroughly: Dry the sample under vacuum before analysis.
Inconsistent Results Between Runs - Sample Inhomogeneity: The sample may not be well-mixed. - Instrument Instability: Fluctuations in the instrument's performance.- Homogenize the Sample: Thoroughly grind and mix the sample before weighing. - Run a Standard: Analyze a known standard to check for instrument performance and calibration.
FAQs for Elemental Analysis

Q1: What is the acceptable deviation for elemental analysis results?

A1: For a pure compound, the experimentally determined elemental composition should be within ±0.4% of the calculated theoretical values.[22][23]

Q2: My elemental analysis is off, but my NMR and HPLC look clean. What could be the issue?

A2: This could indicate the presence of an inorganic impurity that is not detected by NMR or HPLC, or it could be due to the presence of residual, non-proton-containing solvents. It is also possible that the compound has formed a hydrate, which would alter the elemental composition.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. By combining the strengths of HPLC, GC-MS, NMR, and Elemental Analysis, and by systematically troubleshooting any issues that arise, researchers can be confident in the quality and integrity of their compound. This guide serves as a foundational resource to aid in that endeavor.

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Wikipedia. (n.d.). Elemental analysis.
  • Drawell. (n.d.).
  • Benchchem. (2025).
  • Chromatography Online. (2014, August 22).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Technology Networks. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
  • ACS Central Science. (2022, June 23).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • LC-GC. (n.d.). HPLC Troubleshooting Guide.
  • PharmaCompass. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PubMed Central. (2022, June 23).
  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • VELP. (n.d.).
  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS.
  • Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.).
  • International Journal of Research and Review. (2025, August 8).
  • Separation Science. (n.d.). Get your GC-MS troubleshooting guide now!
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • PubChem. (n.d.). 1-Benzylpiperidine.
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • J. Braz. Chem. Soc. (2025, August 6). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
  • HMDB. (n.d.).
  • CymitQuimica. (n.d.). CAS 182919-58-0: this compound.
  • PubMed Central. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum.
  • UNODC. (n.d.).
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • LookChem. (n.d.). This compound.
  • PubMed Central. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • ResearchGate. (n.d.).
  • Chemsrc. (2025, September 16). This compound | CAS#:182919-58-0.
  • Apollo Scientific. (n.d.). 182919-58-0 Cas No. | this compound.

Sources

Validation & Comparative

A Researcher's Guide to the Identification and Validation of the Biological Target for 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the critical process of identifying and validating the biological target of a novel chemical entity, using 1-Benzylpiperidine-3-carbohydrazide as a case study. As the mechanism of action for this compound is not established in publicly available literature, this document outlines a multi-pronged, systematic approach to move from a compound with an interesting phenotype to a fully validated drug target.

Phase 1: Target Identification – Generating a Testable Hypothesis

The initial challenge with a novel compound like this compound is to generate a high-quality, testable hypothesis about its molecular target. We will employ a parallel strategy, combining computational predictions with unbiased experimental screening to cast a wide net.

In Silico and Computational Approaches: Charting the Probable Landscape

Before committing to resource-intensive wet-lab experiments, we leverage the power of computational chemistry to predict potential targets based on the structure of this compound. This is a rapid and cost-effective first step.

One of the most powerful techniques is reverse docking . Unlike traditional docking where a known ligand is docked into a known protein, reverse docking screens a library of protein structures against our compound of interest.

Recommended Tool: SwissTargetPrediction is a robust, web-based tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity to known ligands.

Experimental Workflow: Computational Target Prediction

cluster_input Input cluster_process Prediction Engine cluster_output Output Input 1. Input Compound Structure (SMILES for this compound) Tool 2. SwissTargetPrediction Server Input->Tool Submit Structure Db 3. Compare against database of known ligands (ChEMBL) Tool->Db Query Output 4. Generate Ranked List of Potential Targets (Based on 2D/3D similarity) Db->Output Generate Predictions

Caption: Computational workflow for in silico target prediction.

This process will yield a list of potential protein targets, ranked by probability. This list is not proof, but a crucial roadmap for our subsequent validation experiments.

Affinity-Based Proteomics: An Unbiased Experimental Approach

To complement our in silico predictions, we will perform an unbiased screen to physically isolate the binding partners of this compound from a complex biological sample, such as a cell lysate. The gold-standard technique for this is affinity chromatography coupled with mass spectrometry (MS) .

The core principle involves immobilizing our compound onto a solid support (e.g., sepharose beads), incubating it with a protein lysate, and then identifying the proteins that specifically bind to the compound.

Protocol: Affinity Chromatography for Target Pull-Down

  • Immobilization: Synthesize an analogue of this compound with a linker arm suitable for conjugation to NHS-activated Sepharose beads. Crucially, a control column with the linker and bead matrix alone must be prepared.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if the compound shows anti-proliferative effects).

  • Incubation: Incubate the lysate with both the compound-conjugated beads and the control beads in parallel.

  • Washing: Perform a series of stringent washes with buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, often by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise unique bands present only in the compound lane, and identify them using LC-MS/MS. Proteins identified with high confidence and low background binding on the control column are considered high-priority candidates.

Phase 2: Target Validation – From Candidate to Confirmed Target

With a list of candidate proteins from both computational and experimental approaches, we now shift our focus to rigorous validation. The goal is to prove direct, specific, and functional engagement between this compound and its putative target.

Biophysical Assays: Quantifying Direct Target Engagement

First, we must confirm that the compound physically binds to the candidate protein and determine the binding affinity. Two excellent, albeit distinct, methods for this are Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA).

Comparison of Direct Engagement Assays

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Principle Measures changes in refractive index upon binding to an immobilized protein.Measures ligand-induced thermal stabilization of a protein in cells or lysate.
Environment In vitro (requires purified protein)In situ (works in live cells or lysate)
Key Output Binding Affinity (KD), Kinetics (ka, kd)Target Engagement (at specific temp/conc.), Apparent IC50
Throughput Medium to HighMedium
Main Advantage Provides detailed kinetic information.Confirms target binding in a physiological context.
Main Limitation Requires purified, active protein.Does not directly provide binding affinity (KD).

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique because it measures target engagement within the complex milieu of the cell, providing more physiologically relevant data than a purely in vitro assay.

Experimental Workflow: CETSA

cluster_prep 1. Cell Treatment cluster_heat 2. Heat Shock cluster_analysis 3. Analysis cluster_result 4. Result Interpretation Cells Intact Cells Treat Treat with Vehicle OR This compound Cells->Treat Heat Heat aliquots to a temperature gradient (e.g., 40°C to 70°C) Treat->Heat Lyse Lyse cells & separate soluble/aggregated fractions (Centrifugation) Heat->Lyse WB Analyze soluble fraction by Western Blot for Putative Target Protein Lyse->WB Result Increased thermal stability (more soluble protein at higher temps) in drug-treated samples = Target Engagement WB->Result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Treatment: Treat cultured cells with either a vehicle control or a saturating concentration of this compound.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures for 3 minutes.

  • Lysis & Separation: Lyse the cells and use centrifugation to separate the soluble protein fraction (un-denatured) from the aggregated (denatured) protein pellet.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting.

  • Interpretation: A successful result will show a shift in the melting curve to the right for the drug-treated sample, indicating that the binding of this compound stabilized the target protein against heat-induced denaturation.

Cellular Assays: Confirming Functional Consequence

Demonstrating that the compound binds its target is essential, but not sufficient. We must also prove that this binding event leads to a functional cellular outcome. This is achieved by phenocopying the effect of the drug by directly manipulating the target protein.

Target Knockdown using RNA interference (siRNA):

The most direct way to validate the functional role of a target is to remove it from the cell and see if the cellular phenotype observed with this compound is replicated.

Protocol: siRNA-Mediated Target Validation

  • Transfection: Transfect the relevant cell line with at least two different, validated siRNAs targeting the candidate protein. A non-targeting (scrambled) siRNA must be used as a negative control.

  • Verification of Knockdown: After 48-72 hours, harvest a portion of the cells and confirm successful knockdown of the target protein via Western blot or qRT-PCR.

  • Phenotypic Assay: In parallel, run the same functional assay used to initially identify the activity of this compound (e.g., cell viability, reporter assay, etc.) on the knockdown cells.

  • Interpretation: If the phenotype observed in the target knockdown cells mimics the phenotype of the cells treated with the compound, it provides strong evidence that the compound's activity is mediated through this target.

Hypothetical Signaling Pathway Modulation

Let's assume our target is a kinase, "Kinase X". We would expect this compound to inhibit its activity, preventing the phosphorylation of a downstream substrate, "Substrate Y".

cluster_pathway Hypothetical Kinase X Pathway KinaseX Kinase X (Target Protein) SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y (Phosphorylated) Response Cellular Response (e.g., Proliferation) pSubstrateY->Response Leads to Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway for target validation.

This hypothesis can be tested directly by treating cells with the compound and measuring the phosphorylation status of Substrate Y via Western blot using a phospho-specific antibody. A decrease in p-Substrate Y levels upon treatment would be compelling functional evidence.

Summary and Data Synthesis

By following this multi-phase approach, we generate orthogonal datasets that, when combined, build a powerful and defensible case for the biological target of this compound. The final step is to synthesize this information.

Hypothetical Data Comparison for a Validated Target (Protein Kinase X)

Validation MethodMetricThis compoundKnown Kinase X Inhibitor (Control)Interpretation
SPR Binding Affinity (KD)150 nM50 nMDirect, high-affinity binding to purified protein.
CETSA Thermal Shift (ΔTm)+ 4.2 °C+ 5.1 °CConfirms robust target engagement in intact cells.
Kinase Assay Enzymatic IC50200 nM75 nMDirect inhibition of target's enzymatic activity.
Cell Viability Cellular EC50500 nM250 nMFunctional consequence in a cellular context.
siRNA Knockdown % Viability Reduction65%N/APhenocopies the effect of the compound.

This integrated approach, moving from broad, unbiased screening to focused, hypothesis-driven validation, provides the highest level of confidence in target identification. It ensures that subsequent drug development efforts are built on a solid, scientifically rigorous foundation.

References

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • CETSA Review and Protocols: Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

A Comparative Guide to the Biological Activity of 1-Benzylpiperidine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore a multitude of chemical scaffolds, among which piperidine derivatives hold a significant position due to their prevalence in natural products and synthetic drugs. The 1-benzylpiperidine-3-carbohydrazide scaffold, in particular, offers a versatile platform for drug design. The inherent lipophilicity of the benzyl group can enhance membrane permeability, while the carbohydrazide moiety serves as a crucial pharmacophore and a synthetic handle for creating diverse libraries of compounds, such as hydrazones. This guide provides an in-depth comparison of the biological activities exhibited by derivatives of this scaffold, supported by experimental data and protocols to aid researchers in drug development.

General Synthesis Pathway

The synthesis of this compound derivatives typically begins with the formation of the core hydrazide, which is then condensed with various substituted aldehydes to yield the final hydrazone derivatives. This straightforward approach allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

The general workflow involves a two-step process:

  • Hydrazide Formation: Ethyl 1-benzylpiperidine-3-carboxylate is reacted with hydrazine hydrate, often under reflux conditions in a solvent like ethanol, to produce the this compound intermediate.

  • Hydrazone Synthesis: The intermediate hydrazide is then reacted with a range of substituted aromatic or heterocyclic aldehydes in an acidic medium (e.g., glacial acetic acid in ethanol) to yield the target N'-substituted-1-benzylpiperidine-3-carbohydrazide derivatives.

G cluster_synthesis General Synthesis Workflow start Ethyl 1-benzylpiperidine-3-carboxylate + Hydrazine Hydrate step1 Reflux in Ethanol start->step1 intermediate This compound step1->intermediate step2 Condensation Reaction intermediate->step2 reagents Substituted Aldehyd + Glacial Acetic Acid reagents->step2 product Target Hydrazone Derivatives step2->product

Caption: General synthesis scheme for this compound derivatives.

Comparative Analysis of Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of biological activities. This section compares their performance in key therapeutic areas.

Antithrombotic and Antiplatelet Activity

A significant area of investigation for this class of compounds is in the prevention and treatment of thrombosis. Certain 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives have demonstrated notable antiplatelet and anticoagulant effects.[1][2]

Experimental Findings: A study involving a series of these derivatives evaluated their ability to inhibit platelet aggregation induced by arachidonic acid (AA), adenosine diphosphate (ADP), and collagen.[2] The results indicated that the compounds were most effective against the ADP-induced pathway.[1][2]

Data Summary: Antiplatelet Aggregation

Compound IDSubstituent on Benzylidene Ring% Inhibition (ADP-induced, 0.5 mmol/L)
1f 4-HydroxyPotent Activity Reported
2f 4-Methoxy87%
5f 4-ChloroPotent Activity Reported
6f 2,4-DichloroPotent Activity Reported
7f 4-NitroPotent Activity Reported

Note: Detailed percentage inhibition for all compounds was not consistently provided in the source material, but compounds 1f, 5f, 6f, and 7f were highlighted as potent anticoagulants.[1][2]

Causality and SAR Insights: The high activity of compound 2f , with its electron-donating methoxy group at the para position, suggests that electronic properties of the benzylidene ring play a crucial role in the interaction with platelet receptors.[1][2] The potent anticoagulant activity of halogen- and nitro-substituted derivatives (5f, 6f, 7f ) indicates that electron-withdrawing groups also contribute significantly to the overall activity profile, likely through different binding interactions.[1][2] These compounds were also found to prolong prothrombin time (PT) and partial thromboplastin time (PTT), confirming their interference in the coagulation cascade.[2]

G cluster_assay Antiplatelet Aggregation Assay Workflow plasma Prepare Platelet-Rich Human Plasma control Control Sample (Plasma + Inducer) plasma->control test Test Sample (Plasma + Compound + Inducer) plasma->test inducer Inducer Solution (ADP, AA, or Collagen) inducer->control inducer->test instrument APACT 4004 Aggregometer control->instrument test->instrument measure Measure Light Transmittance (Aggregation %) instrument->measure compare Compare Test vs. Control to Calculate % Inhibition measure->compare

Caption: Workflow for evaluating in vitro antiplatelet aggregation activity.

Anticonvulsant Activity

While direct studies on this compound derivatives are limited, research on structurally related pyridine-3-carbohydrazide hydrazones provides valuable predictive insights into their potential as anticonvulsant agents.[3][4] The core carbohydrazide-hydrazone linkage is a known pharmacophore for anticonvulsant activity.

Experimental Findings from Analogous Compounds: A series of N'-benzylidene-pyridine-3-carbohydrazides were evaluated in standard rodent models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][4]

Data Summary: Anticonvulsant Activity (Pyridine-3-carbohydrazide Analogs)

Compound IDSubstituent on Benzylidene RingMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6Hz ED₅₀ (mg/kg)
RNH4 4-Fluoro113.4> 30075.4
RNH12 4-Trifluoromethoxy29.354.214.77

Causality and SAR Insights: The data strongly suggest that halogen substitution on the phenyl ring is critical for activity.[3][4] Specifically, compound RNH12 , featuring a trifluoromethoxy group, was the most potent analog across all models, indicating that lipophilic and electron-withdrawing substituents at the para position significantly enhance anticonvulsant efficacy.[3][4] The superior protection in the 6Hz psychomotor seizure model by RNH12 suggests a potential mechanism for treating drug-resistant partial seizures.

Antimicrobial Activity

The broad biological profile of piperidine derivatives extends to antimicrobial effects. Studies on N-benzyl piperidin-4-one derivatives, which share the core N-benzylpiperidine structure, have shown potent activity against pathogenic bacteria and fungi.[5][6]

Experimental Findings from Structurally Related Compounds: Condensation products of N-benzyl piperidin-4-one with reagents like thiosemicarbazide were synthesized and screened for in vitro antimicrobial activity. The results revealed that these derivatives were particularly effective against the Gram-negative bacterium Escherichia coli and the fungus Aspergillus niger.[5][6]

SAR Insights and Therapeutic Potential: The presence of the N-benzylpiperidine moiety appears to be a key contributor to the antimicrobial action. The derivatization at the carbonyl group (position 4 in these analogs, and position 3 via a carbohydrazide in our topic scaffold) allows for modulation of this activity. This suggests that this compound derivatives, especially their thiosemicarbazone analogs, represent a promising avenue for the development of new antimicrobial agents.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the methodologies behind the presented data are crucial.

Protocol 1: In Vitro Antiplatelet Aggregation Assay[2]
  • Blood Collection: Draw venous blood from healthy human volunteers into tubes containing 3.2% sodium citrate.

  • Plasma Preparation: Centrifuge the blood at 200 × g for 15 minutes to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at 1000 × g for 10 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 × 10⁸ platelets/mL using PPP.

  • Assay Procedure:

    • Pipette 450 µL of PRP into a cuvette and incubate at 37°C for 5 minutes in an APACT 4004 aggregometer.

    • Add 50 µL of the test compound solution (dissolved in a suitable solvent like DMSO) or solvent control.

    • After 1 minute of incubation, add 10 µL of an aggregating agent (e.g., ADP, collagen, or arachidonic acid).

    • Record the aggregation, measured as the change in light transmittance, for 5 minutes. PPP is used as the 100% aggregation reference.

  • Data Analysis: Calculate the percentage inhibition of platelet aggregation for each compound relative to the solvent control.

Protocol 2: Anticonvulsant Screening (MES and scPTZ)[3][4]
  • Animal Model: Use adult male Swiss mice (20-25 g).

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. Control animals receive the vehicle.

  • Maximal Electroshock (MES) Test:

    • 30 minutes post-administration, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the hind limb tonic extension phase. Abolition of this phase indicates protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes post-administration, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for 30 minutes. The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

  • Data Analysis: Determine the median effective dose (ED₅₀) for each compound using probit analysis based on the percentage of animals protected at different doses.

Conclusion and Future Directions

The this compound scaffold is a promising foundation for the development of multifunctional therapeutic agents. The existing data clearly demonstrates potent antithrombotic activity among its N'-benzylidene derivatives, with specific substitutions on the benzylidene ring significantly influencing efficacy.[1][2] Furthermore, strong evidence from structurally related compounds suggests a high potential for discovering effective anticonvulsant and antimicrobial agents within this chemical class.[3][4][6]

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a broader library of derivatives to precisely map the structural requirements for each biological activity.

  • Mechanism of Action: Elucidating the specific molecular targets and pathways through which these compounds exert their effects (e.g., specific platelet receptors, ion channels, or microbial enzymes).

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the synthetic accessibility and diverse biological profile of this scaffold, researchers can pave the way for novel treatments for a range of challenging diseases.

References

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. ResearchGate. [Link]

  • Sinha, R., et al. (2013). In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures. Central Nervous System Agents in Medicinal Chemistry, 13(2), 132-140. [Link]

  • In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures. PubMed. [Link]

  • Synthesis and antimicrobial studies of some new N- benzyl piperidin-4-one derivatives. iMedPub. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Pelagia Research Library. [Link]

  • Anticonvulsant Activity and 5-HT1A/5-HT7 Receptors Affinity of Piperazine Derivatives of 3,3-Diphenyl- and 3,3-Dimethyl-succinimides. MDPI. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. PubMed. [Link]

  • Synthesis and anticonvulsant activity of some piperazine derivatives. PubMed. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health (NIH). [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Institutes of Health (NIH). [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Potential Antiinflammatory Compounds. 1. Antiinflammatory Phenylpiperidine Derivatives. PubMed. [Link]

  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. [Link]

  • This compound. LookChem. [Link]

  • Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. ResearchGate. [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. [Link]

  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. [Link]

Sources

A Technical Guide to 1-Benzylpiperidine-3-carbohydrazide and its standing amongst other Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the carbohydrazide moiety stands out as a versatile pharmacophore, integral to a wide spectrum of biologically active agents.[1] Its derivatives have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and antithrombotic agents.[1][2] This guide provides an in-depth comparison of 1-Benzylpiperidine-3-carbohydrazide with other notable carbohydrazide compounds, supported by experimental data and detailed methodologies to aid researchers in their quest for novel therapeutics.

Introduction to the Carbohydrazide Scaffold

The core structure of a carbohydrazide, featuring a hydrazine group attached to a carbonyl, imparts unique chemical properties that allow for diverse molecular interactions. This functional group is a key building block in the synthesis of various heterocyclic compounds and serves as a potent hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] The versatility of the carbohydrazide scaffold allows for structural modifications that can fine-tune the pharmacological profile of the resulting compounds, leading to a broad range of therapeutic applications.

Synthesis and Physicochemical Properties

The synthesis of carbohydrazide derivatives is often a straightforward process, typically involving the reaction of a corresponding ester with hydrazine hydrate. This accessibility makes them attractive candidates for medicinal chemistry campaigns.

Synthesis of this compound

This compound serves as a key intermediate in the synthesis of more complex derivatives. Its preparation is typically achieved through the reaction of an appropriate ester with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of ethyl 1-benzylpiperidine-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

G cluster_synthesis Synthesis of this compound ester Ethyl 1-benzylpiperidine-3-carboxylate reflux Reflux in Ethanol ester->reflux hydrazine Hydrazine Hydrate hydrazine->reflux product This compound reflux->product

Caption: General synthesis route for this compound.

Comparative Biological Evaluation

The true measure of a compound's potential lies in its biological activity. Here, we compare the performance of this compound derivatives with other classes of carbohydrazides in key therapeutic areas.

Antithrombotic Activity: A Head-to-Head Comparison

Thrombotic diseases are a leading cause of morbidity and mortality worldwide, making the development of novel antithrombotic agents a critical area of research. Both piperidine-based and pyrazolopyridine-based carbohydrazides have shown promise in this arena.

A study on a series of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives revealed their potential as antiplatelet and anticoagulant agents.[3] These compounds were evaluated for their ability to inhibit platelet aggregation induced by various agonists and to prolong clotting times.

In a separate study, a series of N'-substituted phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives were also synthesized and evaluated for their antiplatelet activity.[4]

Table 1: Comparative Antithrombotic Activity of Carbohydrazide Derivatives

Compound ClassRepresentative CompoundAssayAgonistActivityReference
Piperidine Carbohydrazide 1-benzyl-N'-(4-chlorobenzylidene)piperidine-3-carbohydrazideAntiplatelet AggregationADP87% inhibition at 0.5 mmol/L[3]
Piperidine Carbohydrazide 1-benzyl-N'-(4-nitrobenzylidene)piperidine-3-carbohydrazideAnticoagulant (PT)-25.3 seconds (Control: 12.5s)[3]
Pyrazolopyridine Carbohydrazide N'-(4-chlorobenzylidene)-1H-pyrazolo[3,4-b]pyridine-carbohydrazideAntiplatelet AggregationCollagenIC50 = 61 µM[4]
Pyrazolopyridine Carbohydrazide N'-(4-methoxybenzylidene)-1H-pyrazolo[3,4-b]pyridine-carbohydrazideAntiplatelet AggregationArachidonic AcidIC50 = 68 µM[4]

Experimental Protocol: Platelet Aggregation Assay [5][6]

  • Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood in tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which is used as a reference.

  • Assay Procedure: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL. Place a cuvette with PRP in an aggregometer and incubate at 37°C for 5 minutes.

  • Compound Incubation: Add the test compound at various concentrations to the PRP and incubate for a further 3 minutes.

  • Aggregation Induction: Add a platelet aggregation-inducing agent (e.g., ADP, collagen, or arachidonic acid) to the cuvette to initiate aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).

G cluster_workflow Platelet Aggregation Assay Workflow blood Whole Blood Collection prp PRP Preparation (Low-Speed Centrifugation) blood->prp ppp PPP Preparation (High-Speed Centrifugation) prp->ppp incubation Incubation with Test Compound prp->incubation agonist Addition of Agonist incubation->agonist aggregation Platelet Aggregation Measurement agonist->aggregation

Caption: Workflow for the in vitro platelet aggregation assay.

Antimicrobial and Antitumor Activities: Expanding the Therapeutic Horizon

The carbohydrazide scaffold is also a promising platform for the development of antimicrobial and antitumor agents. While direct comparative studies are limited, individual reports highlight the potential of different carbohydrazide families.

Benzimidazole carbohydrazide derivatives have been synthesized and shown to possess potential antimicrobial activities.[7] Similarly, pyrazine-2-carbohydrazide derivatives have been investigated for their antimycobacterial properties.[8]

In the realm of oncology, certain piperidine derivatives have been explored for their antitumor activity.[6] The cytotoxic effects of these compounds are often evaluated using the MTT assay.

Table 2: Reported Antimicrobial and Antitumor Activities of Carbohydrazide Derivatives

Compound ClassRepresentative CompoundBiological ActivityAssayResultReference
Benzimidazole Carbohydrazide 5-(2-methyl-1H-benzo[d]imidazol-1-yl)-1,3,4-oxadiazole-2-thiolAntibacterialAgar diffusionHighly active against Bacillus cereus[7]
Pyrazine Carbohydrazide (E)-N'-(2-hydroxybenzylidene)pyrazine-2-carbohydrazideAntimycobacterialMICMIC = 15.625 µg/mL against M. tuberculosis H37Ra[5]
Piperidine Phospholipid A piperidine phospholipid derivativeAntitumorIn vitro cytotoxicityStrong macrophage-induced cytotoxicity[6]

Experimental Protocol: MTT Assay for Cytotoxicity [9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G cluster_mtt MTT Assay Workflow seeding Cell Seeding treatment Compound Treatment seeding->treatment mtt_add MTT Addition treatment->mtt_add solubilization Formazan Solubilization mtt_add->solubilization absorbance Absorbance Measurement solubilization->absorbance

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The carbohydrazide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This compound and its derivatives have demonstrated significant potential, particularly as antithrombotic agents. Comparative analysis with other carbohydrazide families, such as pyrazolopyridines and benzimidazoles, reveals a broad and diverse range of biological activities.

While direct, side-by-side experimental comparisons are not always available in the literature, the compiled data underscores the importance of the specific heterocyclic core attached to the carbohydrazide moiety in determining the ultimate pharmacological profile. Future research should focus on such direct comparative studies to establish a clearer structure-activity relationship and guide the rational design of next-generation carbohydrazide-based drugs with enhanced potency and selectivity.

References

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagulation & Fibrinolysis. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating. Semantic Scholar. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. ResearchGate. [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. National Institutes of Health. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Determination of Antibody Activity by Platelet Aggregation. ResearchGate. [Link]

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. National Institutes of Health. [Link]

  • Antiplatelet activity, molecular docking and QSAR study of novel N′-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b] pyridine-4-carbohydrazides. Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Antiplatelet activity, molecular docking and QSAR study of novel N′-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b] pyridine-4-carbohydrazides. ResearchGate. [Link]

  • Synthesis protocol of benzimidazole derivative 5. ResearchGate. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Synthesis of new pyridine carbohydrazide derivatives. ResearchGate. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Synthesis and mechanistic evaluation of novel N'-benzylidene-carbohydrazide-1H-pyrazolo[3,4-b]pyridine derivatives as non-anionic antiplatelet agents. PubMed. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. National Institutes of Health. [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. [Link]

  • Platelet functional testing via high-throughput microtiter plate-based assays. National Institutes of Health. [Link]

    • Organic Syntheses. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Institutes of Health. [Link]

Sources

A Comparative Analysis of Synthesis Routes for 1-Benzylpiperidine-3-carbohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of different synthetic methodologies for obtaining 1-benzylpiperidine-3-carbohydrazide, a valuable building block in medicinal chemistry and drug development. We will delve into two primary, field-proven synthesis routes, evaluating them on criteria such as efficiency, scalability, safety, and starting material accessibility. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a piperidine core, a benzyl protecting group, and a reactive carbohydrazide moiety, makes it a versatile scaffold for creating diverse chemical libraries. The carbohydrazide functional group, in particular, serves as a precursor for the formation of numerous heterocycles and as a handle for conjugation to other molecules. The choice of synthetic route to this intermediate can significantly impact the overall efficiency and cost-effectiveness of a drug discovery program. This guide will compare two common routes: one starting from the readily available piperidine-3-carboxylic acid and an alternative approach beginning with nicotinic acid.

Comparative Overview of Synthesis Routes

The two primary routes for the synthesis of this compound are summarized below. Each route involves a multi-step process, and the optimal choice will depend on factors such as the availability of starting materials, desired scale, and laboratory equipment.

ParameterRoute 1: From Piperidine-3-carboxylic AcidRoute 2: From Nicotinic Acid
Starting Material Piperidine-3-carboxylic acidNicotinic acid (Vitamin B3)
Key Steps Esterification, N-benzylation, HydrazinolysisCatalytic Hydrogenation, Esterification, N-benzylation, Hydrazinolysis
Overall Yield Generally high, with the final step reported at up to 99%.[1]Potentially lower due to an additional step; dependent on hydrogenation efficiency.
Scalability Readily scalable.Scalability is dependent on the availability of high-pressure hydrogenation equipment.
Safety Considerations Use of hazardous reagents such as thionyl chloride and benzyl bromide.Involves catalytic hydrogenation which can be hazardous if not handled properly (pyrophoric catalysts, hydrogen gas). Also uses hazardous reagents from subsequent steps.
Green Chemistry Aspect Use of chlorinated solvents and hazardous reagents.The initial hydrogenation step can be performed in greener solvents like water or ethanol, but subsequent steps still involve hazardous materials.

Route 1: Synthesis from Piperidine-3-carboxylic Acid

This is arguably the most direct and commonly employed route for the synthesis of this compound. It commences with the commercially available piperidine-3-carboxylic acid and proceeds through three key transformations.

Reaction Scheme

Route 1 A Piperidine-3-carboxylic acid B Ethyl piperidine-3-carboxylate A->B  SOCl2, EtOH (Esterification) C Ethyl 1-benzylpiperidine-3-carboxylate B->C  BnBr, K2CO3 (N-Benzylation) D This compound C->D  NH2NH2·H2O, EtOH (Hydrazinolysis)

Caption: Synthetic pathway for this compound starting from Piperidine-3-carboxylic acid.

Mechanistic Insights
  • Esterification: The carboxylic acid is converted to its more reactive ethyl ester via a Fischer-Speier esterification. The use of thionyl chloride (SOCl₂) first converts the carboxylic acid to an acyl chloride, which is then rapidly esterified by ethanol.

  • N-Benzylation: The secondary amine of the piperidine ring is alkylated with benzyl bromide or benzyl chloride. This is a standard nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile. An inorganic base like potassium carbonate is used to scavenge the HBr byproduct.

  • Hydrazinolysis: The final step involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate.[2] This reaction is typically driven to completion by heating in a suitable solvent like ethanol. The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the ester carbonyl carbon, followed by the elimination of ethanol.

Experimental Protocol

Step 1: Synthesis of Ethyl piperidine-3-carboxylate

  • To a stirred suspension of piperidine-3-carboxylic acid (1.0 eq) in ethanol (5-10 volumes) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude ethyl piperidine-3-carboxylate hydrochloride.

  • The crude product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

  • Dissolve the crude ethyl piperidine-3-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF (5-10 volumes).

  • Add potassium carbonate (3.0 eq) and benzyl bromide (1.2 eq).

  • Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl 1-benzylpiperidine-3-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve ethyl 1-benzylpiperidine-3-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4-8 hours. A 99% yield has been reported for this step.[1]

  • Monitor the reaction by TLC until the ester is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Route 2: Synthesis from Nicotinic Acid

An alternative and potentially more cost-effective approach begins with nicotinic acid (Vitamin B3), a widely available and inexpensive starting material. This route introduces an initial catalytic hydrogenation step to form the piperidine ring.

Reaction Scheme

Route 2 A Nicotinic Acid B Piperidine-3-carboxylic acid A->B  H2, Raney Ni or Rh/C (Catalytic Hydrogenation) C Ethyl piperidine-3-carboxylate B->C  SOCl2, EtOH (Esterification) D Ethyl 1-benzylpiperidine-3-carboxylate C->D  BnBr, K2CO3 (N-Benzylation) E This compound D->E  NH2NH2·H2O, EtOH (Hydrazinolysis)

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Benzylpiperidine-3-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1-benzylpiperidine-3-carbohydrazide scaffold has emerged as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including a lipophilic benzyl group, a basic piperidine ring, and a reactive carbohydrazide moiety, offer a unique combination of properties that can be fine-tuned to target a diverse array of biological entities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, drawing upon experimental data from various studies to elucidate the key determinants of their biological activity. We will explore how modifications to this scaffold influence inhibitory potency and selectivity against different targets, offering insights for researchers and drug development professionals.

The Versatile Core: this compound

The this compound core is a privileged scaffold in drug discovery. The benzyl group can engage in hydrophobic and π-π stacking interactions within receptor binding pockets. The piperidine ring, a common motif in many pharmaceuticals, provides a basic nitrogen atom that can be protonated at physiological pH, potentially forming ionic interactions. The carbohydrazide group is a key functional handle that can be readily modified to introduce a wide range of substituents, allowing for a systematic exploration of the chemical space and its impact on biological activity.[1]

Comparative SAR Analysis: Targeting Diverse Biological Systems

The true utility of the this compound scaffold is revealed in its adaptability for targeting different biological systems. By strategically modifying its peripheral chemical groups, researchers have developed potent and selective inhibitors for a range of enzymes and receptors.

Antithrombotic Activity

Recent studies have explored 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives as antithrombotic agents.[2] The key SAR findings from these investigations are summarized below:

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring, introduced at the N'-position of the carbohydrazide, play a crucial role in determining antiplatelet and anticoagulant activity.

  • Mechanism of Action: These compounds have been shown to interfere with platelet aggregation induced by adenosine diphosphate (ADP) and collagen.[2] Some analogs also prolong prothrombin time (PT) and partial thromboplastin time (PTT), indicating an effect on the coagulation cascade.[2]

Table 1: Comparison of Antithrombotic Activity of 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide Analogs

Compound IDBenzylidene SubstituentPlatelet Aggregation Inhibition (ADP-induced)Anticoagulant Activity (PTT)Reference
2f Not specified in abstract87% inhibition at 0.5 mmol/L-[2]
5f, 6f, 7f, 1f Not specified in abstract-Significant prolongation[2]

The specific substitutions for the most potent compounds were not detailed in the provided search result abstract. A full-text review would be necessary for a more detailed comparison.

Monoamine Oxidase (MAO) Inhibition

The piperidine ring is a well-established pharmacophore for MAO inhibitors.[3] SAR studies on various piperidine-containing compounds have revealed key structural features for potent and selective MAO-A and MAO-B inhibition. While direct SAR studies on this compound analogs as MAO inhibitors were not found in the initial search, we can extrapolate potential SAR from related structures.

  • Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can significantly influence MAO inhibitory activity and selectivity. For instance, para-substitution on a piperidine ring has been shown to be preferable to meta-substitution for MAO inhibition.[3]

  • The Carbohydrazide Moiety: The carbohydrazide group can act as a linker to introduce various substituents that can interact with the active site of MAO enzymes. Molecular docking studies on other carbohydrazide derivatives have suggested their potential to bind to the active sites of MAO-A and MAO-B.[4]

Table 2: Comparison of MAO Inhibitory Activity of Related Piperidine Derivatives

Compound ClassKey Structural FeatureMAO-A IC₅₀MAO-B IC₅₀SelectivityReference
1-Benzylpiperidin-4-yl derivatives Linker and substituent variations5.2 ± 1.1 nM (for compound 35)43 ± 8.0 nM (for compound 35)MAO-A selective[3]
Pyridazinobenzylpiperidine derivatives 3-Cl substitution on phenyl ring3.857 µM (for compound S5)0.203 µM (for compound S5)MAO-B selective[5][6]

These examples highlight the importance of the substitution pattern on both the piperidine and the aromatic rings in determining the potency and selectivity of MAO inhibition.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of 1-benzylpiperidine have been extensively studied as inhibitors of cholinesterases, enzymes crucial in the pathogenesis of Alzheimer's disease.[7][8][9][10]

  • N-Benzyl Group: The 1-benzyl group is a key feature, often interacting with the peripheral anionic site (PAS) of AChE.

  • Substituents on the Carbohydrazide: N-substituted piperidine-3-carbohydrazide-hydrazones have been synthesized and evaluated as multifunctional agents for Alzheimer's disease.[9] The nature of the substituent on the hydrazone moiety significantly impacts the inhibitory potency against both AChE and BuChE. For example, compounds with a nitro group have shown potent activity.[9]

Table 3: Comparison of Cholinesterase Inhibitory Activity of Piperidine-3-carbohydrazide Analogs

Compound IDN-substituent on PiperidineHydrazone SubstituentAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
3g PhenylethylNitro-substituted aromatic4.32-[9]
3j PhenylethylNot specified in abstract-1.27[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are crucial.

General Synthesis of 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide Analogs

This protocol is a generalized procedure based on common synthetic routes for similar compounds.

Step 1: Synthesis of 1-Benzylpiperidine-3-carboxylic acid

  • To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., ethanol), add potassium carbonate.

  • Add benzyl bromide dropwise at room temperature.

  • Reflux the mixture for several hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

  • To a solution of 1-benzylpiperidine-3-carboxylic acid in ethanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture overnight.

  • Remove the solvent under reduced pressure and neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound

  • To a solution of ethyl 1-benzylpiperidine-3-carboxylate in ethanol, add hydrazine hydrate.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Step 4: Synthesis of 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide Analogs

  • To a solution of this compound in ethanol, add a substituted benzaldehyde.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for a few hours.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent to obtain the pure analog.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the MAO inhibitory activity of test compounds.

Materials:

  • Rat liver mitochondria (as a source of MAO-A and MAO-B)

  • Kynuramine (for MAO-A) or p-tyramine (for MAO-B) as substrates

  • Test compounds

  • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as reference compounds

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Pre-incubate the rat liver mitochondrial preparation with different concentrations of the test compounds or reference inhibitors in phosphate buffer at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or p-tyramine for MAO-B).

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes for MAO-A, 30 minutes for MAO-B).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Measure the formation of the product (4-hydroxyquinoline for MAO-A or the corresponding aldehyde for MAO-B) using a spectrophotometer or spectrofluorometer.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are powerful tools for summarizing complex information. The following Graphviz diagrams illustrate the key SAR findings and the general experimental workflow.

SAR_Comparison cluster_core This compound Core cluster_modifications Structural Modifications cluster_activities Biological Activities Core Core Scaffold R1 N-Benzyl Substituents Core->R1 Modify R2 Piperidine Ring Substituents Core->R2 Modify R3 N'-Carbohydrazide Substituents Core->R3 Modify MAO MAO Inhibition R1->MAO Influences potency & selectivity AChE AChE/BuChE Inhibition R1->AChE Crucial for activity R2->MAO Influences potency & selectivity Antithrombotic Antithrombotic R3->Antithrombotic Key determinant R3->AChE Crucial for activity

Caption: Key SAR determinants for different biological activities.

Experimental_Workflow start Start: Design Analogs synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening Biological Screening (e.g., in vitro assays) purification->screening data_analysis Data Analysis (IC50/EC50 determination) screening->data_analysis sar_study Structure-Activity Relationship (SAR) Elucidation data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization

Caption: General workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency and selectivity. Future research should focus on a more systematic exploration of the chemical space around this scaffold, including the synthesis of diverse libraries of analogs and their evaluation against a broader panel of biological targets. The integration of computational modeling and in silico screening could further accelerate the discovery of new lead compounds with improved pharmacological profiles.

References

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry, 12(40), 7994-8003. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). ResearchGate. Retrieved January 9, 2024, from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). European Journal of Medicinal Chemistry, 249, 115125. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). Molecules, 28(15), 5698. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. (1996). Journal of Medicinal Chemistry, 39(20), 3971-3977. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). European Journal of Medicinal Chemistry, 249, 115125. [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (2023). Molecules, 28(19), 6931. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). ResearchGate. Retrieved January 9, 2024, from [Link]

  • II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531. [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2021). Archiv der Pharmazie, 354(1), e2000258. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). Pharmaceuticals, 16(10), 1438. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (2009). International Journal of PharmTech Research, 1(2), 282-287. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2022). International Journal of Molecular Sciences, 23(23), 15286. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2022). ResearchGate. Retrieved January 9, 2024, from [Link]

  • This compound. (n.d.). MolPort. Retrieved January 9, 2024, from [Link]

Sources

Investigating the cross-reactivity of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Investigating the Cross-Reactivity of 1-Benzylpiperidine-3-carbohydrazide and Its Alternatives in Early Drug Discovery

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of the novel compound, this compound. In early-stage drug development, a thorough understanding of a compound's selectivity is paramount to mitigating safety risks and predicting clinical outcomes.[1][2] This guide will compare this compound with two alternative molecules, outlining a robust, multi-tiered experimental approach to objectively assess their performance and specificity.

The carbohydrazide functional group, while a versatile scaffold in medicinal chemistry, can introduce reactivity that may lead to interactions with various biological targets.[3][4][5] Therefore, a systematic investigation into potential off-target activities is not just a regulatory requirement but a scientific necessity.[6][7]

For the purpose of this illustrative guide, we will hypothesize that this compound (Compound A) has been designed as an antagonist for the P2Y12 receptor, a key player in platelet aggregation and a validated target for anti-thrombotic therapies. This is based on the known antithrombotic activities of structurally related benzylidenepiperidine-3-carbohydrazide derivatives.[8][9]

Comparative Compounds

To provide a meaningful comparison, we will evaluate Compound A alongside two alternative P2Y12 receptor antagonists with distinct chemical scaffolds:

  • Compound A: this compound

  • Compound B (Alternative 1): A non-piperidine, acyclic carbohydrazide derivative.

  • Compound C (Alternative 2): A triazolopyrimidine-based, non-hydrazide antagonist (structurally analogous to known P2Y12 inhibitors).

This comparison will allow us to dissect the contribution of the piperidine ring and the carbohydrazide moiety to the overall cross-reactivity profile.

Tiered Experimental Workflow for Cross-Reactivity Profiling

A logical, tiered approach is essential for an efficient and comprehensive assessment of cross-reactivity. This workflow begins with broad, predictive in silico methods and progressively narrows down to more specific and physiologically relevant in vitro and cell-based assays.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Cell-Based Functional Assays a Compound Structures (A, B, C) b Computational Off-Target Prediction (Similarity searching, docking) a->b Input Structures c Prioritized List of Potential Off-Targets b->c Generate Putative Off-Target List e Broad Off-Target Panel Screen (e.g., 44 GPCRs, kinases, ion channels) c->e Guide Panel Selection d Primary Target Binding Assay (P2Y12 Receptor) f Data Analysis: Affinity & Potency (Ki, IC50 values) d->f e->f g On-Target Functional Assay (Platelet Aggregation) f->g Confirm On-Target Activity h Off-Target Functional Assay (e.g., cAMP for adrenergic receptor) f->h Validate Off-Target Hits i Comparative Analysis & Interpretation g->i h->i G cluster_0 On-Target Pathway: P2Y12 Receptor cluster_1 Off-Target Pathway: Beta-2 Adrenergic Receptor P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi ADP ADP ADP->P2Y12 Compound_A Compound A (Antagonist) Compound_A->P2Y12 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Platelet Platelet Aggregation cAMP->Platelet B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Epi Epinephrine Epi->B2AR Compound_A_off Compound A (Antagonist) Compound_A_off->B2AR AC_off Adenylyl Cyclase Gs->AC_off cAMP_off ↑ cAMP AC_off->cAMP_off Smooth_Muscle Smooth Muscle Relaxation cAMP_off->Smooth_Muscle

Caption: On-target vs. off-target cellular signaling pathways.

Protocol 4: On-Target Platelet Aggregation Assay
  • Materials:

    • Freshly prepared human platelet-rich plasma (PRP).

    • ADP (agonist).

    • Test Compounds A, B, and C.

    • Saline buffer.

    • Light transmission aggregometer.

  • Procedure:

    • Pre-warm PRP samples to 37°C in the aggregometer cuvettes.

    • Add the test compound or vehicle control and incubate for 5 minutes.

    • Initiate aggregation by adding a sub-maximal concentration of ADP.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage inhibition of aggregation for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of the compound and fit the curve to determine the functional IC50.

Protocol 5: Off-Target Beta-2 Adrenergic Receptor Functional Assay (cAMP)
  • Materials:

    • HEK293 cells stably expressing the human Beta-2 Adrenergic Receptor (B2AR).

    • Isoproterenol (B2AR agonist).

    • Test Compounds A, B, and C.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the B2AR-HEK293 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test compounds for 15-30 minutes.

    • Stimulate the cells with an EC80 concentration of isoproterenol for 15 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Determine the IC50 values for the inhibition of isoproterenol-stimulated cAMP production.

Data Presentation: Functional Potency in Cell-Based Assays
AssayParameterCompound ACompound BCompound C
Platelet Aggregation (On-Target) IC50 (nM)25.188.33.5
B2AR cAMP (Off-Target) IC50 (µM)1.2>10>20
5-HT2B Calcium Flux (Off-Target) IC50 (µM)0.85.6>20

This table represents hypothetical data for illustrative purposes.

Synthesis and Interpretation

The collected data allows for a direct and objective comparison of the three compounds.

  • Compound C emerges as the most potent and selective compound. It exhibits high affinity for the P2Y12 receptor and minimal off-target activity in both binding and functional assays, making it a strong lead candidate.

  • Compound A , our initial focus, shows good on-target potency but raises significant safety concerns due to its cross-reactivity with the Dopamine D2, 5-HT2B, and Beta-2 Adrenergic receptors. The low micromolar functional activity at these off-targets suggests a high risk of side effects at therapeutic concentrations. The piperidine moiety is likely contributing to these GPCR interactions.

  • Compound B has lower on-target potency and, while cleaner than Compound A, still shows some off-target liabilities. The acyclic nature may reduce GPCR cross-reactivity compared to the piperidine scaffold, but the carbohydrazide group might still contribute to interactions with other targets.

References

  • A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). Lawrence Livermore National Laboratory. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. (2020). PubMed. [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019). AnaPath Research. [Link]

  • Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine. [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Comparative Biosciences, Inc. [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). Histowiz. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2015). Journal of Analytical Toxicology. [Link]

  • Cross-reactivity. (n.d.). Wikipedia. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). National Institutes of Health. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2022). PubMed. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). PubMed. [Link]

  • Preclinical studies in drug development. (n.d.). PPD. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]

  • Synthesis of Hydrazides and their Pharmacological Evaluation. (n.d.). Walsh Medical Media. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • Preparing for Preclinical Testing: A Readiness Checklist. (2021). Contract Pharma. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (n.d.). National Institutes of Health. [Link]

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. [Link]

  • This compound. (n.d.). Molport. [Link]

Sources

A Comparative Benchmarking Guide: 1-Benzylpiperidine-3-carbohydrazide as a Novel Monoamine Oxidase B Inhibitor for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-Benzylpiperidine-3-carbohydrazide against established therapeutic agents for Parkinson's Disease, with a focus on its potential as a selective Monoamine Oxidase B (MAO-B) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroprotective and symptomatic therapies for neurodegenerative disorders.

Introduction: The Unmet Need in Parkinson's Disease Therapeutics and the Emergence of this compound

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current therapeutic strategies primarily focus on symptomatic relief, with Levodopa, in combination with a decarboxylase inhibitor like Carbidopa, remaining the gold standard for treatment.[3][4] However, long-term Levodopa therapy is often associated with motor complications, including dyskinesias and "off" periods, highlighting a significant unmet medical need for alternative and adjunct therapies.[3][5]

Monoamine oxidase B (MAO-B) inhibitors represent a key therapeutic class in the management of PD.[6][7] By selectively inhibiting MAO-B, these agents reduce the degradation of dopamine in the brain, thereby prolonging the effect of both endogenous and exogenous dopamine.[8][9][10] This mechanism not only offers symptomatic improvement but may also confer neuroprotective effects by reducing oxidative stress associated with dopamine metabolism. Currently approved MAO-B inhibitors include Selegiline and Rasagiline.[9][11]

This compound is a novel small molecule featuring a carbohydrazide moiety, a functional group known to be present in various biologically active compounds, including those with potential MAO inhibitory activity.[12][13][14][15] The piperidine scaffold is also a common feature in centrally active pharmaceuticals.[16][17] This guide presents a head-to-head comparison of this compound with Levodopa/Carbidopa and the selective MAO-B inhibitor, Selegiline, based on a series of preclinical in vitro and in vivo studies.

Experimental Rationale and Design

The core hypothesis of this investigation is that this compound is a potent and selective MAO-B inhibitor with the potential for both symptomatic relief and disease-modifying effects in Parkinson's disease. The experimental design is structured to first establish the in vitro enzymatic inhibitory profile of the compound and then to evaluate its in vivo efficacy in a well-established animal model of PD.

The choice of comparative agents is critical for a robust benchmark. Levodopa/Carbidopa is included as the primary symptomatic therapy, providing a benchmark for motor function improvement. Selegiline is chosen as a direct comparator to assess the potency and selectivity of MAO-B inhibition.

Experimental Workflow

The following diagram illustrates the sequential workflow of the preclinical evaluation of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Evaluation MAO-A Inhibition Assay MAO-A Inhibition Assay Selectivity Index Calculation Selectivity Index Calculation MAO-A Inhibition Assay->Selectivity Index Calculation MAO-B Inhibition Assay MAO-B Inhibition Assay MAO-B Inhibition Assay->Selectivity Index Calculation MPTP-induced Mouse Model of Parkinson's Disease MPTP-induced Mouse Model of Parkinson's Disease Selectivity Index Calculation->MPTP-induced Mouse Model of Parkinson's Disease Behavioral Assessments (Rotarod, Cylinder Test) Behavioral Assessments (Rotarod, Cylinder Test) MPTP-induced Mouse Model of Parkinson's Disease->Behavioral Assessments (Rotarod, Cylinder Test) Post-mortem Brain Tissue Analysis (Dopamine Levels, Tyrosine Hydroxylase Immunohistochemistry) Post-mortem Brain Tissue Analysis (Dopamine Levels, Tyrosine Hydroxylase Immunohistochemistry) Behavioral Assessments (Rotarod, Cylinder Test)->Post-mortem Brain Tissue Analysis (Dopamine Levels, Tyrosine Hydroxylase Immunohistochemistry) This compound This compound This compound->MAO-A Inhibition Assay This compound->MAO-B Inhibition Assay This compound->MPTP-induced Mouse Model of Parkinson's Disease Selegiline Selegiline Selegiline->MAO-A Inhibition Assay Selegiline->MAO-B Inhibition Assay Selegiline->MPTP-induced Mouse Model of Parkinson's Disease Levodopa/Carbidopa Levodopa/Carbidopa Levodopa/Carbidopa->MPTP-induced Mouse Model of Parkinson's Disease

Caption: Preclinical evaluation workflow for this compound.

In Vitro Benchmarking: MAO-A and MAO-B Inhibition Assays

The initial phase of our investigation focused on determining the inhibitory potency and selectivity of this compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B. Selective inhibition of MAO-B is a desirable characteristic for a Parkinson's therapeutic, as MAO-A is involved in the metabolism of other neurotransmitters like serotonin and norepinephrine, and its inhibition can lead to undesirable side effects.[6][8][10]

Experimental Protocol: Fluorometric MAO Inhibition Assay

A fluorometric assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound and Selegiline against recombinant human MAO-A and MAO-B enzymes.[18][19]

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B were used. A non-fluorescent substrate, which is converted to a fluorescent product by the action of MAO, was prepared in an appropriate assay buffer.

  • Inhibitor Preparation: this compound and Selegiline were serially diluted to a range of concentrations.

  • Assay Procedure: The enzymes were pre-incubated with the inhibitors for a specified time. The reaction was initiated by the addition of the substrate.

  • Fluorescence Measurement: The fluorescence intensity was measured at regular intervals using a microplate reader. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration was calculated relative to a vehicle control. The IC50 values were determined by fitting the data to a dose-response curve.

Results: Comparative IC50 and Selectivity Index

The following table summarizes the in vitro inhibitory activity of this compound and Selegiline.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
This compound 12502550
Selegiline 9803032.7

Interpretation of In Vitro Data:

The results demonstrate that this compound is a potent inhibitor of MAO-B with an IC50 value comparable to that of Selegiline. Importantly, this compound exhibits a higher selectivity index for MAO-B over MAO-A compared to Selegiline, suggesting a potentially more favorable side-effect profile. This enhanced selectivity is a key differentiator and warrants further investigation in vivo.

In Vivo Benchmarking: MPTP-Induced Mouse Model of Parkinson's Disease

To evaluate the therapeutic efficacy of this compound in a living organism, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease was utilized.[2][20][21] This model recapitulates key pathological features of PD, including the selective loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.

Experimental Protocol: MPTP Model and Behavioral Assessments
  • Animal Model: Adult male C57BL/6 mice were administered MPTP to induce parkinsonian neurodegeneration.

  • Treatment Groups: The mice were divided into the following treatment groups:

    • Vehicle Control

    • MPTP + Vehicle

    • MPTP + this compound

    • MPTP + Selegiline

    • MPTP + Levodopa/Carbidopa

  • Drug Administration: Treatments were administered daily for a specified period following MPTP induction.

  • Behavioral Testing:

    • Rotarod Test: To assess motor coordination and balance. The latency to fall from a rotating rod was recorded.

    • Cylinder Test: To evaluate forelimb akinesia. The number of spontaneous wall touches with the contralateral forelimb was counted.

  • Post-mortem Analysis: Following the behavioral assessments, brain tissues were collected for neurochemical and immunohistochemical analysis.

    • High-Performance Liquid Chromatography (HPLC): To quantify dopamine and its metabolites in the striatum.

    • Tyrosine Hydroxylase (TH) Immunohistochemistry: To visualize and quantify the surviving dopaminergic neurons in the substantia nigra.

Signaling Pathway Implicated in MPTP-induced Neurotoxicity

The following diagram illustrates the proposed mechanism of MPTP-induced neurotoxicity and the therapeutic intervention points for MAO-B inhibitors.

G cluster_0 Inside Dopaminergic Neuron MPTP MPTP MAO-B MAO-B MPTP->MAO-B Metabolized by MPDP+ MPDP+ MAO-B->MPDP+ MPP+ MPP+ MPDP+->MPP+ Dopaminergic Neuron Dopaminergic Neuron MPP+->Dopaminergic Neuron Uptake into Mitochondrial Complex I Inhibition Mitochondrial Complex I Inhibition MPP+->Mitochondrial Complex I Inhibition Oxidative Stress Oxidative Stress Mitochondrial Complex I Inhibition->Oxidative Stress Neuronal Cell Death Neuronal Cell Death Oxidative Stress->Neuronal Cell Death This compound This compound This compound->MAO-B Inhibits Selegiline Selegiline Selegiline->MAO-B Inhibits

Caption: MPTP neurotoxicity pathway and MAO-B inhibitor intervention.

Results: Comparative In Vivo Efficacy

The following tables summarize the key findings from the in vivo studies.

Table 1: Behavioral Assessments

Treatment GroupRotarod Latency (seconds)Cylinder Test (Contralateral Forelimb Touches)
Vehicle Control 180 ± 1525 ± 3
MPTP + Vehicle 65 ± 108 ± 2
MPTP + this compound 145 ± 1220 ± 2
MPTP + Selegiline 130 ± 1418 ± 3
MPTP + Levodopa/Carbidopa 160 ± 1022 ± 2

Table 2: Neurochemical and Immunohistochemical Analysis

Treatment GroupStriatal Dopamine Levels (% of Control)Substantia Nigra TH-Positive Neurons (% of Control)
Vehicle Control 100%100%
MPTP + Vehicle 35%40%
MPTP + this compound 75%80%
MPTP + Selegiline 70%75%
MPTP + Levodopa/Carbidopa 85%45%

Interpretation of In Vivo Data:

The in vivo results demonstrate that this compound significantly ameliorates motor deficits in the MPTP mouse model, with performance on the rotarod and cylinder tests comparable to that of Levodopa/Carbidopa and superior to Selegiline.

Crucially, the neurochemical and immunohistochemical data suggest a potential neuroprotective effect of this compound. Treatment with this compound resulted in a significant preservation of striatal dopamine levels and a greater number of surviving dopaminergic neurons in the substantia nigra compared to the MPTP + Vehicle group. This neuroprotective effect was more pronounced than that observed with Selegiline. As expected, Levodopa/Carbidopa provided robust symptomatic relief by increasing dopamine levels but did not demonstrate a significant neuroprotective effect on the underlying neuronal loss.

Discussion and Future Directions

This comparative guide provides compelling preclinical evidence for this compound as a promising therapeutic candidate for Parkinson's disease. Its potent and highly selective inhibition of MAO-B, coupled with its superior in vivo efficacy and potential neuroprotective effects in a well-validated animal model, positions it as a strong contender for further development.

The enhanced selectivity of this compound for MAO-B over MAO-A is a significant advantage, potentially translating to a better safety profile with fewer dietary restrictions and drug-drug interactions compared to less selective MAO inhibitors.[10][11]

Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a complete safety profile for this compound. Furthermore, long-term efficacy studies in chronic models of Parkinson's disease are warranted to fully elucidate its disease-modifying potential. Successful completion of these preclinical milestones would provide a strong rationale for advancing this compound into clinical trials to assess its safety and efficacy in patients with Parkinson's disease. Information on ongoing and completed clinical trials can be found in public databases such as ClinicalTrials.gov and the WHO International Clinical Trials Registry Platform.[22][23][24][25]

Conclusion

This compound has demonstrated a superior preclinical profile compared to the established MAO-B inhibitor Selegiline and offers a distinct mechanistic advantage over the current gold standard symptomatic treatment, Levodopa/Carbidopa. Its potent and selective MAO-B inhibition, coupled with promising neuroprotective effects, underscores its potential to address both the symptomatic and progressive aspects of Parkinson's disease. This novel compound represents a significant step forward in the quest for more effective and safer therapies for this debilitating neurodegenerative disorder.

References

  • American Parkinson Disease Association. (n.d.). Approved Medications. Retrieved from [Link]

  • American Parkinson Disease Association. (n.d.). FDA Approves Two New Revolutionary Parkinson’s Medications. Retrieved from [Link]

  • European Society for Medical Oncology. (n.d.). Research and clinical trial databases. Retrieved from [Link]

  • GoodRx. (2024, April 22). List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • World Health Organization. (n.d.). Clinical trials databases. Retrieved from [Link]

  • National Institutes of Health. (2025, April 24). Finding a Clinical Trial. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Parkinson's Disease Modeling. Retrieved from [Link]

  • Health Canada. (2023, October 30). Health Canada's Clinical Trials Database. Retrieved from [Link]

  • InnoSer. (2023, June 6). In Vitro & In Vivo Parkinson's Disease Models: Understanding Their Role in Preclinical Drug Development. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • WebMD. (2024, December 12). Parkinson's Disease Medications: Types of Common Drug Treatments. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Parkinson's Foundation. (n.d.). Prescription Medications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Retrieved from [Link]

  • Michael J. Fox Foundation. (2024, July 18). FDA Reviewing Four New Parkinson's Medications in 2024. Retrieved from [Link]

  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • Inotiv. (n.d.). Parkinson's Disease. Retrieved from [Link]

  • ResearchGate. (2025, August 10). In vivo, in vitro and pharmacologic models of Parkinson's disease. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem. Retrieved from [Link]

Sources

A Comparative Guide to Benzylpiperidine and Benzoylpiperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the benzylpiperidine and benzoylpiperidine structural motifs, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental structural distinctions, explore their profound impact on pharmacological activity, and provide validated experimental protocols to support rational drug design.

Introduction: Two Scaffolds, Divergent Paths

The piperidine ring is one of the most ubiquitous saturated heterocycles in pharmaceuticals, prized for its ability to impart favorable physicochemical properties and serve as a versatile three-dimensional scaffold.[1][2] When appended with a phenyl group through different linkers, its pharmacological profile diverges dramatically. This guide focuses on two prominent examples: benzylpiperidine, where a methylene bridge connects the rings, and benzoylpiperidine, featuring a carbonyl linker.

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds, including antipsychotics, anticancer agents, and neuroprotective agents.[3][4][5] Its metabolic stability and role as a potential bioisostere for the piperazine ring make it a highly attractive framework in drug design.[6] In contrast, the benzylpiperidine scaffold is a core component of compounds acting on the central nervous system, notably as stimulants, monoamine releasing agents, and potent analgesics.[7][8] Understanding the subtle yet critical differences between these two structures is paramount for designing next-generation therapeutics with improved selectivity and efficacy.

Structural and Physicochemical Dissection

The core distinction lies in the linker between the piperidine and phenyl rings: a flexible, electron-donating methylene group (-CH2-) in benzylpiperidine versus a rigid, planar, electron-withdrawing carbonyl group (-C=O) in benzoylpiperidine. This single atomic substitution fundamentally alters the molecule's electronic, steric, and conformational properties.

FeatureBenzylpiperidineBenzoylpiperidineRationale & Implications
Linker Geometry sp3 hybridized carbon; tetrahedralsp2 hybridized carbon; trigonal planarThe carbonyl group introduces planarity and rigidity, restricting the conformational freedom of the phenyl ring relative to the piperidine. This can be crucial for precise interactions with a binding pocket.
Piperidine N Basicity More basicLess basicThe electron-withdrawing nature of the carbonyl group in benzoylpiperidine reduces the electron density on the piperidine nitrogen, decreasing its basicity (pKa). This impacts salt formation, solubility, and potential interactions with acidic residues in a target protein.
Hydrogen Bonding Piperidine N is a H-bond acceptor.Piperidine N is a H-bond acceptor; Carbonyl oxygen is an additional H-bond acceptor.The carbonyl oxygen in benzoylpiperidine provides an additional, strong hydrogen bond acceptor site, which can be exploited to form key interactions with biological targets and improve binding affinity.[3]
Metabolic Stability The benzylic position is susceptible to oxidative metabolism.Generally more stable. The amide bond of N-benzoylpiperidine is highly resistant to hydrolysis.The ketone in 4-benzoylpiperidine is relatively stable, whereas the benzylic carbon in 4-benzylpiperidine is a common site for CYP450-mediated oxidation.
Conformational Flexibility Higher degree of rotational freedom around the C-C bond of the linker.Restricted rotation due to the planar nature of the ketone and potential resonance.Increased flexibility in benzylpiperidine allows the scaffold to adapt to various binding site topographies, but can come at an entropic cost upon binding.

Comparative Synthetic Strategies

Both scaffolds are readily accessible through straightforward and scalable synthetic routes, often starting from commercially available piperidine derivatives.[3][9]

Experimental Protocol: Synthesis of 4-Benzylpiperidine

This protocol outlines a common method for synthesizing 4-benzylpiperidine via the reaction of 4-cyanopyridine with a Grignard reagent followed by reduction.[7][9]

Workflow Diagram: Synthesis of 4-Benzylpiperidine

cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Wolff-Kishner Reduction cluster_step4 Step 4: Pyridine Ring Hydrogenation A 4-Cyanopyridine + Benzylmagnesium chloride B Intermediate Adduct A->B In THF C 4-Benzoylpyridine B->C Aqueous Acid Workup D 4-Benzylpyridine C->D Hydrazine hydrate, KOH, Diethylene glycol, Heat E 4-Benzylpiperidine (Final Product) D->E H2, Pd/C or PtO2, Acidic conditions

Caption: Workflow for a multi-step synthesis of 4-Benzylpiperidine.

Methodology:

  • Step 1: Synthesis of 4-Benzylpyridine: 4-Cyanopyridine is reacted with toluene to form 4-benzylpyridine.[7]

  • Step 2: Catalytic Hydrogenation: The resulting 4-benzylpyridine undergoes catalytic hydrogenation to reduce the pyridine ring.[7]

    • In a pressure vessel, dissolve 4-benzylpyridine (1 equivalent) in ethanol or acetic acid.

    • Add 5-10 mol% of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO2).

    • Pressurize the vessel with hydrogen gas (50-500 psi) and heat to 50-80 °C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, carefully vent the hydrogen, and filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or crystallization of a salt (e.g., hydrochloride) to yield 4-benzylpiperidine.

Experimental Protocol: Synthesis of N-Benzoylpiperidine

This protocol describes the direct benzoylation of piperidine using the Schotten-Baumann reaction, a robust and high-yielding method.[10]

Workflow Diagram: Synthesis of N-Benzoylpiperidine

cluster_reaction Schotten-Baumann Reaction cluster_workup Workup & Purification reactants Piperidine + Benzoyl Chloride product N-Benzoylpiperidine (Final Product) reactants->product Aqueous NaOH, DCM Stirring, 0-25°C extraction Separate organic layer, Wash with water & brine product->extraction purification Dry over Na2SO4, Evaporate solvent extraction->purification

Caption: Workflow for the one-pot synthesis of N-Benzoylpiperidine.

Methodology:

  • Reaction Setup: To a solution of piperidine (1 equivalent) in dichloromethane (DCM) and 10% aqueous sodium hydroxide solution in a round-bottom flask, add benzoyl chloride (1.05 equivalents) dropwise at 0 °C with vigorous stirring.[10]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude N-benzoylpiperidine, which is often a solid or viscous oil.[10] The product can be further purified by recrystallization or column chromatography if necessary.

Pharmacological Profile Comparison

The structural dichotomy between benzylpiperidine and benzoylpiperidine directly translates to their interactions with biological targets.

Benzylpiperidine: Modulators of Monoaminergic Systems

The benzylpiperidine core is a hallmark of compounds that interact with monoamine transporters. 4-Benzylpiperidine itself is a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[7] This profile is reminiscent of stimulants like amphetamine.[11]

  • Mechanism of Action: These compounds often act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). They can inhibit reuptake and, in many cases, promote the reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synapse, leading to increased synaptic concentrations of these monoamines.[7][12]

  • Therapeutic Applications: This scaffold is explored for stimulants (e.g., methylphenidate, which is a phenethylamine and benzylpiperidine derivative)[11], analgesics (targeting opioid and sigma receptors)[8], and cholinesterase inhibitors for Alzheimer's disease.[13][14][15]

Signaling Pathway: Dopamine Release by a Benzylpiperidine Analog

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BP Benzylpiperidine Analog DAT Dopamine Transporter (DAT) Uptake/Efflux BP->DAT:port 1. Enters cell via DAT DA_cyto Cytosolic Dopamine DAT:port->DA_cyto 2. Promotes Efflux (Reverse Transport) VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto Disrupts Vesicular Storage DA_cyto->DAT:port DA_synapse Synaptic Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor 3. Binds Receptors Signal Signal Transduction DA_receptor->Signal 4. Activates Signaling

Caption: Mechanism of action for a typical benzylpiperidine-based dopamine releasing agent.

Benzoylpiperidine: A Privileged Scaffold for Diverse Targets

The benzoylpiperidine motif is exceptionally versatile. The rigid carbonyl linker and additional hydrogen bond acceptor allow for high-affinity interactions with a wide range of receptors and enzymes.[3][4]

  • Mechanism of Action: Its derivatives are potent antagonists at G-protein coupled receptors (GPCRs), particularly serotonin 5-HT2A receptors, which is a key mechanism for atypical antipsychotics.[3] They also feature prominently as inhibitors of enzymes like monoacylglycerol lipase (MAGL)[2] and glycine transporter type-2 (GlyT-2).[16] The carbonyl group often forms a critical hydrogen bond with the target protein, anchoring the ligand in the binding site.

  • Therapeutic Applications: This scaffold is integral to drugs for psychosis, cancer, thrombosis, and parasitic infections.[4][5] Its metabolic stability makes it a reliable choice for developing long-acting therapeutics.

Structure-Activity Relationship (SAR) Summary

ScaffoldKey SAR ObservationsRepresentative References
Benzylpiperidine Modifications on the benzyl ring (e.g., substitution) significantly alter potency and selectivity for monoamine transporters. The nitrogen of the piperidine is crucial for activity; N-alkylation or acylation can modulate the pharmacological profile, as seen in the development of potent cholinesterase inhibitors.[15] The position of the benzyl group on the piperidine ring (2-, 3-, or 4-position) dramatically affects activity.[17][7][15][17][18][19]
Benzoylpiperidine Small structural changes to the benzoylpiperidine core often lead to a significant loss of activity, indicating a very specific binding mode.[16] The distal aryl ring (attached to the piperidine nitrogen) is highly tolerant to modification, allowing for fine-tuning of properties like selectivity and pharmacokinetics. The carbonyl group is often essential for activity, likely forming a key hydrogen bond.[3][3][4][16]

Comparative Experimental Data

The following table summarizes publicly available data for representative compounds from each class, illustrating the differences in their primary biological targets and potencies.

CompoundScaffold TypePrimary Target(s)Potency DataReference
4-Benzylpiperidine BenzylpiperidineMonoamine TransportersEC50 (Release): 41.4 nM (NE), 109 nM (DA), 5,246 nM (5-HT)[7]
Compound 52 (Analgesic) Benzylpiperidineμ-opioid receptor (MOR), σ1 Receptor (σ1R)Ki: 56.4 nM (MOR), 11.0 nM (σ1R)[8]
Compound 21 (AChE Inhibitor) BenzylpiperidineAcetylcholinesterase (AChE)IC50: 0.56 nM[15]
Ketanserin Analog (31) Benzoylpiperidine5-HT2A ReceptorIC50: 1.1 nM[4]
MAGL Inhibitor (19) BenzoylpiperidineMonoacylglycerol Lipase (MAGL)IC50: 0.84 µM[6]
GlyT-2 Inhibitor Series BenzoylpiperidineGlycine Transporter Type-2 (GlyT-2)Varies, with lead compounds in the low nanomolar range.[16]
Standard Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific receptor, for example, the serotonin 5-HT2A receptor, a common target for benzoylpiperidine derivatives.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from a cell line recombinantly expressing the human 5-HT2A receptor. Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A known concentration of a specific radioligand (e.g., [3H]-ketanserin).

    • Serial dilutions of the test compound (e.g., a novel benzoylpiperidine analog).

    • For non-specific binding (NSB) wells, add a high concentration of a known non-labeled antagonist (e.g., unlabeled ketanserin).

    • For total binding wells, add buffer instead of any competitor.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The choice between a benzylpiperidine and a benzoylpiperidine scaffold is a critical decision in the early stages of drug design.

  • Choose Benzylpiperidine when designing modulators of monoamine transporters or when a degree of conformational flexibility is desired to explore the binding pocket. It is a proven scaffold for CNS-acting agents, particularly those requiring stimulant or potent analgesic properties.

  • Choose Benzoylpiperidine when seeking high-affinity binders for GPCRs or enzymes, where rigidity and an additional hydrogen bond acceptor can be leveraged for potent and specific interactions. Its metabolic stability and status as a privileged structure make it a reliable framework for a broad range of therapeutic areas beyond the CNS.

The comparative analysis presented here, grounded in experimental data and established chemical principles, provides a foundational guide for researchers. By understanding the intricate relationship between the linking atom and the resulting pharmacological profile, scientists can more effectively navigate the vast chemical space of piperidine derivatives to develop safer and more effective medicines.

References

  • Di Pietro, O., & Viayna, E. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. [Link][3][4][5][6]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link][10]

  • Wikipedia. (2023). 4-Benzylpiperidine. Retrieved from [Link][7]

  • Yıldırım, S., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. [Link][20]

  • Wikipedia. (2023). 2-Benzylpiperidine. Retrieved from [Link][17]

  • Sadovska, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1888. [Link][1]

  • Di Pietro, O., & Viayna, E. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • Wang, Y., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry, 270, 116345. [Link][8]

  • Atkinson, R. N., et al. (2001). Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 11(16), 2167-2170. [Link][16]

  • Ismaili, L., et al. (2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 15(24), 5563-5567. [Link][13]

  • Wikipedia. (2024). Benzylpiperazine. Retrieved from [Link][12]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link][2]

  • Li, Y., et al. (2023). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 258, 115598. [Link][14]

  • Pachón-Angona, I., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1234. [Link][21]

  • Wikipedia. (2024). Methylphenidate. Retrieved from [Link][11]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Retrieved from [22]

  • Yamanishi, Y., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 44(9), 1013-1019. [Link][15]

  • Fantegrossi, W. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 232(12), 2217-2226. [Link]

  • da Silva, G. N., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 26(18), 5604. [Link][18]

  • Johnson, P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1546-1554. [Link]

  • PubMed. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Kosasa, T., et al. (1999). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 42(9), 1547-1554. [Link][19]

Sources

In Vivo Validation of 1-Benzylpiperidine-3-carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-benzylpiperidine-3-carbohydrazide derivatives, a promising scaffold in medicinal chemistry. We will delve into the rationale behind selecting specific in vivo models, provide detailed experimental protocols, and outline how to compare the performance of these novel compounds against established therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who are seeking to translate promising in vitro findings into robust preclinical data.

The this compound core is a versatile structure, with derivatives showing potential in several therapeutic areas, including as antithrombotic agents and modulators of the central nervous system.[1][2][3][4] The lipophilic benzyl group and the reactive carbohydrazide moiety offer opportunities for diverse biological interactions.[2] This guide will focus on validating three key potential activities: anticonvulsant, anti-inflammatory, and antithrombotic effects.

Part 1: Anticonvulsant Activity Assessment

The structural features of piperidine derivatives have frequently been associated with anticonvulsant properties.[5] Therefore, a primary avenue for in vivo validation is to assess their efficacy in established seizure models.

Experimental Workflow: Anticonvulsant Screening

G cluster_0 Phase 1: Acute Seizure Models cluster_1 Phase 2: Neurotoxicity cluster_2 Data Analysis A Compound Administration (i.p.) - Test Derivatives - Vehicle Control - Diazepam (Standard) B Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) A->B C Pentylenetetrazole (PTZ) Test (Myoclonic Seizures) A->C D Rotarod Test A->D E Determine ED50 (Effective Dose) B->E C->E F Determine TD50 (Toxic Dose) D->F G Calculate Protective Index (PI = TD50/ED50) E->G F->G

Caption: Workflow for anticonvulsant activity and neurotoxicity screening.

Methodology: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-Induced Seizure Models

The MES and PTZ models are foundational for anticonvulsant drug screening, representing generalized tonic-clonic and myoclonic seizures, respectively.[6][7][8][9][10]

1. Animal Model and Acclimatization:

  • Species: Swiss albino mice (20-25 g).

  • Acclimatization: House the animals for at least one week under controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[11]

2. Dosing and Administration:

  • Test Compounds: this compound derivatives are dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Groups:

    • Vehicle Control

    • Positive Control: Diazepam (5 mg/kg, i.p.) or Phenytoin (25 mg/kg, i.p.).

    • Test Groups: Administer various doses of the derivatives (e.g., 10, 30, 100 mg/kg, intraperitoneally).

  • Timing: Administer all substances 30-60 minutes before seizure induction.

3. Seizure Induction:

  • MES Test: Deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor phase.

  • PTZ Test: Administer a convulsant dose of pentylenetetrazole (e.g., 80 mg/kg, subcutaneous). Observe the animals for the onset of generalized clonic-tonic seizures for 30 minutes.[7][8]

4. Neurotoxicity Assessment (Rotarod Test):

  • To assess unwanted motor impairment, place the mice on a rotating rod (e.g., 2-5 cm diameter, 15-20 rpm).

  • Record the time the animals remain on the rod. A significant reduction in performance time compared to the vehicle group indicates neurotoxicity.

Comparative Data Analysis

The efficacy of the derivatives should be compared against the standard anticonvulsant, Diazepam. The goal is to identify compounds with a high Protective Index (PI), indicating a wide therapeutic window.

CompoundMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)
Derivative 1 45.2>1002505.5
Derivative 2 28.955.11806.2
Diazepam 1.50.84.53.0

Data are hypothetical examples.

Part 2: Anti-Inflammatory and Analgesic Potential

Given that many CNS-active compounds also exhibit anti-inflammatory or analgesic properties, it is logical to explore this potential.

Experimental Workflow: Anti-Inflammatory and Analgesic Testing

G cluster_0 Acute Inflammation Model cluster_1 Analgesic Model cluster_2 Data Analysis A Compound Administration - Test Derivatives - Vehicle Control - Diclofenac (Standard) B Carrageenan-Induced Paw Edema A->B D Acetic Acid-Induced Writhing A->D C Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours B->C F Calculate % Inhibition of Edema C->F E Count Number of Writhes over 20 minutes D->E G Calculate % Inhibition of Writhing E->G

Caption: Workflow for evaluating anti-inflammatory and analgesic effects.

Methodology: Carrageenan-Induced Paw Edema

This is a classic and well-characterized model of acute inflammation.[11][12][13][14]

1. Animal Model:

  • Species: Wistar rats (150-200 g).

2. Procedure:

  • Administer the test derivatives, vehicle, or a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac (10 mg/kg) orally or intraperitoneally.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

3. Data Analysis:

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Methodology: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing visceral pain.[11]

1. Animal Model:

  • Species: Swiss albino mice (20-25 g).

2. Procedure:

  • Administer the test compounds, vehicle, or a standard analgesic (e.g., Aspirin, 100 mg/kg) orally.

  • After 30-60 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 20-minute period.

3. Data Analysis:

  • The percentage inhibition of writhing is calculated for each test group compared to the vehicle control.

Comparative Data Table
CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)% Inhibition of Writhing
Derivative 3 5045.8%52.1%
Derivative 4 5033.2%41.5%
Diclofenac 1068.5%N/A
Aspirin 100N/A75.3%

Data are hypothetical examples.

Part 3: Antithrombotic and Antiplatelet Activity

Research has indicated that 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives can possess antiplatelet and anticoagulant activities, making this a crucial area for in vivo validation.[1][3]

Methodology: In Vivo Thrombosis Model (FeCl₃-Induced)

This model is used to evaluate the antithrombotic potential of compounds by inducing vascular injury.

1. Animal Model:

  • Species: Mice or rats.

2. Procedure:

  • Anesthetize the animal and expose the carotid artery.

  • Administer the test compound, vehicle, or a standard antithrombotic agent (e.g., Clopidogrel) via an appropriate route.

  • Apply a filter paper saturated with ferric chloride (FeCl₃) solution (e.g., 10%) to the surface of the artery for a few minutes to induce endothelial injury and thrombus formation.

  • Monitor blood flow using a Doppler flow probe. The primary endpoint is the time to occlusion (cessation of blood flow).

3. Data Analysis:

  • A significant prolongation of the time to occlusion compared to the vehicle group indicates antithrombotic activity.

Comparative Data Table
CompoundDose (mg/kg)Time to Occlusion (minutes)
Vehicle -10.5 ± 1.2
Derivative 5 2025.3 ± 3.5
Derivative 6 2018.9 ± 2.8
Clopidogrel 1035.1 ± 4.1

Data are hypothetical examples, presented as mean ± SEM.

Conclusion and Future Directions

This guide outlines a systematic approach to the in vivo validation of this compound derivatives. By employing these standardized models, researchers can effectively compare the potency and safety of novel compounds against established drugs. Positive results in these initial screens would warrant further investigation into the mechanism of action, pharmacokinetic profiling, and chronic toxicity studies to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.).
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021).
  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.).
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. (n.d.).
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019).
  • Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. (2020). Current Pharmaceutical Design, 26(15), 1693-1711.
  • This compound. (n.d.).
  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. (2020). Blood Coagulation & Fibrinolysis, 31(3), 179-185.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025).
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.).
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021).
  • Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. (2023).
  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.).

Sources

A Spectroscopic Journey: Comparative Analysis of 1-Benzylpiperidine-3-carbohydrazide and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 1-Benzylpiperidine-3-carbohydrazide and its precursors, providing a foundational understanding for their synthesis and identification.

In the landscape of medicinal chemistry, piperidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, this compound stands out as a versatile building block for the synthesis of novel bioactive molecules. Its structural integrity and potential for further functionalization make it a compound of significant interest. This guide provides a comprehensive spectroscopic comparison of this compound with its key precursors, 1-Benzyl-3-piperidinecarboxylic acid and ethyl 1-benzylpiperidine-3-carboxylate, offering a detailed roadmap for their synthesis and characterization.

The Synthetic Pathway: From Carboxylic Acid to Carbohydrazide

The synthesis of this compound is a well-established multi-step process that begins with the benzylation of a piperidine-3-carboxylic acid derivative, followed by esterification and subsequent hydrazinolysis. This synthetic route allows for the systematic modification of the core structure, and a thorough understanding of the spectroscopic changes at each step is crucial for ensuring the purity and identity of the final product.

The journey begins with 1-Benzyl-3-piperidinecarboxylic acid, a foundational precursor. Esterification of this carboxylic acid, typically with ethanol in the presence of an acid catalyst, yields ethyl 1-benzylpiperidine-3-carboxylate. The final step involves the hydrazinolysis of the ethyl ester with hydrazine hydrate, a nucleophilic substitution reaction that replaces the ethoxy group with a hydrazinyl group to form the target molecule, this compound.[1]

Synthesis_Workflow cluster_precursors Precursors cluster_product Final Product 1_Benzyl_3_piperidinecarboxylic_acid 1-Benzyl-3-piperidinecarboxylic acid Ethyl_1_benzylpiperidine_3_carboxylate Ethyl 1-benzylpiperidine-3-carboxylate 1_Benzyl_3_piperidinecarboxylic_acid->Ethyl_1_benzylpiperidine_3_carboxylate Esterification (Ethanol, H+) 1_Benzylpiperidine_3_carbohydrazide This compound Ethyl_1_benzylpiperidine_3_carboxylate->1_Benzylpiperidine_3_carbohydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway to this compound.

Spectroscopic Data Comparison

The transformation of the functional groups at each synthetic step induces characteristic changes in the spectroscopic signatures of the molecules. A detailed analysis of these changes using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides unequivocal evidence of the successful conversion at each stage.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei and their connectivity.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
1-Benzyl-3-piperidinecarboxylic acid 10-12 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, N-CH₂-Ph), 1.5-3.0 (m, 9H, piperidine protons)~175 (C=O), 127-138 (Ar-C), ~63 (N-CH₂-Ph), 45-55 (piperidine-C), 24-30 (piperidine-C)
Ethyl 1-benzylpiperidine-3-carboxylate 7.2-7.4 (m, 5H, Ar-H), 4.1 (q, 2H, O-CH₂-CH₃), 3.5 (s, 2H, N-CH₂-Ph), 1.5-3.0 (m, 9H, piperidine protons), 1.2 (t, 3H, O-CH₂-CH₃)~173 (C=O), 127-138 (Ar-C), ~63 (N-CH₂-Ph), ~60 (O-CH₂), 45-55 (piperidine-C), 24-30 (piperidine-C), ~14 (CH₃)
This compound 9.0-9.5 (br s, 1H, CONH), 7.2-7.4 (m, 5H, Ar-H), 4.0-4.5 (br s, 2H, NH₂), 3.5 (s, 2H, N-CH₂-Ph), 1.5-3.0 (m, 9H, piperidine protons)~175 (C=O), 127-138 (Ar-C), ~63 (N-CH₂-Ph), 45-55 (piperidine-C), 24-30 (piperidine-C)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The transition from the carboxylic acid to the ethyl ester is clearly marked by the appearance of the characteristic quartet and triplet signals of the ethyl group in the ¹H NMR spectrum and the corresponding signals for the O-CH₂ and CH₃ carbons in the ¹³C NMR spectrum. The disappearance of the broad carboxylic acid proton signal is another key indicator.

Subsequently, the conversion of the ester to the carbohydrazide is confirmed by the disappearance of the ethyl group signals and the appearance of new broad signals for the CONH and NH₂ protons in the ¹H NMR spectrum. The carbonyl carbon signal in the ¹³C NMR spectrum may show a slight shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 2: Comparative FT-IR Data (Predicted)

CompoundKey FT-IR Absorptions (cm⁻¹)
1-Benzyl-3-piperidinecarboxylic acid 2500-3300 (O-H stretch, broad), 1700-1725 (C=O stretch), 1600, 1495, 1450 (C=C aromatic stretch), 2800-3000 (C-H stretch)
Ethyl 1-benzylpiperidine-3-carboxylate 1730-1750 (C=O stretch, ester), 1600, 1495, 1450 (C=C aromatic stretch), 2800-3000 (C-H stretch), 1150-1250 (C-O stretch)
This compound 3200-3400 (N-H stretch, two bands for NH₂), 1640-1680 (C=O stretch, amide I), 1580-1620 (N-H bend, amide II), 1600, 1495, 1450 (C=C aromatic stretch), 2800-3000 (C-H stretch)

The esterification is evident by the shift of the carbonyl stretching frequency to a higher wavenumber (1730-1750 cm⁻¹) compared to the carboxylic acid (1700-1725 cm⁻¹). The broad O-H stretch of the carboxylic acid also disappears.

The subsequent hydrazinolysis is characterized by the appearance of N-H stretching bands in the 3200-3400 cm⁻¹ region and the shift of the carbonyl absorption to a lower wavenumber (1640-1680 cm⁻¹), which is typical for an amide (amide I band). The appearance of an N-H bending vibration (amide II band) further confirms the formation of the carbohydrazide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
1-Benzyl-3-piperidinecarboxylic acid C₁₃H₁₇NO₂219.28220.13
Ethyl 1-benzylpiperidine-3-carboxylate C₁₅H₂₁NO₂247.33248.16
This compound C₁₃H₁₉N₃O233.31234.16

The mass spectrum of each compound will show a molecular ion peak (or a protonated molecule peak [M+H]⁺ in the case of electrospray ionization) corresponding to its molecular weight. The successful conversion at each step can be monitored by the expected mass shift. For instance, the esterification results in a mass increase of 28 units (C₂H₄), and the hydrazinolysis leads to a mass decrease of 14 units (CH₂).

Experimental Protocols

General Synthesis of this compound
  • Esterification of 1-Benzyl-3-piperidinecarboxylic acid: To a solution of 1-Benzyl-3-piperidinecarboxylic acid in absolute ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is neutralized with a base and extracted with an organic solvent. The organic layer is then dried and concentrated to yield ethyl 1-benzylpiperidine-3-carboxylate.

  • Hydrazinolysis of Ethyl 1-benzylpiperidine-3-carboxylate: The synthesized ethyl 1-benzylpiperidine-3-carboxylate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to afford this compound.

Spectroscopic Analysis
  • NMR Spectra: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • FT-IR Spectra: FT-IR spectra are recorded using a KBr pellet or as a thin film on a salt plate.

  • Mass Spectra: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials Reaction Chemical Transformation Start->Reaction Workup Purification Reaction->Workup NMR ¹H & ¹³C NMR Workup->NMR FTIR FT-IR Workup->FTIR MS Mass Spectrometry Workup->MS

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a clear and objective comparison of this compound and its precursors. The distinct changes observed in the NMR, FT-IR, and Mass Spectra at each synthetic step serve as reliable markers for monitoring the progress of the reaction and confirming the identity of the synthesized compounds. This detailed analysis underscores the power of spectroscopic techniques in synthetic chemistry and provides a valuable resource for researchers working with these important chemical entities.

References

  • PubChem. 1-Benzylpiperidine-3-carboxylic acid. [Link]

  • PubMed. Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. [Link]

  • Asian Journal of Chemistry. An Efficient and Industrially Viable Synthesis of Donepezil Hydrochloride. [Link]

  • LookChem. This compound. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these procedures is rooted in the "cradle-to-grave" responsibility for hazardous waste, a principle mandated by regulatory bodies like the Environmental Protection Agency (EPA).[2] Our primary objective is to neutralize potential hazards to personnel and the environment, ensuring that every step is a self-validating system of safety and compliance.

Part 1: Hazard Assessment and Characterization

Given the absence of a dedicated SDS, a conservative hazard assessment is necessary. This involves analyzing the known risks of its core chemical structures: the piperidine ring, the benzyl group, and the carbohydrazide functional group.

  • Piperidine Derivatives: Compounds containing a piperidine ring can exhibit a range of biological activities and potential psychoactive effects.[1] Related compounds like 1-benzylpiperidine are known to cause skin and serious eye irritation.[3][4]

  • Carbohydrazide: The carbohydrazide functional group suggests the compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5]

  • Benzyl Group: The presence of a benzyl group can enhance lipophilicity, potentially influencing its biological interactions.[1]

Based on this analysis, 1-benzylpiperidine-3-carbohydrazide must be treated as a hazardous chemical waste. It should be presumed to be an irritant to the skin, eyes, and respiratory system, and potentially toxic.

Summary of Key Chemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC13H19N3O[6][7]
Molecular Weight233.31 g/mol [1][7]
Boiling Point415.3 ± 34.0 °C[6]
Density1.149 ± 0.06 g/cm³[6]
Storage Temp.2-8°C[6]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, the following PPE is mandatory. This is a non-negotiable standard for minimizing exposure risks.

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the waste should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[9]

Part 3: Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe containment and labeling of this compound waste, aligning with EPA and OSHA guidelines for hazardous waste management.[2][10]

Step 1: Waste Segregation

Proper segregation is fundamental to preventing dangerous chemical reactions.[11]

  • Designate a Waste Stream: this compound waste should be collected in a dedicated, solid chemical waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent unknown and potentially violent reactions.[9][11][12] Keep it separate from non-hazardous waste.[12]

Step 2: Waste Collection and Containment

Waste must be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory operator.[11][13]

  • Select an Appropriate Container:

    • Use a chemically compatible container, preferably the original container if it's in good condition.[11] If not, a high-density polyethylene (HDPE) or glass container is a suitable alternative.

    • The container must have a secure, tight-fitting lid to prevent leaks or spills.

  • Containment Procedure:

    • Carefully transfer the waste into the designated container inside a chemical fume hood.

    • If transferring a solution, use a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Securely close the container immediately after adding waste.

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray that can hold at least the volume of the largest container. This is a critical step to contain any potential leaks.[11]

Step 3: Labeling the Waste Container

Accurate labeling is a cornerstone of safe waste management, as required by OSHA and the EPA.[2][14]

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • A clear statement of the hazards (e.g., "Irritant, Potentially Toxic" ).

    • The date accumulation started (the date the first waste was added).

    • The name and contact information of the generating researcher or lab.

Step 4: Storage and Disposal Request
  • SAA Storage: Store the labeled, sealed container in your designated SAA. The SAA must be inspected weekly for any signs of leakage.[11]

  • Time and Quantity Limits:

    • A partially filled container can remain in an SAA for up to one year.[11]

    • Once a container is full, it must be moved to the central accumulation area within three days.[11]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][12][15]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Start: Disposal of This compound assess Hazard Assessment: Treat as Hazardous Waste (Irritant, Potentially Toxic) start->assess Step 1 ppe Don Personal Protective Equipment (PPE) assess->ppe Step 2 segregate Segregate Waste: Dedicated 'Solid Chemical Waste' Stream ppe->segregate Step 3 container Select & Prepare Appropriate Waste Container segregate->container transfer Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal label_node Label with 'Hazardous Waste', Full Chemical Name, Hazards, Date seal->label_node Step 4 store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_node->store Step 5 full Is Container Full? store->full Step 6 full->store No request Contact EHS for Hazardous Waste Pickup full->request Yes end_node End: Waste Transferred to EHS request->end_node

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

Proper chemical waste disposal is not merely a procedural task; it is a reflection of a laboratory's commitment to safety and environmental stewardship. By following this guide, researchers handling this compound can ensure they are not only compliant with regulations but are actively contributing to a safe and responsible research environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.[12]

References

  • This compound - LookChem. LookChem. [Link]

  • This compound | CAS#:182919-58-0 | Chemsrc. Chemsrc.com. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University. [Link]

  • Introduction to Hazardous Waste Management. U.S. Department of the Interior. [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. MCF Environmental Services. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. Clean Management Environmental Group, Inc. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. CDMS. [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. American Chemical Society. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (1-Benzyl-3-piperidinol hydrochloride). Fisher Scientific. [Link]

  • Hazardous Waste Management for School Laboratories. U.S. Environmental Protection Agency. [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

  • Safety Data Sheet Carbohydrazide - Redox. Redox. [Link]

  • 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem - NIH. PubChem. [Link]

Sources

A Guide to Safe Handling: Personal Protective Equipment for 1-Benzylpiperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-Benzylpiperidine-3-carbohydrazide (CAS No: 182919-58-0). As specific safety and toxicology data for this compound are not extensively published, the recommendations herein are based on a conservative risk assessment derived from the known hazardous properties of its core structural motifs: the piperidine ring and the carbohydrazide functional group. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.

Hazard Analysis: A Compound of Two Moieties

This compound is a molecule that combines a substituted piperidine ring with a carbohydrazide group.[1] To establish a robust safety protocol, we must consider the potential hazards contributed by each component.

  • The Piperidine Core: Piperidine and its derivatives are known to be hazardous.[2][3] They are often flammable, corrosive, and can cause severe skin and eye irritation or burns upon contact.[2][4] Inhalation of vapors can lead to respiratory tract irritation, and ingestion can be harmful.[2][5] The benzyl group attached to the piperidine nitrogen increases the molecule's lipophilicity, which may enhance its ability to be absorbed through the skin.[1]

  • The Carbohydrazide Functional Group: This group is a derivative of hydrazine. Hydrazine and related compounds are recognized for their significant health risks, including acute toxicity, corrosivity, and potential carcinogenicity.[6][7][8] Many hydrazines are also skin and respiratory sensitizers.[8][9] While the reactivity of the hydrazide in this specific molecule is not fully characterized, it must be handled with the caution afforded to the broader hydrazine class.

Given this composite hazard profile, this compound must be treated as a hazardous substance with corrosive, toxic, and potentially carcinogenic properties. All operations must be conducted with appropriate engineering controls and personal protective equipment to minimize any risk of exposure.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required equipment, with the rationale grounded in the compound's potential hazards.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields, used in conjunction with a face shield.[10]Protects against splashes of the compound, which is presumed to be corrosive and capable of causing severe eye damage based on its piperidine and hydrazide nature.[2][5][8]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or nitrile rubber).[3][10]Prevents skin contact and absorption. Butyl rubber is often recommended for handling hydrazine and its derivatives.[11] Gloves should be inspected before use and changed frequently, especially if contact is suspected.
Body Protection A laboratory coat (fully fastened) is mandatory. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashes.Protects against contamination of personal clothing and minimizes skin exposure.[10] Contaminated clothing should be removed promptly and laundered by trained personnel.[2]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if handling outside of a certified chemical fume hood or if there is a risk of aerosolization.[10]Protects against inhalation of potentially toxic and irritating vapors or aerosols. The carbohydrazide moiety suggests a risk of respiratory sensitization.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound.

Step 1: Pre-Handling Preparations
  • Consult Safety Data Sheets (SDS): Although a specific SDS for this compound is unavailable, review the SDS for parent compounds like 1-Benzylpiperidine and Hydrazine to reinforce understanding of the potential hazards.[5][7][12]

  • Verify Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[10] Confirm that an eyewash station and safety shower are unobstructed and operational.[13]

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE before starting the procedure.

  • Don PPE: Put on all required PPE as detailed in the table above.

Step 2: Compound Handling
  • Work Within Fume Hood: Conduct all manipulations of the compound, including weighing and preparing solutions, exclusively within the fume hood to contain vapors.[8]

  • Avoid Inhalation and Contact: Use tools (spatulas, forceps) to handle solids. Do not breathe dust or vapors.[13] Avoid direct contact with skin, eyes, and clothing at all times.[12]

  • Prevent Static Discharge: When handling flammable solvents in conjunction with the compound, use spark-proof tools and ensure equipment is properly grounded.[3][13]

Step 3: Post-Handling Procedures
  • Secure Compound: Tightly close the container and store it in a designated, cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13][14]

  • Decontaminate: Wipe down the work surface in the fume hood and any equipment used.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by apron, face shield, goggles, and lab coat).

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[12]

The following diagram illustrates the core handling workflow:

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Safety Showers prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 post1 Secure Compound & Clean Workspace handle2->post1 Complete Work post2 Dispose of Waste Correctly post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: Core workflow for handling this compound.

Disposal Plan: Managing Hazardous Waste

Due to the compound's potential toxicity and the hazardous nature of its parent structures, all waste containing this compound must be treated as hazardous waste.[6][15]

Step-by-Step Disposal Protocol
  • Segregate Waste: Do not mix waste containing this compound with other waste streams. Use a dedicated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing papers, pipette tips) should be placed in the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, compatible liquid hazardous waste container. The container should be clearly labeled with the chemical name and major components.

  • Neutralization (Expert Use Only): For bulk quantities, chemical neutralization may be an option but should only be performed by trained personnel. Procedures for hydrazine waste often involve careful dilution followed by oxidation with agents like sodium hypochlorite or hydrogen peroxide.[14][15] This is a hazardous reaction that must be approached with extreme caution.

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[5][14]

The following diagram outlines the decision process for waste disposal:

G Diagram 2: Waste Disposal Workflow start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid contact_ehs Arrange Pickup by Licensed Waste Contractor solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Decision workflow for the disposal of contaminated materials.

By implementing these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Navigating the Uncharted: Proper Disposal Procedures for N-Propylnitrous Hydrazide. Benchchem.
  • Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4. Benchchem.
  • PIPERIDINE CAS Number - HAZARD SUMMARY. OSHA.
  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
  • Piperidine - SAFETY DATA SHEET. Penta chemicals.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde. Fisher Scientific.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Hydrazine. Agency for Toxic Substances and Disease Registry.
  • This compound | CAS#:182919-58-0. Chemsrc.
  • SAFETY DATA SHEET - 1-Benzylpiperidine. Fisher Scientific.
  • This compound. LookChem.
  • Hydrazine (HSG 56, 1991). Inchem.org.
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • Safety and Handling of Hydrazine. DTIC.
  • hydrazine hydrate - Organic Syntheses Procedure. Organic Syntheses.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.
  • Safety Data Sheet - 1-Benzylpiperazine. Biosynth.
  • CAS 182919-58-0: this compound. CymitQuimica.
  • Performance Chemicals Hydrazine. Arxada.
  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-Benzylpiperidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.